molecular formula C10H11FN2O B3025764 4'-Fluoro-4-methylaminorex CAS No. 1364933-64-1

4'-Fluoro-4-methylaminorex

Cat. No.: B3025764
CAS No.: 1364933-64-1
M. Wt: 194.21 g/mol
InChI Key: UYKYWISHPDEDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

para-fluoro Methylaminorex is an analytical reference standard that is structurally similar to known stimulants. para-fluoro Methylaminorex has been found in samples seized by law enforcement. This product is intended for research and forensic applications.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKYWISHPDEDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336900
Record name 4'-Fluoro-4-methylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-64-1
Record name p-Fluoro-4-methylaminorex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-4-methylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-FLUORO-4-METHYLAMINOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMW9X4B373
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluoro-4-methylaminorex: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds. As a derivative of aminorex and 4-methylaminorex (B1203063), it has emerged as a novel psychoactive substance, prompting significant interest within the forensic and pharmacological sciences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its presumed pharmacological profile by examining data from closely related analogs, offering insights into its potential mechanism of action as a monoamine transporter modulator. Detailed experimental protocols for key assays and illustrative diagrams of its chemical structure, synthesis, and proposed signaling pathway are included to facilitate further research and understanding.

Chemical Identity and Physicochemical Properties

This compound is characterized by a core oxazoline (B21484) ring structure with a methyl group at the 4-position and a 4-fluorophenyl group at the 5-position.[1] The presence of two chiral centers at the C4 and C5 positions of the oxazoline ring gives rise to four possible stereoisomers, existing as two diastereomeric pairs: (±)-cis and (±)-trans.[2] The "cis" and "trans" nomenclature refers to the relative orientation of the methyl and 4-fluorophenyl groups on the oxazoline ring.[2] Analytical studies of commercially available samples have indicated that they are often a racemic mixture of the trans diastereomers.[1]

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference(s)
IUPAC Name 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine[3]
Synonyms 4F-MAR, p-Fluoro-4-methylaminorex, 4-FPO[3][4]
CAS Number 1364933-64-1[2][3]
Molecular Formula C₁₀H₁₁FN₂O[2][3]
Molecular Weight 194.21 g/mol [2][5][6]
Appearance Powder[7]
InChIKey UYKYWISHPDEDRQ-UHFFFAOYSA-N[2][3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been documented through several routes, primarily starting from para-fluorobenzaldehyde or para-fluoro-norephedrine.[2][8][9] A common method involves the reaction of a 2-amino-1-(4-fluorophenyl)propan-1-ol (B1519439) precursor with a cyanating agent like potassium cyanate (B1221674) or cyanogen (B1215507) bromide to form the oxazoline ring.[2][5] The stereochemistry of the final product is dependent on the stereochemistry of the starting materials.[2]

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) is used to confirm its molecular formula, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its chemical structure, including the stereochemistry.[1][10][11] Gas chromatography-mass spectrometry (GC-MS) is also widely employed, with the resulting fragmentation pattern serving as a fingerprint for identification in forensic analysis.[3]

Presumed Pharmacological Profile

Direct and comprehensive pharmacological data for this compound is limited in the scientific literature. However, its mechanism of action is presumed to be similar to that of its parent compounds, aminorex and 4-methylaminorex, which act as releasing agents and/or reuptake inhibitors at monoamine transporters.[5][12] By examining the in vitro pharmacology of closely related analogs, such as 4-methylaminorex (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), the potential effects of 4F-MAR can be inferred.

These compounds are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[13][14][15] The potency and selectivity for these transporters vary among the different analogs. For instance, 4,4'-DMAR is a potent inhibitor of all three monoamine transporters, whereas 4-MAR shows a preference for the norepinephrine and dopamine transporters.[13][14][15] It is plausible that the fluorine substitution in 4F-MAR modulates its potency and selectivity at these transporters.

The tables below summarize the in vitro pharmacological data for key aminorex analogs.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM) of Aminorex Analogs

Data from in vitro inhibition assays using transporter-transfected HEK 293 cells.[13][15]

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)
4-methylaminorex (4-MAR)7.2-7.2
4,4'-dimethylaminorex (4,4'-DMAR)< 1000< 1000< 1000
d-amphetamine---
MDMA---

A lower IC₅₀ value indicates a higher potency of inhibition.

Table 2: Monoamine Releaser Potency (EC₅₀, nM) of (±)-cis-4,4'-DMAR and Reference Compounds

Data from in vitro release assays using rat brain synaptosomes.[16]

CompoundDAT (Dopamine)NET (Norepinephrine)SERT (Serotonin)
(±)-cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8
d-amphetamine24.6 ± 2.913.1 ± 1.43677 ± 204
Aminorex49.4 ± 11.226.4 ± 3.1193 ± 27
(±)-cis-4-MAR31.1 ± 7.270.7 ± 11.81288 ± 214

A lower EC₅₀ value indicates a higher potency as a releasing agent.

Table 3: Receptor Binding Affinity (Kᵢ, nM) of Aminorex Analogs

Data from in vitro receptor binding assays.[2][13][14]

CompoundReceptor TargetBinding Affinity (Kᵢ, nM)
4,4'-DMAR5-HT₂ₐ>10,000
4-MAR & 4,4'-DMARVarious Monoamine Receptors>2,000

A higher Kᵢ value indicates lower binding affinity.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Pathway

Synthesis_Workflow General Synthesis Workflow for this compound start p-Fluorobenzaldehyde step1 Condensation with Nitroethane start->step1 intermediate1 1-(4-Fluorophenyl)-2-nitropropene step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 p-Fluoro-norephedrine step2->intermediate2 step3 Cyclization with Potassium Cyanate intermediate2->step3 end_product This compound step3->end_product

Caption: A representative synthetic pathway for this compound.

Proposed Signaling Pathway

Monoamine_Release_Pathway Proposed Mechanism of Action: Monoamine Transporter Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MA_vesicle Monoamine Vesicle MA_vesicle->VMAT2 Packaging DAT_NET_SERT DAT/NET/SERT MA_cytosol Cytosolic Monoamines DAT_NET_SERT->MA_cytosol Efflux MA_synapse Increased Monoamines (DA, NE, 5-HT) DAT_NET_SERT->MA_synapse Release MAR 4F-MAR MAR->DAT_NET_SERT Binds & Reverses Transport Receptors Postsynaptic Receptors MA_synapse->Receptors Binding & Signaling

Caption: A generalized signaling pathway for a monoamine releasing agent like 4F-MAR.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay (HEK293 Cells)

This protocol outlines a radiolabeled uptake inhibition assay using Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., G418)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (this compound) and reference inhibitors

  • 96-well cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in DMEM at 37°C and 5% CO₂. Seed the cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.

  • Assay: a. Wash the confluent cell monolayers with pre-warmed KRH buffer. b. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C. Include wells with buffer only for total uptake and wells with a high concentration of a known selective inhibitor for non-specific uptake. c. Initiate the uptake by adding the radiolabeled substrate to each well. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Detection: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis.

Monoamine Release Assay (Rat Brain Synaptosomes)

This protocol describes a method to measure the release of preloaded radiolabeled monoamines from isolated nerve terminals (synaptosomes) from rat brain tissue.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)

  • Sucrose (B13894) homogenization buffer

  • Percoll or sucrose gradients for purification

  • Krebs-Ringer buffer (KRH)

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (this compound) and reference releasing agents (e.g., d-amphetamine)

  • Superfusion apparatus or multi-well plates

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: a. Homogenize fresh rat brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate to remove nuclei and cellular debris. c. Purify the synaptosomes from the supernatant using a Percoll or sucrose density gradient centrifugation. d. Resuspend the purified synaptosome pellet in KRH buffer.

  • Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine at 37°C to allow for uptake into the nerve terminals.

  • Release Assay (Superfusion Method): a. Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KRH buffer to establish a stable baseline of radioactivity. b. Switch to a buffer containing the test compound or reference releasing agent at various concentrations. c. Collect fractions of the superfusate over time.

  • Detection: a. Add scintillation fluid to the collected fractions and measure the radioactivity. b. At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.

  • Data Analysis: a. Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period. b. Plot the percent release against the logarithm of the test compound concentration. c. Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release) using non-linear regression.

Conclusion

This compound is a halogenated derivative of 4-methylaminorex with a chemical structure and properties that suggest it acts as a central nervous system stimulant. While direct pharmacological data is sparse, evidence from its structural analogs strongly indicates that its primary mechanism of action involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. The provided technical information, including physicochemical properties, synthesis routes, analytical data, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science to further investigate the specific pharmacological and toxicological profile of this emerging psychoactive substance. The continued study of such compounds is essential for understanding their potential effects and for the development of effective analytical and regulatory strategies.

References

An In-depth Technical Guide to 4'-Fluoro-4-methylaminorex (4F-MAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. As a derivative of aminorex and 4-methylaminorex, it has emerged as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of 4F-MAR, focusing on its chemical identity, analytical characterization, and pharmacological profile. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

Chemical and Physical Properties

4F-MAR is characterized by a fluorine atom substituted at the para-position of the phenyl ring of 4-methylaminorex. This substitution influences its physicochemical properties and pharmacological activity.

PropertyValueReference
CAS Number 1364933-64-1[1][2][3][4]
Molecular Formula C₁₀H₁₁FN₂O[1][2][3][4]
Molecular Weight 194.21 g/mol [1][3]
IUPAC Name 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine[3]
Purity (typical) ≥98% (as a mixture of diastereomers)[4]
Appearance Crystalline solid, Powder[5]

Synthesis

The synthesis of 4F-MAR can be achieved through several routes, with the most common starting from para-fluoro-norephedrine.

Synthetic Route from para-Fluoro-norephedrine:

A prevalent method involves the cyclization of para-fluoro-norephedrine with a cyanate (B1221674) source, such as potassium cyanate, in an acidic aqueous solution. The stereochemistry of the final product is dependent on the stereoisomer of the precursor used.[2]

Alternative Synthetic Route from para-Fluorobenzaldehyde:

An alternative, multi-step synthesis begins with para-fluorobenzaldehyde. This route involves the formation of a nitroalcohol intermediate, followed by reduction to an aminoalcohol, reaction with a cyanate to form a carbamyl intermediate, and subsequent acid-catalyzed cyclization to yield the oxazoline (B21484) ring of 4F-MAR.

Analytical Characterization

A variety of analytical techniques are employed for the structural elucidation and quantification of 4F-MAR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of 4F-MAR. The presence and position of the fluorine atom can be confirmed by the characteristic spin-spin coupling constants in the ¹³C-NMR spectrum.

Nucleus Chemical Shift (δ, ppm) in CDCl₃
¹H NMRδ = 7.30 and δ = 7.06 (equivalent protons on the phenyl ring)
¹³C NMR¹JC-F = 245.2 Hz, ²JC-F = 21.3 Hz, ³JC-F = 8.1 Hz

Note: The provided chemical shifts and coupling constants are from a study and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is used to determine the elemental composition and fragmentation patterns of 4F-MAR.

Ion Species m/z (calculated) m/z (found) Fragment Ions (ESI-CID)
[M+H]⁺195.0934195.0929m/z 152.0870 (loss of CONH), m/z 135.0606 (loss of NH₃), m/z 115.0546 (loss of NH₃ and HF)
Chiral Separation

Due to the presence of two chiral centers, 4F-MAR exists as two diastereomeric pairs of enantiomers (cis and trans). Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate these stereoisomers.

Parameter Value
Column Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)
Flow Rate 2.0 mL/min
Detection UV at 220 nm
Column Temperature 25 ± 1 °C

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies for key experiments.

General LC-HRMS Analysis Protocol
  • Sample Preparation: Dissolve a known amount of the 4F-MAR sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute to an appropriate concentration for LC-MS analysis.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the analyte using a gradient of mobile phases, typically water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Introduce the eluent into a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion to obtain characteristic product ions for structural confirmation.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5 mg of the 4F-MAR sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software to obtain chemical shifts, coupling constants, and correlations for structural assignment.

Pharmacological Profile

Mechanism of Action

4F-MAR, like other aminorex analogs, is a monoamine releasing agent.[6][7] It interacts with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. The potency of 4F-MAR at each transporter determines its specific stimulant and psychoactive effects.

Signaling Pathway

The primary mechanism of action of 4F-MAR is the non-exocytotic release of monoamines from presynaptic neurons. This process is mediated by its interaction with the respective monoamine transporters. The exact downstream intracellular signaling pathways are not well-elucidated for 4F-MAR specifically, but are generally understood to be a consequence of increased activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.

4F-MAR_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MAR 4F-MAR Transporter Monoamine Transporter (DAT, NET, SERT) 4F_MAR->Transporter Enters neuron via transporter Monoamines_Intracellular Cytosolic Monoamines Transporter->Monoamines_Intracellular Reverses transport direction Vesicle Synaptic Vesicle (Monoamines) Vesicle->Monoamines_Intracellular Disrupts vesicular storage Monoamines_Synapse Increased Extracellular Monoamines Monoamines_Intracellular->Monoamines_Synapse Efflux Receptor Postsynaptic Receptors (Dopamine, Norepinephrine, Serotonin) Monoamines_Synapse->Receptor Binds to receptors Signaling Downstream Signaling Cascades Receptor->Signaling Effect Stimulant Effects Signaling->Effect

Caption: Proposed mechanism of action for 4F-MAR.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a 4F-MAR sample.

4F-MAR_Analysis_Workflow Sample 4F-MAR Sample Purity Purity Determination (qNMR) Sample->Purity Structure Structural Elucidation (NMR, HRMS) Sample->Structure Stereoisomers Stereoisomer Separation (Chiral HPLC) Sample->Stereoisomers Data Data Analysis and Reporting Purity->Data Structure->Data Pharmacology Pharmacological Assays (Monoamine Transporter Interaction) Stereoisomers->Pharmacology Pharmacology->Data

Caption: A typical experimental workflow for the analysis of 4F-MAR.

Conclusion

4F-MAR is a potent synthetic stimulant with a mechanism of action centered on the release of monoamine neurotransmitters. Its chemical and pharmacological properties are of significant interest to the scientific and drug development communities. The analytical methods described herein provide a foundation for the accurate identification and characterization of this compound. Further research is required to fully elucidate its specific downstream signaling pathways and toxicological profile.

Disclaimer: 4F-MAR is a research chemical and is not intended for human consumption. The information provided in this document is for educational and research purposes only.

References

An In-Depth Technical Guide to the Historical Context of Aminorex and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminorex, a synthetic psychoactive substance, and its derivatives represent a compelling case study in drug discovery, pharmacology, and the unforeseen consequences of pharmaceutical development. Initially introduced as an anorectic agent, aminorex was withdrawn from the market due to severe adverse effects, most notably pulmonary hypertension. This technical guide provides a comprehensive historical and pharmacological overview of aminorex and its key derivatives, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document details the historical context of their emergence, quantitative pharmacological data, experimental protocols for their study, and the signaling pathways implicated in their physiological and pathological effects.

Historical Context

Discovery and Initial Promise of Aminorex

Aminorex (2-amino-5-phenyl-2-oxazoline) was first synthesized in 1962 by McNeil Laboratories.[1] Early preclinical studies in rats revealed its potent appetite-suppressant effects, approximately 2.5 times more potent than D-amphetamine sulfate.[1] This discovery led to its introduction as a prescription anorectic drug in Germany, Switzerland, and Austria in 1965 under brand names such as Menocil and Apiquel.[1] The drug was initially seen as a promising alternative to amphetamine-based appetite suppressants, which were known for their stimulant properties and abuse potential.[2]

The Emergence of Pulmonary Hypertension and Withdrawal

Beginning in 1967, an epidemic of chronic pulmonary hypertension was observed in the countries where aminorex was marketed.[3] Epidemiological studies established a strong correlation between the use of aminorex and the development of this often-fatal condition, with an estimated 0.2% of patients taking the drug being affected.[1] This led to the withdrawal of aminorex from the market in 1972.[1] The mechanism was identified as chronic precapillary vascular obstruction due to plexogenic pulmonary arteriopathy.[3]

The Rise of Aminorex Derivatives as "Designer Drugs"

Following the withdrawal of aminorex, a number of its structural analogues began to appear on the illicit drug market as "designer drugs." The most notable of these is 4-methylaminorex (B1203063) (4-MAR), also known as "U4Euh" or "ICE," which emerged in the late 1980s.[4] 4-MAR possesses potent stimulant effects, comparable to methamphetamine, but with a longer duration of action.[1] More recently, other derivatives such as 4,4'-dimethylaminorex (B145552) (4,4'-DMAR) have also been identified as new psychoactive substances.[4] These compounds share pharmacological similarities with aminorex and amphetamines, primarily acting as monoamine releasing agents.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of aminorex and its key derivatives. This data is crucial for understanding their structure-activity relationships and potential for therapeutic or adverse effects.

Table 1: Potency of Aminorex and Derivatives as Monoamine Releasing Agents (EC50 in nM)

CompoundNorepinephrine (NE) ReleaseDopamine (B1211576) (DA) ReleaseSerotonin (B10506) (5-HT) ReleaseReference
Aminorex26.449.4193[6]
(±)-cis-4-Methylaminorex----
(±)-cis-4,4'-Dimethylaminorex26.9 ± 5.98.6 ± 1.118.5 ± 2.8[7]
d-Amphetamine----

Lower EC50 values indicate higher potency.

Table 2: Monoamine Transporter Inhibition by Aminorex Derivatives (IC50 in µM)

CompoundNET InhibitionDAT InhibitionSERT InhibitionReference
Aminorex0.33 ± 1.070.855 ± 1.2018.39 ± 1.12[3]
4-Methylaminorex (4-MAR)---[8]
4,4'-Dimethylaminorex (4,4'-DMAR)< 1< 1< 1[8][9]
3,4-Dimethylaminorex (3,4-DMAR)Weakly activeNo relevant activityNo relevant activity[8]

Lower IC50 values indicate higher inhibitory potency.

Table 3: Receptor Binding Affinities of Aminorex Derivatives (Ki in µM)

Compound5-HT2A Receptor5-HT2C Receptorα2A ReceptorReference
4-Methylaminorex (4-MAR)> 29.22.1[10]
4,4'-Dimethylaminorex (4,4'-DMAR)8.9> 2> 2[10]
3,4-Dimethylaminorex (3,4-DMAR)> 2> 2> 2[10]

Higher Ki values indicate lower binding affinity.

Table 4: Toxicological Data

CompoundTest SpeciesRoute of AdministrationLD50Reference
4-MethylaminorexMouseOral (p.o.)17 mg/kg[11]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aminorex and its derivatives.

Synthesis of Aminorex and 4-Methylaminorex

3.1.1. Synthesis of Aminorex

The racemic synthesis of aminorex involves the addition and cyclization reaction of 2-amino-1-phenylethanol (B123470) with cyanogen (B1215507) bromide.[6]

  • Materials: 2-amino-1-phenylethanol, cyanogen bromide, suitable solvent (e.g., diethyl ether).

  • Procedure:

    • Dissolve 2-amino-1-phenylethanol in the chosen solvent.

    • Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature).

    • Stir the reaction mixture for a specified period to allow for the cyclization to complete.

    • The product, aminorex, can be isolated by filtration if it precipitates, or by extraction and subsequent purification (e.g., recrystallization or chromatography).

    • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

3.1.2. Synthesis of (±)-cis-4-Methylaminorex

The synthesis of the (±)-cis isomers of 4-methylaminorex is typically achieved by the cyclization of dl-phenylpropanolamine with cyanogen bromide.[1]

  • Materials: dl-phenylpropanolamine, cyanogen bromide (or sodium cyanide and bromine to generate it in situ), suitable solvent (e.g., diethyl ether).

  • Procedure:

    • Dissolve dl-phenylpropanolamine in the solvent.

    • Add a solution of cyanogen bromide to the reaction mixture.

    • Stir the mixture at room temperature for several hours.

    • The resulting product, (±)-cis-4-methylaminorex, can be isolated and purified as described for aminorex.

An alternative, multi-step synthesis involves reacting dl-phenylpropanolamine with sodium or potassium cyanate (B1221674) to form an intermediate, which is then cyclized by treatment with concentrated hydrochloric acid.[1]

In Vitro Monoamine Transporter Assays

3.2.1. Radioligand Binding Assay

This assay determines the affinity of a compound for a specific monoamine transporter.[12][13][14]

  • Materials: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells), a radiolabeled ligand specific for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), unlabeled test compound (aminorex or derivative), assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

3.2.2. Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to block the uptake of a monoamine neurotransmitter into cells or synaptosomes.[15][16]

  • Materials: Cells expressing the transporter of interest or rat brain synaptosomes, a radiolabeled monoamine (e.g., [3H]5-HT, [3H]NE, [3H]DA), test compound, appropriate buffer (e.g., Krebs-Ringer-HEPES buffer), and a scintillation counter.

  • Procedure:

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled monoamine.

    • Incubate for a short period at 37°C.

    • Terminate uptake by rapid filtration or by adding an ice-cold stop buffer followed by centrifugation.

    • Wash the cells or synaptosomes to remove extracellular radiolabel.

    • Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for uptake inhibition.

Monoamine Release Assay

This assay quantifies the ability of a compound to induce the release of monoamines from pre-loaded cells or synaptosomes.[17][18][19]

  • Materials: Rat brain synaptosomes, radiolabeled monoamine, test compound, superfusion apparatus or multi-well plates, and a scintillation counter.

  • Procedure:

    • Prepare synaptosomes from the appropriate brain region (e.g., striatum for dopamine).[20]

    • Load the synaptosomes with a radiolabeled monoamine.

    • Wash the synaptosomes to remove excess radiolabel.

    • Resuspend the synaptosomes in buffer and add varying concentrations of the test compound.

    • Incubate for a defined period.

    • Separate the synaptosomes from the supernatant (containing the released monoamine) by filtration or centrifugation.

    • Measure the radioactivity in the supernatant and in the synaptosomal pellet.

    • Calculate the percentage of monoamine release and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aminorex-Induced Pulmonary Hypertension

The development of pulmonary hypertension induced by aminorex and its derivatives is strongly linked to the "serotonin hypothesis."[21][22][23] This hypothesis posits that these drugs disrupt normal serotonin signaling in the pulmonary vasculature, leading to smooth muscle cell proliferation and vasoconstriction. The key molecular players in this pathway are the serotonin transporter (SERT) and the 5-HT1B and 5-HT2B receptors.[21][22]

aminorex_pulmonary_hypertension Aminorex Aminorex / Derivatives SERT Serotonin Transporter (SERT) Aminorex->SERT Inhibits Reuptake & Acts as Substrate Serotonin_inc Increased Extracellular Serotonin SERT->Serotonin_inc ROS Increased Reactive Oxygen Species (ROS) SERT->ROS SERT signaling HT1B_R 5-HT1B Receptor Serotonin_inc->HT1B_R Activates HT2B_R 5-HT2B Receptor Serotonin_inc->HT2B_R Activates Rho_kinase Rho-kinase Activation HT1B_R->Rho_kinase Gq_PLC Gq -> PLC -> IP3/DAG HT2B_R->Gq_PLC Ca_inc Increased Intracellular Ca2+ Gq_PLC->Ca_inc PKC PKC Activation Gq_PLC->PKC Vasoconstriction Vasoconstriction Ca_inc->Vasoconstriction ERK ERK Activation PKC->ERK Proliferation Smooth Muscle Cell Proliferation Rho_kinase->Proliferation Rho_kinase->Vasoconstriction ERK->Proliferation ROS->ERK PAH Pulmonary Arterial Hypertension Proliferation->PAH Vasoconstriction->PAH

Caption: Signaling pathway of aminorex-induced pulmonary hypertension.

Experimental Workflow for Assessing Anorectic Effects in Rats

The anorectic effects of aminorex and its derivatives can be evaluated in rodent models by measuring changes in food intake and body weight.

anorectic_effect_workflow start Start: Acclimatize Rats to Housing and Diet baseline Measure Baseline Food Intake and Body Weight start->baseline randomize Randomly Assign Rats to Treatment Groups (Vehicle, Drug) baseline->randomize administer Administer Vehicle or Test Compound (e.g., Aminorex derivative) randomize->administer measure_food Measure Food Intake at Specific Time Points (e.g., 1, 2, 4, 24h) administer->measure_food measure_weight Measure Body Weight Daily administer->measure_weight data_analysis Data Analysis: Compare Food Intake and Body Weight Changes Between Groups measure_food->data_analysis measure_weight->data_analysis end End: Determine Anorectic Effect and ED50 data_analysis->end

Caption: Experimental workflow for assessing anorectic effects in rats.

Experimental Workflow for Monoamine Release Assay

This workflow outlines the key steps for measuring monoamine release from isolated nerve terminals (synaptosomes).

monoamine_release_workflow start Start: Isolate Brain Region (e.g., Striatum) homogenize Homogenize Tissue in Sucrose Buffer start->homogenize centrifuge1 Centrifuge at Low Speed to Remove Debris homogenize->centrifuge1 centrifuge2 Centrifuge Supernatant at High Speed to Pellet Synaptosomes centrifuge1->centrifuge2 resuspend Resuspend Synaptosomes in Buffer centrifuge2->resuspend load Load with Radiolabeled Monoamine (e.g., [3H]Dopamine) resuspend->load wash Wash to Remove Excess Radiotracer load->wash incubate Incubate with Test Compound (Aminorex Derivative) wash->incubate separate Separate Supernatant and Pellet (Filtration or Centrifugation) incubate->separate quantify Quantify Radioactivity in Supernatant and Pellet separate->quantify analyze Analyze Data: Calculate % Release and EC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for monoamine release assay.

Conclusion

The history of aminorex and its derivatives serves as a critical lesson in drug development, highlighting the importance of thorough preclinical and post-market safety evaluations. While initially promising as anorectics, their association with severe pulmonary hypertension led to their withdrawal and the subsequent emergence of clandestine analogues. The quantitative pharmacological data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action, structure-activity relationships, and potential toxicities of this class of compounds. Understanding the signaling pathways involved in their adverse effects is paramount for the development of safer therapeutic agents and for mitigating the public health risks posed by their illicit use.

References

4'-Fluoro-4-methylaminorex: A Technical Guide to its Nomenclature, Synonyms, and Inferred Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature, synonyms, and analytical characterization of the designer drug 4'-Fluoro-4-methylaminorex (4F-MAR). Due to the limited availability of direct pharmacological data for 4F-MAR, this guide also presents quantitative data and experimental protocols for the closely related and well-characterized analog, (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR), to infer the likely pharmacological profile of 4F-MAR.

Chemical Nomenclature and Synonyms

This compound is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds.[1] It is a fluorinated analog of 4-methylaminorex (B1203063) (4-MAR).[2] The nomenclature and various synonyms are crucial for accurate identification and literature searching.

Table 1: Nomenclature and Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine[3]
Common Name This compound
Synonyms 4F-MAR, 4-FPO, p-Fluoro-4-methylaminorex, para-fluoro-4-methylaminorex[4]
CAS Number 1364933-64-1[3]
Molecular Formula C₁₀H₁₁FN₂O[3]
Molecular Weight 194.21 g/mol [1]
InChI Key UYKYWISHPDEDRQ-UHFFFAOYSA-N[5]

The following diagram illustrates the hierarchical and synonymous relationships of the nomenclature for this compound.

Nomenclature Nomenclature of this compound This compound This compound IUPAC Name 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine This compound->IUPAC Name Formal Name Synonyms Synonyms This compound->Synonyms Also Known As Chemical Class 2-Amino-5-aryloxazoline This compound->Chemical Class Belongs to Parent Compound 4-Methylaminorex This compound->Parent Compound Derivative of 4F-MAR 4F-MAR Synonyms->4F-MAR 4-FPO 4-FPO Synonyms->4-FPO p-Fluoro-4-methylaminorex p-Fluoro-4-methylaminorex Synonyms->p-Fluoro-4-methylaminorex para-fluoro-4-methylaminorex para-fluoro-4-methylaminorex Synonyms->para-fluoro-4-methylaminorex

Nomenclature and classification of this compound.

Inferred Pharmacology: Monoamine Transporter Activity

The following table summarizes the in vitro monoamine releasing potency of the closely related analog, (±)-cis-4,4'-DMAR, as well as other reference compounds, from studies using rat brain synaptosomes.[8] This data provides a reasonable estimate of the expected potency and selectivity profile of 4F-MAR.

Table 2: Monoamine Releaser Potency (EC₅₀, nM) of (±)-cis-4,4'-DMAR and Reference Compounds

CompoundDAT (Dopamine)NET (Norepinephrine)SERT (Serotonin)
(±)-cis-4,4'-DMAR 8.6 ± 1.126.9 ± 5.918.5 ± 2.8
d-amphetamine 24.6 ± 2.913.1 ± 1.43677 ± 204
Aminorex 49.4 ± 11.226.4 ± 3.1193 ± 27
(±)-cis-4-MAR 31.1 ± 7.270.7 ± 11.81288 ± 214
Data from in vitro release assays using rat brain synaptosomes.[8]

The potent activity of (±)-cis-4,4'-DMAR at all three monoamine transporters suggests that 4F-MAR is also likely a potent, non-selective monoamine releaser.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a para-fluoronorephedrine precursor.[1][5]

Protocol:

  • Starting Material: para-fluoro-norephedrine is dissolved in water.

  • Acidification: The solution is titrated with hydrochloric acid until weakly acidic.

  • Cyclization: Potassium cyanate (B1221674) is added to the solution, initiating a cyclization reaction to form this compound.

  • Isolation and Purification: The product can be isolated through extraction and purified using chromatographic techniques.[1]

An alternative synthesis starting from para-fluorobenzaldehyde has also been described.[9]

In Vitro Monoamine Release Assay (as applied to aminorex analogs)

The following is a detailed protocol for determining the monoamine releasing activity of compounds, as has been applied to aminorex derivatives.[8]

Protocol:

  • Synaptosome Preparation: Crude synaptosomes are prepared from the brains of male Sprague-Dawley rats. Brain tissue is homogenized in ice-cold 0.32 M sucrose (B13894) and centrifuged. The resulting pellet is resuspended to yield the synaptosomal preparation.

  • Radiolabeling: Synaptosomes are incubated with [³H]dopamine, [³H]norepinephrine, or [³H]serotonin to label the respective monoamine transporters.

  • Drug Incubation: The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.

  • Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated, and EC₅₀ values (the concentration of drug that elicits 50% of the maximal response) are calculated to determine the potency of the compound as a monoamine releaser.

Analytical Characterization

The definitive identification of this compound in seized materials or for research purposes relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the position of the fluorine atom and methyl group.[2][10]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique provides accurate mass measurements for molecular formula confirmation and fragmentation analysis to further support structural identification.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): As this compound has two stereogenic centers, chiral HPLC can be used to separate the different stereoisomers.[2]

The following diagram illustrates a typical analytical workflow for the identification and characterization of this compound.

AnalyticalWorkflow Analytical Workflow for this compound Sample Sample LC-HRMS LC-HRMS Sample->LC-HRMS Screening & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Analysis Identification Identification LC-HRMS->Identification NMR->Identification FTIR->Identification Chiral_HPLC Chiral HPLC Identification->Chiral_HPLC Stereoisomer Separation

Analytical workflow for 4F-MAR identification.

Conclusion

This compound is a designer stimulant with a well-defined chemical identity. While direct pharmacological data is scarce, the available information on closely related analogs strongly suggests that it functions as a potent, non-selective monoamine releasing agent. The synthesis and analytical characterization methods for this compound are well-established, providing a solid foundation for further research into its specific pharmacological and toxicological properties. This guide serves as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and forensic science who are investigating this and other emerging psychoactive substances.

References

An In-Depth Technical Guide to the Stereoisomerism of 4'-Fluoro-4-methylaminorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. The presence of two stereogenic centers in its structure gives rise to four distinct stereoisomers, grouped into two diastereomeric pairs: (±)-cis and (±)-trans. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, separation, and characterization of these isomers. While direct comparative pharmacological data for the specific isomers of 4F-MAR is limited in current literature, this document presents quantitative data from closely related analogs, such as 4-methylaminorex (B1203063) (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), to illustrate the profound impact of stereoisomerism on bioactivity within this class of compounds. Detailed experimental protocols for chiral separation and analytical characterization are provided to support research and forensic applications.

Introduction to Stereoisomerism in 4F-MAR

This compound possesses two chiral centers at the C4 and C5 positions of the oxazoline (B21484) ring. This results in the potential for four stereoisomers: (4R,5S), (4S,5R), (4S,5S), and (4R,5R). These stereoisomers are organized into two pairs of enantiomers which are diastereomers of each other.[1]

The nomenclature cis and trans refers to the relative orientation of the methyl group at C4 and the 4-fluorophenyl group at C5.

  • cis-isomers (4R,5S and 4S,5R): The methyl and 4-fluorophenyl groups are on the same side of the oxazoline ring plane.

  • trans-isomers (4S,5S and 4R,5R): The methyl and 4-fluorophenyl groups are on opposite sides of the ring plane.

Analytical studies of 4F-MAR samples have shown that they are often encountered as a racemic mixture of the trans diastereomeric form.[2] Forensic identification has in some cases revealed a 10:1 ratio of trans to cis diastereomers.[3] The differentiation between these isomers is critical, as studies on parent compounds demonstrate that stereochemistry dictates pharmacological potency and mechanism of action.[4]

G racemate 4F-MAR Racemic Mixture cis (±)-cis-4F-MAR (4R,5S / 4S,5R) racemate->cis trans (±)-trans-4F-MAR (4S,5S / 4R,5R) racemate->trans enantiomers_cis Enantiomers enantiomers_trans Enantiomers diastereomers Diastereomers L1->trans Diastereomers

Figure 1. Stereoisomeric relationship of 4F-MAR.

Synthesis and Stereochemical Control

The stereochemical outcome of 4F-MAR synthesis is highly dependent on the stereochemistry of the precursor and the chosen synthetic route. The primary precursor is a substituted phenylpropanolamine derivative, which is cyclized to form the oxazoline ring.[5]

  • Precursor: The synthesis typically begins with para-fluoro-norephedrine. The stereoisomer of the starting material (e.g., erythro- or threo-amino alcohol) is a key determinant of the final product's stereochemistry.[1]

  • Cyclization Agent: The choice of cyclizing agent dictates the stereochemical configuration.

    • Cyanogen Bromide (CNBr): Using the CNBr route, an erythro precursor (e.g., norephedrine) typically yields the cis-isomer.

    • Potassium Cyanate (KOCN): Using the KOCN route, an erythro precursor (e.g., norephedrine) undergoes an inversion of stereochemistry, resulting in the trans-isomer.[6]

A common synthetic method involves reacting para-fluoro-norephedrine with potassium cyanate.[3][7] The precursor is dissolved in weakly acidic water, and KOCN is added, followed by heating to induce cyclization.[7]

Separation and Analytical Characterization

Distinguishing between the cis and trans diastereomers, and resolving the respective enantiomers, is essential for pharmacological evaluation. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Experimental Protocol: Chiral HPLC-UV Separation

This protocol is adapted from the methodology reported by Seibert et al. (2022) for the characterization of halogenated 4-methylaminorex derivatives.[4]

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Lux i-Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-hexane : isopropanol (B130326) : diethylamine (B46881) (DEA) = 90:10:0.1 (v/v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 25 ± 1 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

Results: This method successfully separates the two enantiomers of trans-4F-MAR, which typically appear as a 1:1 racemic mixture.[4]

Experimental Protocol: Analytical Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the trans or cis configuration by comparing chemical shift values. For the parent compound 4-MAR, it has been established that specific proton and carbon shifts for positions C-4, C-5, and the C-4 methyl group can distinguish between diastereomers. In trans isomers, the phenyl and methyl groups are on opposite faces of the heterocycle.[2] This methodology was applied to confirm the trans configuration of 4F-MAR samples purchased online.[2]

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are recorded for full structural assignment.[2]

B. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is used to confirm the molecular formula and study fragmentation patterns.

  • Ionization Mode: HESI positive ion mode.

  • Analysis: The protonated molecule [M+H]⁺ is detected. For 4F-MAR, the expected m/z is 195.0926 for the molecular formula C₁₀H₁₂FN₂O⁺.[3]

  • Fragmentation: A primary fragment observed in MS/MS corresponds to the loss of a CONH moiety from the cleavage of the oxazoline ring (m/z 152.0870).[2][8]

G cluster_0 Synthesis & Separation cluster_1 Characterization cluster_2 Evaluation synthesis Stereoselective Synthesis mixture Diastereomeric Mixture (cis/trans) synthesis->mixture separation Chiral HPLC Separation mixture->separation cis_iso (±)-cis Isomer separation->cis_iso trans_iso (±)-trans Isomer separation->trans_iso nmr NMR cis_iso->nmr hrms LC-HRMS cis_iso->hrms pharm Pharmacological Testing cis_iso->pharm trans_iso->nmr trans_iso->hrms trans_iso->pharm

Figure 2. Experimental workflow for isomer analysis.

Pharmacology and Structure-Activity Relationships

Direct quantitative pharmacological data comparing the cis and trans isomers of 4F-MAR are not extensively available in the peer-reviewed literature. However, data from the parent compound, 4-methylaminorex (4-MAR), and the potent analog 4,4'-DMAR, provide critical insight into the expected stereoselectivity. These compounds act as monoamine transporter releasing agents and/or uptake inhibitors.

Quantitative Data from Related Compounds

The following tables summarize the monoamine transporter activity for the stereoisomers of 4-MAR and 4,4'-DMAR. This data illustrates that stereochemistry significantly impacts potency and selectivity at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Table 1: Stimulus Properties of 4-Methylaminorex (4-MAR) Stereoisomers in Rats (Data illustrates potency in substituting for an S(+)-amphetamine stimulus)

StereoisomerPotency RankED₅₀ (mg/kg)
trans-(4S,5S)10.25[9]
cis-(4S,5R)21.2[9]
cis-(4R,5S)21.5[9]
trans-(4R,5R)3>3.0[9]

Table 2: Monoamine Releaser Potency (EC₅₀, nM) of 4,4'-DMAR Isomers in Rat Brain Synaptosomes (Lower values indicate higher potency)

Isomer / CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)
(±)-cis-4,4'-DMAR8.6 ± 1.1[10][11]26.9 ± 5.9[10][11]18.5 ± 2.8[10][11]
(±)-trans-4,4'-DMAR10.2 ± 1.2¹11.8 ± 2.0¹Partial Releaser¹

¹Data for trans-DMAR from a study on MDMAR, presented for comparison.[12]

The data clearly show that for 4-MAR, the trans-(4S,5S) isomer is the most potent stimulant.[9] For 4,4'-DMAR, the cis isomer is a highly potent and non-selective releaser at all three monoamine transporters, whereas the trans isomer displays different activity, acting as a partial releaser or uptake blocker at SERT.[1][12][13]

Predicted Signaling Pathway

Based on the pharmacology of its parent analogs, 4F-MAR isomers are expected to act as substrate-type releasers at monoamine transporters. The binding of the drug to the transporter induces a conformational change, leading to reverse transport and the release of neurotransmitters (dopamine, norepinephrine, serotonin) from the presynaptic neuron into the synaptic cleft. This increase in synaptic neurotransmitter concentration is responsible for the compound's stimulant effects. The relative potency at each transporter is dictated by the specific stereoisomer.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron drug 4F-MAR Isomer transporter Monoamine Transporter (DAT, NET, or SERT) drug->transporter Binds & Induces Reverse Transport syn_nt Increased Synaptic NT transporter->syn_nt Neurotransmitter Efflux vesicle Vesicular NT cyto_nt Cytosolic NT vesicle->cyto_nt Basal Release receptor Postsynaptic Receptors syn_nt->receptor Binds effect Stimulant Effect receptor->effect

Figure 3. Generalized monoamine transporter signaling.

Conclusion

The stereochemistry of this compound is a critical determinant of its potential biological activity. While samples encountered are often predominantly the trans diastereomer, the synthesis of stereochemically pure isomers is feasible through careful selection of precursors and reaction pathways. Robust analytical methods, particularly chiral HPLC, are essential for the separation and identification of each isomer. Although specific pharmacological data for 4F-MAR isomers is pending, extensive research on its close analogs confirms that the cis and trans forms possess distinct pharmacological profiles. The trans isomer of the parent compound 4-MAR is most potent, while the cis isomer of 4,4'-DMAR is a powerful non-selective monoamine releaser. This underscores the necessity for complete stereochemical characterization in any toxicological or pharmacological investigation of 4F-MAR to ensure accurate interpretation of its effects. Further research is required to elucidate the specific receptor binding affinities and functional activities of the four individual stereoisomers of this compound.

References

Pharmacological Profile of 4'-Fluoro-4-methylaminorex (4F-MAR): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. As a fluorinated analog of 4-methylaminorex (B1203063) (4-MAR), its pharmacological profile is of significant interest to researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the known pharmacological properties of 4F-MAR, drawing heavily on data from its structural analogs due to the limited availability of direct research on the title compound. The primary mechanism of action for 4F-MAR is presumed to be the release of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This guide summarizes the available quantitative data for its analogs, details relevant experimental protocols for its characterization, and provides visualizations of its presumed signaling pathway and associated experimental workflows.

Introduction

4F-MAR is a designer drug that emerged in the 2010s, part of a trend of halogenating existing psychoactive compounds.[1] It is a structural derivative of aminorex and 4-methylaminorex, both of which have a history as central nervous system stimulants.[1] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and pharmacological activity.[1] Anecdotal reports suggest that 4F-MAR has effects comparable to methamphetamine but with a significantly longer duration of action.[2] Due to its recent emergence, a comprehensive pharmacological profile based on direct experimental data is lacking. Therefore, this guide synthesizes information from closely related analogs to provide an inferred profile for 4F-MAR.

Presumed Pharmacological Profile

Based on the pharmacological data of its analogs, 4F-MAR is likely a potent monoamine releasing agent, acting on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] The parent compound, aminorex, and its methylated derivative, 4-MAR, are known releasing agents of all three key monoamines.[2] The para-methylated analog, (±)-cis-4,4'-DMAR, is a particularly potent serotonin releaser.[2]

Monoamine Transporter Activity

The primary mechanism of action of aminorex and its derivatives is to induce reverse transport at monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin.[2] It is highly probable that 4F-MAR shares this mechanism. The relative potency at each transporter will determine its specific stimulant and psychoactive effects.

The following table summarizes the monoamine releasing potencies of aminorex and its close analogs. This data provides a basis for estimating the potential activity of 4F-MAR.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
Aminorex49.4 ± 11.226.4 ± 3.1193 ± 27
(±)-cis-4-MAR31.1 ± 7.270.7 ± 11.81288 ± 214
(±)-cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8
d-amphetamine24.6 ± 2.913.1 ± 1.43677 ± 204
Data from in vitro release assays using rat brain synaptosomes.[2]
Receptor Binding Affinity

Studies on aminorex analogs have generally shown low affinity for monoamine receptors, indicating that direct receptor agonism is not their primary mechanism of action.[2] The following table shows the receptor binding affinity for 4,4'-DMAR.

CompoundReceptor TargetBinding Affinity (Kᵢ, nM)
4,4'-DMAR5-HT₂ₐ>10,000
Data from in vitro receptor binding assays.[2]

Signaling Pathways and Experimental Workflows

To elucidate the precise pharmacological profile of 4F-MAR, a series of in vitro experiments are necessary. The following diagrams illustrate the presumed signaling pathway of 4F-MAR and the typical experimental workflows for its characterization.

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MAR 4F-MAR Transporter Monoamine Transporter (DAT, NET, SERT) 4F_MAR->Transporter Substrate Monoamines_out Dopamine Norepinephrine Serotonin Transporter->Monoamines_out Reverse Transport (Release) Vesicle Synaptic Vesicle Monoamines_in Dopamine Norepinephrine Serotonin VMAT2 VMAT2 Monoamines_synapse Increased Synaptic Monoamines Monoamines_out->Monoamines_synapse VMAT2->Vesicle Packaging Receptor Postsynaptic Receptors Monoamines_synapse->Receptor Activation

Caption: Presumed signaling pathway of 4F-MAR-induced monoamine release.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_uptake Monoamine Uptake Assay A1 Culture HEK293 cells expressing DAT, NET, or SERT A2 Plate cells in 96-well plates A1->A2 A3 Incubate with radioligand (e.g., [³H]WIN 35,428) and 4F-MAR A2->A3 A4 Wash to remove unbound ligand A3->A4 A5 Lyse cells and measure radioactivity A4->A5 A6 Data Analysis (Ki determination) A5->A6 B1 Culture HEK293 cells expressing DAT, NET, or SERT B2 Plate cells in 96-well plates B1->B2 B3 Pre-incubate with 4F-MAR B2->B3 B4 Add radiolabeled monoamine (e.g., [³H]dopamine) B3->B4 B5 Terminate uptake and wash cells B4->B5 B6 Lyse cells and measure radioactivity B5->B6 B7 Data Analysis (IC₅₀ determination) B6->B7

Caption: Experimental workflows for radioligand binding and monoamine uptake assays.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of compounds like 4F-MAR.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are harvested and membranes are prepared by homogenization and centrifugation.

    • Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (4F-MAR).

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are plated in 96-well plates and grown to confluence.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Henseleit buffer).

    • Cells are pre-incubated with varying concentrations of the test compound (4F-MAR) or a known inhibitor (for determination of non-specific uptake) for a defined period.

    • The uptake reaction is initiated by adding a known concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • The reaction is allowed to proceed for a short, defined time at a controlled temperature.

    • Uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Metabolism

The introduction of a fluorine atom to the phenyl ring of 4-MAR is expected to influence its metabolism. Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 (CYP450) enzymes, potentially leading to a longer half-life and duration of action compared to its non-fluorinated counterpart.[1] However, specific metabolic pathways for 4F-MAR have not been elucidated and require further investigation.

Conclusion

While direct quantitative pharmacological data for 4F-MAR is currently unavailable, a comprehensive profile can be inferred from its structural analogs. 4F-MAR is presumed to be a potent monoamine releasing agent, with potential for significant activity at the dopamine, norepinephrine, and serotonin transporters. Its fluorination may enhance its metabolic stability, contributing to a prolonged duration of effects. Further in vitro and in vivo studies are essential to definitively characterize the receptor binding affinities, functional potencies, and metabolic fate of 4F-MAR. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which are crucial for a complete understanding of the pharmacological and toxicological properties of this novel psychoactive substance.

References

Unveiling the Biological Profile of 4'-Fluoro-4-methylaminorex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4'-F-4-MAR) is a synthetic stimulant and a halogenated analog of 4-methylaminorex (B1203063) (4-MAR), a compound with known psychoactive effects.[1][2][3] As a member of the aminorex family, 4'-F-4-MAR is presumed to exert its primary biological activity through interaction with monoaminergic neurotransmitter systems.[4][5] This technical guide provides a comprehensive overview of the known biological activity of 4'-F-4-MAR, drawing heavily on data from its close structural analogs due to the limited specific research on the fluorinated compound itself. The guide details its presumed mechanism of action, summarizes key quantitative pharmacological data from related compounds, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction

This compound has emerged as a novel psychoactive substance (NPS) with a chemical structure designed to mimic the effects of controlled stimulants.[1][2][3] First detected in Slovenia in 2018, its appearance on the illicit drug market has necessitated a thorough understanding of its pharmacological and toxicological profile.[1][3] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and potency.[4] This guide synthesizes the available information to provide a foundational understanding of 4'-F-4-MAR for the scientific community.

Presumed Mechanism of Action

The biological activity of 4'-F-4-MAR is thought to be primarily mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][5] Like other aminorex derivatives, it is presumed to act as a substrate-type releaser at these transporters.[6][7] This action leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in its stimulant effects.[4][5]

The interaction with these transporters disrupts the normal reuptake of neurotransmitters, leading to prolonged signaling. Some evidence from related compounds also suggests a potential interaction with vesicular monoamine transporter 2 (VMAT2), which would further enhance the cytosolic concentration of monoamines available for release.[6]

Quantitative Pharmacological Data (from Analogs)

Table 1: Monoamine Transporter Inhibition Potencies (IC50, nM)

CompoundDATNETSERTReference
(±)-cis-4,4'-DMAR<1000<1000<1000[8]
4-MAR<1000<1000>1000[8]

Lower IC50 values indicate greater potency.

Table 2: Monoamine Releaser Potency (EC50, nM)

CompoundDATNETSERTReference
(±)-cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8[6][7]
Aminorex49.4 ± 11.226.4 ± 3.1193 ± 27[6]
(±)-cis-4-MAR31.1 ± 7.270.7 ± 11.81288 ± 214[6]
d-amphetamine24.6 ± 2.913.1 ± 1.43677 ± 204[6]

Lower EC50 values indicate greater potency as a releasing agent.

Table 3: Receptor Binding Affinities (Ki, nM)

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
4,4'-DMAR5-HT2A>10,000[6]
4-MARVarious monoamine receptors>2000[6]

Higher Ki values indicate lower binding affinity. These results suggest that the primary mechanism of action for these compounds is at the transporter level, rather than direct receptor agonism.[6]

Experimental Protocols (from Analog Studies)

The following are generalized methodologies for key experiments used to characterize the biological activity of aminorex analogs. These protocols can serve as a template for the investigation of 4'-F-4-MAR.

Monoamine Transporter Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the monoamine transporter activity.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Radioligand: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Procedure:

    • Transfected cells are cultured to confluence in appropriate media.

    • Cells are harvested and washed with assay buffer.

    • Cells are incubated with a range of concentrations of the test compound (e.g., 4'-F-4-MAR) and the respective radioligand.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • After incubation, the reaction is terminated by rapid filtration, and the cells are washed to remove unbound radioligand.

    • The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

  • Tissue Preparation: Rat brain synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Radioligand: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Procedure:

    • Synaptosomes are pre-loaded with the respective radioligand.

    • After washing to remove excess radioligand, the synaptosomes are incubated with various concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

    • Basal release is measured in the absence of the test compound, and total release is determined by lysing the synaptosomes.

    • EC50 values for release are calculated.

Receptor Binding Assay

This assay determines the affinity of a compound for specific receptors.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from transfected cells or animal brain tissue.

  • Radioligand: A specific radiolabeled antagonist or agonist for the receptor.

  • Procedure:

    • Membranes are incubated with the radioligand and a range of concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.

    • Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

The following diagram illustrates the presumed mechanism of action of this compound at a monoaminergic synapse.

Presumed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Sequestration MAO MAO Dopamine_cyto Cytosolic Dopamine Dopamine_Vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Reverses Transport 4F4MAR_in 4'-F-4-MAR 4F4MAR_in->DAT Substrate Dopamine_cyto->VMAT2 Uptake Dopamine_cyto->MAO Metabolism Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Release via DAT Dopamine_synapse->DAT Reuptake Blocked Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Postsynaptic Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic Effect Signal Transduction 4F4MAR_ext 4'-F-4-MAR 4F4MAR_ext->4F4MAR_in Enters Neuron

Caption: Presumed mechanism of 4'-F-4-MAR at a dopaminergic synapse.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a novel psychoactive substance like this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_invitro In Vitro Pharmacological Profiling cluster_data Data Analysis & Interpretation Synthesis Synthesis of 4'-F-4-MAR Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Binding_Assay Receptor Binding Assays Purity->Binding_Assay Uptake_Assay Monoamine Transporter Uptake Inhibition Assays Release_Assay Monoamine Release Assays Ki_Calc Calculation of Ki values Binding_Assay->Ki_Calc IC50_Calc Calculation of IC50 values Uptake_Assay->IC50_Calc EC50_Calc Calculation of EC50 values Release_Assay->EC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calc->SAR_Analysis IC50_Calc->SAR_Analysis EC50_Calc->SAR_Analysis

References

The Emergence of 4-Fluoro-4-methylaminorex (4F-MAR): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Fluoro-4-methylaminorex (4F-MAR), a novel psychoactive substance (NPS) of the 2-amino-5-aryloxazoline class. Since its first detection in Europe in 2018, 4F-MAR has emerged as a significant compound of interest within the forensic and pharmacological sciences. This whitepaper details its chemical structure, analytical characterization, and presumed pharmacological profile based on its structural relationship to parent compounds like 4-methylaminorex (B1203063) (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR). Due to the novelty of 4F-MAR, publicly available quantitative in-vitro pharmacological data is limited. Therefore, this paper presents comparative data from its analogues to infer its potential activity. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of relevant workflows and biological pathways to support further research and understanding of this emerging stimulant.

Introduction and Emergence

4-Fluoro-4-methylaminorex (also known as 4F-4-MAR or pF-4-methylaminorex) is a synthetic stimulant that has recently appeared on the illicit drug market.[1][2] It belongs to a class of substances derived from aminorex, a compound originally developed as an anorectic agent in the 1960s.[1] The parent compound of this series, 4-methylaminorex (4-MAR), gained notoriety as a potent and long-lasting psychostimulant.[1][2]

The emergence of 4F-MAR is characteristic of the trend in NPS development, where the structure of a controlled substance is modified to create a legal or quasi-legal alternative with similar effects.[1] In the case of 4F-MAR, a fluorine atom has been added to the para-position of the phenyl ring of the 4-MAR structure. This halogenation is a common modification in designer drugs, often intended to alter the pharmacological profile, potency, or metabolic stability of the parent compound.[1]

The first official detection of 4F-MAR was reported in Slovenia in 2018.[1][2][3] Subsequent characterizations have confirmed its structure and presence in samples acquired from online vendors and anonymous users.[4][5] Its legal status varies by jurisdiction; for instance, it was made an illegal substance in Italy in March 2020.[3]

Chemical Properties and Stereochemistry

4F-MAR is a substituted 2-amino-5-aryloxazoline with the chemical formula C10H11FN2O and a molar mass of 194.209 g·mol−1.[3] A key structural feature is the presence of two stereogenic centers at the C4 and C5 positions of the oxazoline (B21484) ring. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: (±)-cis and (±)-trans.[6]

Analytical studies of seized and purchased samples have predominantly identified the (±)-trans diastereomer.[1][2] This suggests that the common synthesis routes employed result in this particular spatial arrangement of the methyl group at C4 and the 4-fluorophenyl group at C5. The differentiation between stereoisomers is critical, as pharmacological activity can vary significantly between them, as has been observed with the parent compound, 4-MAR.[2]

Analytical Characterization and Data

The definitive identification of 4F-MAR in seized materials relies on a combination of advanced analytical techniques. Researchers have successfully characterized the compound using nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and gas chromatography-mass spectrometry (GC-MS).[1][4]

Mass Spectrometry

Under LC-HRMS analysis with electrospray ionization (ESI), 4F-MAR is detected as a protonated molecule [M+H]+. High-resolution measurements confirm its molecular formula.[1] The fragmentation pattern in tandem mass spectrometry (MS/MS) is characteristic of the aminorex structure. A primary fragmentation event involves the cleavage of the amino-oxazoline ring, leading to a significant fragment ion.[1][6] For 4F-MAR, this results in a fragment with an m/z of 152.0870, corresponding to the loss of a CONH moiety.[1][2] Further fragmentation can involve the loss of ammonia (B1221849) (NH3) and hydrogen fluoride (B91410) (HF).[2][6]

Table 1: Key Mass Spectrometry Fragments for 4F-MAR

Ionm/z (Observed)Description
[M+H]+195.0926Protonated molecule
[M+H - CONH]+152.0870Loss of CONH from oxazoline ring cleavage
[M+H - CONH - NH3]+135.0606Subsequent loss of ammonia
[M+H - CONH - NH3 - HF]+115.0546Subsequent loss of hydrogen fluoride

Data compiled from multiple sources.[1][2]

NMR Spectroscopy

1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of 4F-MAR and for determining its stereochemistry. By comparing the chemical shifts of the protons and carbons at positions C-4 and C-5 with known literature values for the cis and trans isomers of 4-MAR, researchers have confirmed that the commonly encountered form of 4F-MAR is the trans-diastereomer.[2] Two-dimensional NMR experiments like COSY and HSQC are used to assign all proton and carbon signals definitively.[4][7]

Inferred Pharmacology and Quantitative Data from Analogues

While specific in-vitro pharmacological studies on 4F-MAR are not yet widely published, its mechanism of action can be inferred from its structural similarity to 4-MAR and 4,4'-DMAR. These compounds are known to act as potent monoamine releasing agents and reuptake inhibitors at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[8][9][10] They increase the synaptic concentration of these neurotransmitters, leading to pronounced stimulant effects.[7]

The addition of a para-substituent on the phenyl ring is known to significantly modulate activity at the serotonin transporter. For example, 4,4'-DMAR is a much more potent serotonin releaser than 4-MAR.[8][10] It is therefore hypothesized that 4F-MAR also possesses significant serotonergic activity, potentially contributing to its psychoactive effects.

The following tables summarize the in-vitro pharmacological data for the closely related analogues, 4-MAR and 4,4'-DMAR, to provide a predictive context for 4F-MAR's potential activity.

Table 2: Monoamine Transporter Inhibition Potency (IC50, nM) of 4-MAR and 4,4'-DMAR

CompoundDAT (IC50 nM)NET (IC50 nM)SERT (IC50 nM)
4-methylaminorex (4-MAR)< 1000< 1000> 2000
4,4'-dimethylaminorex (4,4'-DMAR)< 1000< 1000< 1000

Data indicates potent inhibition at all three transporters for 4,4'-DMAR, while 4-MAR is more selective for DAT and NET.[8]

Table 3: Monoamine Release Potency (EC50, nM) of 4,4'-DMAR

CompoundDAT (EC50 nM)NET (EC50 nM)SERT (EC50 nM)
(±)-cis-4,4'-dimethylaminorex8.6 ± 1.126.9 ± 5.918.5 ± 2.8

Data from studies on rat brain synaptosomes shows (±)-cis-4,4'-DMAR is a potent and efficacious substrate-type releaser at all three monoamine transporters.[10]

Experimental Protocols

Synthesis of (±)-trans-4-Fluoro-4-methylaminorex

This protocol is a representative method based on published synthesis routes for aminorex analogues.[11][12]

Starting Material: para-Fluoro-norephedrine.

  • Dissolution & Acidification: Dissolve para-fluoro-norephedrine in water. Titrate the solution with hydrochloric acid until it is weakly acidic. This protonates the amino group, making it soluble.

  • Cyclization Reaction: Add potassium cyanate (B1221674) (KOCN) to the acidic solution in a single portion. Reflux the mixture for approximately 2-3 hours. During this step, the cyanate reacts with the amino alcohol to form a carbamoyl (B1232498) intermediate, which then cyclizes to form the oxazoline ring of 4F-MAR.

  • Isolation: After cooling, basify the reaction mixture with a suitable base (e.g., sodium carbonate solution) to precipitate the freebase of 4F-MAR.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield (±)-trans-4-Fluoro-4-methylaminorex.

Analytical Detection by LC-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol (B129727) or acetone. Perform sonication for 10-15 minutes to ensure complete dissolution. Dilute the stock solution as necessary for analysis.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-550.

    • Data Acquisition: Acquire data in both full scan mode (low collision energy) for accurate mass measurement of the parent ion and in MS/MS or All-Ions Fragmentation mode (high collision energy) to obtain fragment data for structural confirmation.

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the potency of a compound to inhibit monoamine transporters, as would be required to generate data like that in Table 2. Specific parameters would need optimization.

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) using standard subcellular fractionation techniques.

  • Assay Buffer: Use a Krebs-based buffer containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

  • Incubation:

    • Aliquot synaptosomes into assay tubes.

    • Add increasing concentrations of the test compound (4F-MAR).

    • Pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT). Calculate specific uptake at each concentration of the test compound. Plot the percentage of inhibition versus log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: From Synthesis to Analysis

G Figure 1. General Experimental Workflow for 4F-MAR cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_pharma Pharmacological Testing Precursor p-Fluoro-norephedrine Reaction Cyclization with KOCN Precursor->Reaction Crude Crude 4F-MAR Reaction->Crude Purification Purification Crude->Purification Pure Pure 4F-MAR Purification->Pure SamplePrep Sample Preparation Pure->SamplePrep Assay Monoamine Transporter Uptake/Release Assays Pure->Assay LCMS LC-HRMS Analysis SamplePrep->LCMS GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR Data Structural Confirmation & Purity Assessment LCMS->Data GCMS->Data NMR->Data Results Determine IC50/EC50 Values Assay->Results

Caption: General Experimental Workflow for 4F-MAR

Monoamine Transporter Signaling Pathway

G Figure 2. Presumed Mechanism of 4F-MAR at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, NE, 5-HT) MAT Monoamine Transporter (DAT, NET, SERT) Vesicle->MAT Release Monoamines Increased Dopamine, NE, 5-HT MAT->Monoamines Substance 4F-MAR Substance->MAT Inhibits Reuptake & Promotes Efflux Receptor Postsynaptic Receptors Monoamines->Receptor Effect Stimulant Effect (Increased Signaling) Receptor->Effect

Caption: Presumed Mechanism of 4F-MAR at the Synapse

Conclusion

4F-MAR represents a recent addition to the ever-expanding catalogue of novel psychoactive substances. Its characterization has been successfully achieved through modern analytical chemistry, confirming its structure as the trans-diastereomer of 4'-fluoro-4-methylaminorex. While direct pharmacological data remains scarce, its structural relationship to potent monoamine releasing agents like 4-MAR and 4,4'-DMAR strongly suggests that it functions as a powerful stimulant with significant activity across dopamine, norepinephrine, and serotonin systems. The methodologies and comparative data presented in this whitepaper provide a foundational resource for forensic laboratories, researchers, and drug development professionals. Continued monitoring and further in-vitro and in-vivo studies are essential to fully elucidate the specific pharmacological and toxicological profile of this emergent NPS.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4'-Fluoro-4-methylaminorex (4F-MAR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class and a halogenated derivative of 4-methylaminorex.[1] It has emerged as a novel psychoactive substance (NPS) in recent years, necessitating robust analytical methods for its identification and characterization in forensic and research laboratories.[1][2] Structurally similar to known stimulants, 4F-MAR is characterized by a fluorine atom at the para-position of the phenyl ring.[3] Due to the presence of two chiral centers, 4F-MAR can exist as four stereoisomers, though it is often encountered as a racemic mixture of the trans diastereomeric form.[1] This document provides detailed application notes and protocols for the analytical characterization of 4F-MAR using various instrumental techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₁FN₂O[4]
Molecular Weight194.21 g/mol
CAS Number1364933-64-1[4]
InChIKeyUYKYWISHPDEDRQ-UHFFFAOYSA-N

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various analytical techniques for the characterization of 4F-MAR.

Table 1: Mass Spectrometry Data
TechniqueParameterValueReference
LC-HRMS (ESI+) [M+H]⁺ (theoretical)195.0934 m/z[5]
[M+H]⁺ (measured)195.0926 m/z[5]
Major Fragment Ions152.0870, 135.0606, 115.0546 m/z[1]
GC-MS (EI) Base Peak70 m/z
Other Key Fragments43, 69 m/z
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C in CDCl₃)
NucleusChemical Shift (δ) ppmMultiplicity / Coupling ConstantAssignmentReference
¹H NMR 7.31d, J = 8.7 HzH-2'/6'[1]
7.07t, J = 8.7 HzH-3'/5'[1]
5.33d, J = 7.1 HzH-5[1]
3.65mH-4[1]
1.32d, J = 6.4 HzCH₃[1]
¹³C NMR 163.7d, ¹J(C,F) = 247.9 HzC-4'[1]
160.2sC-2[1]
135.4d, ⁴J(C,F) = 3.2 HzC-1'[1]
128.2d, ³J(C,F) = 8.3 HzC-2'/6'[1]
115.6d, ²J(C,F) = 21.6 HzC-3'/5'[1]
82.6sC-5[1]
56.6sC-4[1]
17.6sCH₃[1]
Table 3: Chromatographic Data
TechniqueColumnMobile Phase / ConditionsRetention Time (min)Reference
GC-MS Not specifiedInjector: 280°C4.09
HPLC-TOF Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm)Gradient elution with 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water and 0.1% formic acid in methanol (B129727)Isomer I: 4.32, Isomer II: 4.53
Chiral HPLC-UV Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)n-hexane:isopropanol:diethylamine (90:10:0.1)Enantiomer 1: 11.2, Enantiomer 2: 13.0[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of 4F-MAR for identification and fragmentation pattern analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetone).

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Split Mode: 1:5

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Transfer Line Temperature: 235°C

    • Source Temperature: 280°C

    • Quadrupole Temperature: 180°C

    • Scan Range: m/z 50-550 amu

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol

Objective: To determine the accurate mass of 4F-MAR and its fragmentation pattern for molecular formula confirmation.

Instrumentation:

  • Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a High-Resolution Mass Spectrometer (e.g., Agilent 6230B TOF LC-MS).

Procedure:

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of acetone (B3395972) and sonicate for 15 minutes.[2] Dilute the extract as needed for injection.

  • LC Conditions:

    • Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient: Start at 5% B, ramp to 40% B over 4 min, then to 70% B over 2 min, then to 100% B in 5 min, hold for 1 min, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 1 µL

  • HRMS Conditions: [2]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 0.7 kV

    • Cone Voltage: 20 V

    • Drying Gas (N₂) Temperature: 325°C

    • Drying Gas Flow: 6 L/min

    • Scan Range: m/z 50-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the chemical structure of 4F-MAR by analyzing ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 15 mg of the 4F-MAR sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[2]

  • Acquisition:

    • Acquire ¹H NMR spectrum.

    • Acquire ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY and HSQC to aid in signal assignment.[2]

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of 4F-MAR to identify its functional groups.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Perkin Elmer FTIR-ATR).

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Data Processing: Collect the spectrum and identify characteristic absorption bands corresponding to the functional groups present in the 4F-MAR molecule.

Visualizations

Analytical Workflow for 4F-MAR Characterization

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Seized Material / Standard Prep Sample Preparation (Dissolution, Extraction) Sample->Prep GCMS GC-MS Prep->GCMS LCHRMS LC-HRMS Prep->LCHRMS NMR NMR Prep->NMR FTIR FTIR Prep->FTIR MassSpec Mass Spectra (Fragmentation) GCMS->MassSpec AccurateMass Accurate Mass (Formula Confirmation) LCHRMS->AccurateMass Structure Structural Elucidation (¹H, ¹³C, 2D NMR) NMR->Structure Functional Functional Groups FTIR->Functional ID Positive Identification of 4F-MAR MassSpec->ID AccurateMass->ID Structure->ID Functional->ID

Caption: General workflow for the analytical characterization of 4F-MAR.

Presumed Signaling Pathway of 4F-MAR

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicles (Dopamine/Serotonin) NT Dopamine (DA) & Serotonin (5-HT) Vesicle->NT Normal Release Transporter Dopamine (DAT) & Serotonin (SERT) Transporters Transporter->NT Increased Efflux NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding Effect Increased Synaptic Neurotransmitter Levels -> Stimulant Effects Receptor->Effect FourFMAR 4F-MAR FourFMAR->Transporter Acts as substrate, reverses transport

References

4F-MAR identification using GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Identification of 4'-Fluoro-4-methylaminorex (4F-MAR) using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (4F-MAR) is a novel psychoactive substance (NPS) belonging to the 2-amino-5-aryloxazoline class of stimulants.[1][2][3] First detected by Slovenian police in 2018, it is a halogenated derivative of 4-methylaminorex (B1203063) (4-MAR), a potent stimulant with effects comparable to methamphetamine but with a longer duration.[1][2][3][4] The emergence of such designer drugs, created by making slight modifications to controlled substances, poses a significant challenge for forensic and clinical laboratories.[1][5] Accurate and reliable analytical methods are crucial for the identification of these compounds in seized materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic science for the separation and identification of volatile and thermally stable compounds like 4F-MAR.[6][7] This application note provides a detailed protocol for the identification of 4F-MAR using GC-MS, focusing on its characteristic fragmentation pattern.

Principle of GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The EI process generates a positively charged molecular ion and a series of characteristic fragment ions. These ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the compound, allowing for its definitive identification.[6][7]

Experimental Protocol

This protocol provides a general framework for the analysis of 4F-MAR. Instrument parameters may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of 4F-MAR standard at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Sample Preparation: For seized powders or tablets, accurately weigh a representative portion and dissolve it in methanol to achieve an approximate concentration of 1 mg/mL. Use sonication to ensure complete dissolution.

  • Dilution: Prepare a working solution by diluting the stock or sample solution to a final concentration of approximately 1-10 µg/mL in ethyl acetate (B1210297) or the injection solvent.

  • (Optional) Derivatization: For certain matrices or to improve chromatographic performance, derivatization can be employed. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used. However, cathinones can often be analyzed without derivatization.[8]

2. GC-MS Instrumentation and Conditions

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range 40-500 amu

Results and Data Analysis

Identification of 4F-MAR is based on a combination of its gas chromatographic retention time and its unique mass spectrum. While the retention time is a useful parameter, the mass spectrum provides definitive structural information.

Mass Spectrum and Fragmentation Pattern

Under electron ionization, 4F-MAR undergoes predictable fragmentation. The molecular formula of 4F-MAR is C₁₀H₁₁FN₂O, with a molar mass of 194.21 g/mol .[2] The EI mass spectrum provides a reproducible fragmentation pattern that is crucial for its identification.[6]

The key fragmentation pathway involves the cleavage of the amino-oxazoline ring.[6][10] This primary fragmentation results in the loss of a CONH moiety.[5][10] Subsequent fragmentations include the loss of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF).[6][10]

A study using ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-QTOF-MS) identified the quasi-molecular ion [M+H]⁺ at m/z 195.0926, confirming the molecular formula C₁₀H₁₁FN₂O.[11] The major fragment ions observed are summarized in the table below.

Data Presentation

Table 1: Key Mass Spectral Data for 4F-MAR

m/z Value (amu) Proposed Ion Structure / Neutral Loss Reference
194[M]⁺ (Molecular Ion)Inferred
152.0870[M - CONH]⁺[5][10]
135.0606[M - CONH - NH₃]⁺[10]
115.0546[M - CONH - NH₃ - HF]⁺[10]

Note: Exact m/z values are from high-resolution mass spectrometry data and may appear as nominal masses on quadrupole instruments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Seized Material Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Dilute Dilute to Working Conc. (e.g., 1-10 µg/mL) Dissolve->Dilute GCMS GC-MS Analysis Dilute->GCMS Acquire Data Acquisition (Retention Time & Mass Spectrum) GCMS->Acquire Analyze Compare with Reference (Library/Standard) Acquire->Analyze Identify Positive Identification of 4F-MAR Analyze->Identify

Caption: Experimental workflow for 4F-MAR identification.

Caption: Proposed EI fragmentation pathway for 4F-MAR.

Conclusion

The described GC-MS method provides a reliable and effective protocol for the identification of this compound. The combination of chromatographic retention time and the characteristic mass spectral fragmentation pattern, particularly the ions at m/z 152, 135, and 115, allows for the confident and unambiguous identification of 4F-MAR in forensic casework. This application note serves as a valuable resource for researchers and forensic scientists involved in the analysis of novel psychoactive substances.

References

Application Notes and Protocols for the Detection of 4'-Fluoro-4-methylaminorex by LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant and a halogenated derivative of 4-methylaminorex, a compound known for its potent effects on the central nervous system. As a novel psychoactive substance (NPS), the development of robust and reliable analytical methods for the detection and quantification of 4F-MAR in various matrices is crucial for forensic toxicology, clinical chemistry, and drug development research. This document provides detailed application notes and protocols for the analysis of 4F-MAR using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), a powerful technique for the identification and characterization of such compounds.

Principle of the Method

Liquid chromatography is employed to separate 4F-MAR from other components in a sample matrix. The separated analyte is then introduced into a high-resolution mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio (m/z) with high accuracy. This allows for the confident identification of 4F-MAR based on its exact mass and characteristic fragmentation pattern.

I. Qualitative and Quantitative Data Summary

While several studies have focused on the qualitative characterization of 4F-MAR, validated quantitative data such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity ranges are not extensively published. The following tables summarize the available qualitative information and provide a template for quantitative method validation.

Table 1: Qualitative LC-HRMS Data for this compound

ParameterValueReference
Molecular Formula C₁₀H₁₁FN₂O[1][2]
Monoisotopic Mass 194.0855 u[1][2]
Protonated Adduct [M+H]⁺ (m/z) 195.0933[1]
Key MS/MS Fragments (m/z) 152.0870, 135.0606, 115.0546
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]

Table 2: Template for Quantitative Method Validation Parameters

ParameterRecommended Acceptance CriteriaExperimental Value
Limit of Detection (LOD) S/N ≥ 3To be determined
Limit of Quantification (LOQ) S/N ≥ 10, RSD ≤ 20%To be determined
Linearity (r²) ≥ 0.99To be determined
Calibration Range To be defined based on expected concentrationsTo be determined
Precision (%RSD) Intra-day ≤ 15%, Inter-day ≤ 15%To be determined
Accuracy (%Bias) Within ±15% of nominal concentrationTo be determined
Matrix Effect Within acceptable limitsTo be determined
Recovery (%) Consistent, precise, and reproducibleTo be determined

Note: Researchers should perform in-house validation to establish these quantitative parameters according to regulatory guidelines (e.g., FDA, EMA).

II. Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the analysis of 4F-MAR and related compounds.[1][2]

A. Sample Preparation (from Biological Matrices, e.g., Urine)
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Extraction (Protein Precipitation):

    • To 100 µL of the urine sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

B. LC-HRMS Analysis

1. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. High-Resolution Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS).

  • Mass Range (Full Scan): m/z 50-500.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) is recommended to obtain a rich fragmentation spectrum.

III. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis sample Biological Sample (e.g., Urine) centrifuge1 Centrifugation sample->centrifuge1 precipitate Protein Precipitation (Acetonitrile) centrifuge1->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 supernatant Supernatant Transfer centrifuge2->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ionization ESI Ionization (Positive Mode) lc_separation->ionization ms_detection HRMS Detection (Full Scan & MS/MS) ionization->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) parent This compound hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 deamination Oxidative Deamination parent->deamination CYP450 hydrolysis Hydrolysis parent->hydrolysis metabolite1 Hydroxy-4F-MAR hydroxylation->metabolite1 metabolite2 4-Fluoro-norephedrine deamination->metabolite2 metabolite3 Oxazolidinone derivative hydrolysis->metabolite3 conjugation Glucuronidation / Sulfation (Potential) metabolite1->conjugation excretion Excretion conjugation->excretion

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Fluoro-4-methylaminorex (4F-MAR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Fluoro-4-methylaminorex (4F-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class.[1][2] The following sections detail the quantitative NMR data, experimental protocols for sample preparation and analysis, and logical workflows for structural elucidation.

Quantitative NMR Data

The structural characterization of 4F-MAR has been accomplished using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[3][4] The data presented below are crucial for the unambiguous identification of the compound and for distinguishing it from its structural analogs. The stereochemistry of the synthesized 4F-MAR has been identified as the trans isomer by comparing its chemical shift values with known diastereomers of 4-methylaminorex.[3][5]

Table 1: ¹H NMR Spectroscopic Data for trans-4F-MAR

PositionChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Solvent
Methyl (CH₃)1.16d, J = 6.5CDCl₃
Methyl (CH₃)1.32dCDCl₃[4]
H-43.90mCDCl₃[4]
H-54.90dCDCl₃[4]
H-3'/5'7.20t, J = 8.9DMSO-d₆[3]
H-2'/6'7.35dd, J = 8.9, 5.4DMSO-d₆[3]
Aromatic7.06-CDCl₃[6]
Aromatic7.30-CDCl₃[6]

Table 2: ¹³C NMR Spectroscopic Data for trans-4F-MAR

PositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent
Methyl (CH₃)21.50-CDCl₃[4]
Methyl (CH₃)22.0-CDCl₃[5]
C-468.31-CDCl₃[4]
C-588.28-CDCl₃[4]
C-3'/5'115.3d, J(C-F) = 21.4DMSO-d₆[3]
C-2'/6'127.4d, J(C-F) = 8.3DMSO-d₆[3]
C-1'131.4d, J(C-F) = 8.5DMSO-d₆[3]
C-4'161.6d, ¹J(C-F) = 243.5DMSO-d₆[3]
C-4'-¹J(C-F) = 245.2CDCl₃[6]
Aromatic C-²J(C-F) = 21.3CDCl₃[6]
Aromatic C-³J(C-F) = 8.1CDCl₃[6]

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.

This protocol outlines the best practices for preparing high-quality NMR samples.[7][8][9][10]

  • Sample Quantity: Weigh approximately 5-25 mg of the 4F-MAR sample for ¹H NMR and 10-50 mg for ¹³C NMR.[7][10] The sample should be dissolved in a suitable deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent in which the sample is sufficiently soluble.[10] Deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have been successfully used for 4F-MAR.[3][4] Use a solvent volume of 0.6-0.72 mL for a standard 5 mm NMR tube.[3][4][10]

  • Dissolution: Dissolve the sample in the deuterated solvent in a separate vial before transferring it to the NMR tube. This ensures complete dissolution and allows for easy filtration.[9]

  • Filtration: To ensure the removal of any solid particles or precipitates, which can degrade spectral quality, filter the sample solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the clean NMR tube.[7][10]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]

  • Tube and Cap: Use clean, high-quality 5 mm NMR tubes. Ensure the cap is clean and seals the tube properly.[7][10] Label the tube clearly.[10]

The following protocol is based on methodologies reported in the literature for the analysis of 4F-MAR.[3][4]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 4F-MAR hydrochloride salt.[3] Alternatively, for a higher concentration sample, use approximately 15 mg.[4][11]

    • Dissolve the sample in 0.6-0.72 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing TMS as an internal standard.[3][4]

    • Filter the solution into a 5 mm NMR tube.[7]

  • NMR Data Acquisition:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance Neo.[3]

    • Temperature: Maintain the experimental temperature at 25 °C.[3]

    • Experiments: Record the following spectra:

      • 1D Spectra: ¹H NMR and ¹³C NMR.

      • 2D Spectra: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity and aid in signal assignment.[3][4]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Purity can also be assessed by integrating the methyl NMR resonances.[3][5]

    • Analyze the 2D spectra to confirm the chemical structure of 4F-MAR.

Visualizations: Workflows and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of structural elucidation for 4F-MAR.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis weigh Weigh 4F-MAR Sample (5-15 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) with TMS weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate load Insert Sample into Spectrometer filtrate->load shim Lock & Shim load->shim acq_1d Acquire 1D Spectra (¹H, ¹³C) shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Process FID (FT, Phasing, Baseline Correction) acq_2d->process reference Reference to TMS process->reference analyze Assign Signals & Analyze Correlations reference->analyze report Generate Report analyze->report

Caption: General workflow for NMR analysis of 4F-MAR.

Structural_Elucidation_Logic cluster_data Acquired NMR Data cluster_info Deduced Structural Information cluster_conclusion Final Confirmation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) proton_env Proton Environments & Counts H1_NMR->proton_env f_position Para-Fluorine Position (from ¹³C-F couplings & ¹H pattern) H1_NMR->f_position C13_NMR ¹³C NMR (Chemical Shifts, C-F Couplings) carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone C13_NMR->f_position COSY COSY (¹H-¹H Correlations) proton_neighbors Neighboring Protons COSY->proton_neighbors HSQC HSQC (¹H-¹³C Direct Correlations) direct_bonds Direct C-H Bonds HSQC->direct_bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) long_range_conn 2-3 Bond C-H Connectivity HMBC->long_range_conn structure Confirmed Structure of trans-4F-MAR proton_env->structure carbon_backbone->structure proton_neighbors->structure direct_bonds->structure long_range_conn->structure f_position->structure

Caption: Logic diagram for the structural elucidation of 4F-MAR using NMR.

References

Application Note: Chiral Separation of 4'-Fluoro-4-methylaminorex (4F-MAR) Isomers using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic designer drug and an analog of 4-methylaminorex.[1][2] Like its parent compound, 4F-MAR possesses two chiral centers, leading to the potential for four stereoisomers: (±)-cis and (±)-trans.[1][2] Pharmacological studies of related compounds have demonstrated that different stereoisomers can exhibit varied potencies and effects.[1] Therefore, the ability to separate and characterize the individual enantiomers of 4F-MAR is crucial for forensic analysis, pharmacological research, and drug development. This application note provides a detailed protocol for the chiral separation of 4F-MAR isomers using High-Performance Liquid Chromatography (HPLC). The presented method has been shown to effectively resolve the trans-enantiomers of 4F-MAR.[1][2]

Experimental Principle

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[3][4] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[4][5] The selection of the appropriate CSP and mobile phase is critical for achieving successful chiral resolution.[3] In this protocol, a polysaccharide-based CSP, specifically an amylose-derivatized column, is employed for the separation of 4F-MAR isomers.[1][2]

Quantitative Data Summary

The following table summarizes the chromatographic results obtained for the chiral separation of the trans-diastereomeric pair of this compound.[1]

Table 1: Chiral HPLC Separation Data for this compound (trans-isomers)

ParameterValue
Retention Time (t R1)6.88 min
Retention Time (t R2)10.45 min
Separation Factor (α)1.63
Resolution (R S)10.15
Data sourced from a study by Schmid, M., et al. (2022).[1]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the chiral separation of 4F-MAR isomers.

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Series Infinity II Liquid Chromatograph or equivalent, equipped with an autosampler and a variable wavelength detector.[2]

  • Chiral Column: Lux i-Amylose-1, 250 x 4.6 mm, 5 µm particle size.[1][2]

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Diethylamine (DEA) (Analytical grade)

    • This compound (4F-MAR) standard

2. Chromatographic Conditions

The following table outlines the specific parameters for the HPLC method.[1][2]

Table 2: HPLC Method Parameters

ParameterCondition
Stationary Phase Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 2.0 mL/min
Column Temperature 25 ± 1 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

3. Sample and Mobile Phase Preparation

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Dissolve the 4F-MAR standard in the mobile phase or a suitable solvent (e.g., isopropanol) to a final concentration of 0.5 mg/mL.[2]

    • If necessary, use an ultrasonic bath to ensure complete dissolution.[2]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC System Operation and Data Acquisition

  • Equilibrate the Lux i-Amylose-1 column with the mobile phase at a flow rate of 2.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector to a wavelength of 220 nm.

  • Inject 5 µL of the prepared 4F-MAR sample solution onto the column.

  • Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 17 minutes).[1]

  • After the analysis, process the chromatogram to determine the retention times, peak areas, separation factor, and resolution of the enantiomers.

Experimental Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane:IPA:DEA 90:10:0.1) Equilibration Column Equilibration (Lux i-Amylose-1) MobilePhase->Equilibration SamplePrep Sample Preparation (0.5 mg/mL in Isopropanol) Injection Sample Injection (5 µL) SamplePrep->Injection Equilibration->Injection Separation Isocratic Elution (2.0 mL/min, 25°C) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Calculation (Retention Time, Resolution) Chromatogram->Analysis

References

Application Notes: Cyclization Reaction for 4'-Fluoro-4-methylaminorex (4F-MAR) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide an overview of the common cyclization methods employed in the synthesis of 4'-Fluoro-4-methylaminorex (4F-MAR), a synthetic stimulant of the aminorex family. The formation of the core oxazoline (B21484) ring is a critical step, and the choice of reagents and precursors dictates the stereochemical outcome of the final product.

The synthesis of 4F-MAR primarily involves the cyclization of a para-fluoro-norephedrine precursor.[1][2] Two principal synthetic routes are documented, distinguished by the cyclizing agent used: cyanogen (B1215507) bromide (CNBr) or a cyanate (B1221674) salt such as potassium cyanate (KOCN).[2][3] The stereochemistry of the starting material is crucial, as it determines the isomeric form (cis or trans) of the resulting 4F-MAR.[1] For instance, using an erythro-amino alcohol like norephedrine (B3415761) typically results in the cis-isomer when using cyanogen bromide and the trans-isomer when using potassium cyanate.[3][4] Analytical studies have shown that the trans isomer is often the predominant form found in synthesized batches of 4F-MAR.[1]

The parent compound, aminorex, was first developed in 1962, and its methyl derivative, 4-methylaminorex, was synthesized around the same time.[1] The halogenated analogue, 4F-MAR, is part of a broader trend in designer drug synthesis and was first detected by authorities in Slovenia in 2018.[1][5][6]

Data Summary

The following table summarizes the quantitative data for the two primary cyclization methods for synthesizing aminorex analogues, which are applicable to 4F-MAR.

ParameterCyanogen Bromide MethodPotassium Cyanate Method
Precursor para-fluoro-norephedrinepara-fluoro-norephedrine
Cyclizing Agent Cyanogen Bromide (CNBr)Potassium Cyanate (KOCN)
Solvent Anhydrous Dichloromethane (B109758)Water
Temperature 0–5°CReflux
Reaction Time 12 hours2.5 hours
Typical Yield 68–72% (for cis-isomer)[2]Not explicitly quantified, but described as a viable route.
Stereochemical Outcome Predominantly cis-isomer[2]Predominantly trans-isomer[4]
Acidification Not required for initial cyclizationHydrochloric acid (weakly acidic)[2][7]

Experimental Protocols

Protocol 1: Cyclization using Potassium Cyanate (yielding trans-4F-MAR)

This protocol is adapted from the synthesis of related aminorex compounds and describes a one-pot synthesis.[7][8]

  • Preparation of Precursor Solution: Dissolve para-fluoro-norephedrine in approximately 70 mL of water.

  • Acidification: Titrate the solution with hydrochloric acid until it is weakly acidic. The precursor should fully dissolve at this stage.[2][7]

  • Addition of Cyanate: To the acidic solution, add a slight molar excess of potassium cyanate (KOCN) in one portion.[7]

  • First Reflux (Carbamoyl Intermediate Formation): Heat the mixture to reflux in an oil bath for 2.5 hours. During this time, a clear oil may form at the top of the water.[7] This step forms the N-carbamoyl-para-fluoro-norephedrine intermediate.

  • Acid-Catalyzed Cyclization: Add a 3-fold molar excess of hydrochloric acid to the reaction mixture.

  • Second Reflux (Oxazoline Ring Formation): Continue to reflux the mixture for an additional 2.5 hours. The disappearance of the oil indicates that the reaction is proceeding.[7]

  • Workup: Cool the reaction mixture. Basify the solution with a 20% sodium carbonate solution to precipitate the product.[7]

  • Isolation and Purification: Isolate the precipitate by filtration. The crude product can be purified by extraction with a suitable organic solvent (e.g., dichloromethane or chloroform) followed by recrystallization.[2][7]

Protocol 2: Cyclization using Cyanogen Bromide (yielding cis-4F-MAR)

This protocol is based on the established synthesis for other aminorex analogs.[2][3]

  • Preparation of Precursor Solution: Dissolve para-fluoro-norephedrine in anhydrous dichloromethane.

  • Cooling: Cool the solution in an ice bath to a temperature of 0–5°C.[2]

  • Addition of Cyanogen Bromide: Slowly add a solution of cyanogen bromide (CNBr) in anhydrous dichloromethane to the cooled precursor solution.

  • Reaction: Maintain the reaction temperature at 0–5°C and stir for 12 hours.[2]

  • Workup: After the reaction is complete, wash the organic phase with an aqueous basic solution to remove any unreacted CNBr and acidic byproducts.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by chromatography.

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Synthesis of Precursor cluster_1 Cyclization to 4F-MAR p_fluorobenzaldehyde p-Fluorobenzaldehyde nitroalcohol Nitroalcohol Intermediate p_fluorobenzaldehyde->nitroalcohol + Nitroethane, Triethylamine p_fluoro_norephedrine para-Fluoro-norephedrine nitroalcohol->p_fluoro_norephedrine Reduction (e.g., Zn/Formic Acid) trans_4F_MAR trans-4F-MAR p_fluoro_norephedrine->trans_4F_MAR + KOCN, HCl, Reflux cis_4F_MAR cis-4F-MAR p_fluoro_norephedrine->cis_4F_MAR + CNBr, CH2Cl2, 0-5°C G start Start dissolve Dissolve p-fluoro-norephedrine in water start->dissolve acidify Acidify with HCl dissolve->acidify add_kocn Add KOCN acidify->add_kocn reflux1 Reflux for 2.5h (Forms Intermediate) add_kocn->reflux1 add_hcl Add excess HCl reflux1->add_hcl reflux2 Reflux for 2.5h (Cyclization) add_hcl->reflux2 cool_basify Cool and Basify with Na2CO3 reflux2->cool_basify isolate Isolate & Purify (Filtration, Extraction) cool_basify->isolate end End Product: trans-4F-MAR isolate->end

References

4F-MAR as an analytical reference standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Characterization of 4'-Fluoro-4-methylaminorex (4F-MAR) as a Reference Standard.

Introduction

This compound (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class and a halogenated derivative of 4-methylaminorex (B1203063) (4-MAR).[1][2] First detected in Slovenia in 2018, it has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[1][3] As with many designer drugs, 4F-MAR is synthesized to mimic the effects of controlled substances like methamphetamine while circumventing existing drug laws.[1][2] Its effects are reported to be stimulant in nature, producing euphoria, increased attention, and enhanced cognition with a long duration of action.[2][4]

Due to the presence of two chiral centers, 4F-MAR can exist as four distinct stereoisomers.[5] Analytical studies have shown that synthesized batches are typically racemic mixtures of the trans-diastereomer.[1] Given its recent emergence and potential for abuse, robust analytical methods are crucial for its identification in forensic and toxicological laboratories. This document provides detailed protocols for the characterization of 4F-MAR using modern analytical techniques and summarizes its known properties to serve as a reference for researchers and professionals in the field.

Physicochemical Properties

An analytical reference standard of 4F-MAR should be characterized by its fundamental physical and chemical properties.

PropertyValueSource
IUPAC Name 4-methyl-5-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine[3]
Synonyms 4F-MAR, 4-FPO, p-F-4-Methylaminorex[2][3]
CAS Number 1364933-64-1[3][6]
Molecular Formula C₁₀H₁₁FN₂O[3][6]
Molar Mass 194.209 g·mol⁻¹[3]
Purity ≥98% (as a mixture of diastereomers)[6]
Appearance Crystalline solid[6]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[6]

Analytical Characterization and Protocols

A comprehensive analytical workflow is essential for the unambiguous identification and characterization of 4F-MAR in seized materials or biological samples.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Screening & Identification cluster_2 Data Interpretation & Reporting SampleReceipt Sample Receipt SamplePrep Sample Preparation (e.g., Acetone (B3395972) Extraction) SampleReceipt->SamplePrep LCHRMS LC-HRMS Analysis (Molecular Formula & Fragmentation) SamplePrep->LCHRMS DataAnalysis Data Analysis & Structure Confirmation LCHRMS->DataAnalysis NMR NMR Spectroscopy (Structure & Purity) NMR->DataAnalysis ChiralHPLC Chiral HPLC-UV (Stereoisomer Separation) ChiralHPLC->DataAnalysis Report Final Report DataAnalysis->Report

Caption: General analytical workflow for 4F-MAR identification.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a primary technique for identifying 4F-MAR, confirming its molecular formula, and studying its fragmentation patterns.[1]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Extract approximately 10 mg of the seized sample with 1 mL of acetone in an ultrasonic bath for 15 minutes.[7]

  • Centrifuge the sample to pellet any insoluble material.

  • Inject an aliquot of the supernatant into the UHPLC-HRMS system.[7]

LC Conditions (Illustrative):

  • Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation from other components.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.[8]

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-1000.[7]

  • Capillary Voltage: 0.7 kV.[7]

  • Cone Voltage: 20 V (for low-energy spectra).[7]

  • Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) for fragmentation (MS/MS) experiments.

Expected Results:

  • The protonated molecule [M+H]⁺ will be observed, confirming the molecular formula C₁₀H₁₁FN₂O.[1]

  • Collision-induced dissociation (CID) will produce characteristic fragments.

Ionm/z (Observed)Description
[M+H]⁺ 195.0934 (Theoretical)Protonated molecule
Fragment 1 152.0870Loss of a CONH moiety due to cleavage of the amino-oxazoline ring.[1]
Fragment 2 135.0606Additional loss of ammonia (B1221849) (NH₃) from Fragment 1.[1]
Fragment 3 115.0546Loss of both NH₃ and hydrogen fluoride (B91410) (HF) from Fragment 1.[1]
Protocol 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is used to separate the stereoisomers of 4F-MAR, confirming that the sample is a racemic mixture of the trans-diastereomers.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions: [1]

  • Column: Lux i-Amylose-1, 250 × 4.6 mm (5 µm).

  • Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 25 ± 1 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

Expected Results:

  • Two well-resolved peaks corresponding to the (4S,5S) and (4R,5R) enantiomers, confirming the presence of a racemic mixture.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural elucidation of 4F-MAR and to determine sample purity.

Sample Preparation:

NMR Experiments:

  • ¹H NMR

  • ¹³C NMR

  • 2D experiments (e.g., COSY, HSQC) for unambiguous signal assignment.[7]

Expected Results:

  • The chemical shifts and coupling constants will be consistent with the trans configuration of the methyl and fluorophenyl groups on the oxazoline (B21484) ring.[1]

  • Integration of the methyl NMR resonances can be used to determine purity, with one study finding a purity of 85% for a seized sample.[1]

Synthesis, Metabolism, and Pharmacology

Synthesis Pathway

The synthesis of trans-4F-MAR is typically achieved through the cyclization of a substituted norephedrine (B3415761) precursor.

Synthesis_Pathway Precursor para-Fluoro-norephedrine Process Reflux Precursor->Process Reagent Potassium Cyanate (B1221674) (KOCN) + Hydrochloric Acid (HCl) Reagent->Process Product trans-4F-MAR Process->Product

Caption: Common synthesis route for trans-4F-MAR.[5]

The process involves dissolving para-fluoro-norephedrine in acidified water, followed by the addition of a cyanate source like potassium cyanate to initiate cyclization, yielding 4F-MAR.[5]

Proposed Metabolic Pathways

While specific metabolic studies on 4F-MAR are limited, its metabolism can be predicted based on its structure and analogy to related compounds.[5]

Metabolic_Pathway Parent 4F-MAR Metabolite1 N-demethylated 4-Fluoro-aminorex Parent->Metabolite1 N-demethylation Metabolite2 4-Fluoroamphetamine Parent->Metabolite2 Oxazoline Ring Cleavage

Caption: Proposed metabolic pathways for 4F-MAR.[5]

Key metabolic transformations likely include N-demethylation and cleavage of the oxazoline ring, which would result in the formation of 4-fluoroamphetamine, a significant metabolite for toxicological screening.[5]

Pharmacological Context and Mechanism of Action

4F-MAR is a central nervous system stimulant.[5] Its mechanism of action is presumed to be similar to its parent compound, 4-MAR, which is a potent monoamine releasing agent with a strong preference for the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters over the serotonin (B10506) transporter (SERT).[4][5] The para-fluoro substitution may alter its potency and selectivity, potentially increasing its serotonergic activity, similar to what is observed with 4,4'-DMAR.[5][8]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Transporters Monoamine Transporters (DAT, NET, SERT) Neurotransmitters Increased Neurotransmitters Transporters->Neurotransmitters Promotes Efflux Vesicles Neurotransmitter Vesicles (DA, NE, 5-HT) Vesicles->Transporters Drug 4F-MAR Drug->Transporters Acts on

Caption: Presumed mechanism of action for 4F-MAR.

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)
4-Methylaminorex (4-MAR) 1.74.853.2
(±)-cis-4,4'-DMAR 8.6 ± 1.126.9 ± 5.918.5 ± 2.8
Data from in vitro release assays using rat brain synaptosomes.[4][8]

Toxicological Considerations

The toxicological properties of 4F-MAR have not been formally studied.[2] However, extrapolation from structurally related compounds is critical for harm reduction and forensic interpretation. The parent compound, aminorex, was withdrawn from the market due to its association with severe pulmonary hypertension.[5][9] The chlorinated amphetamine analogue, 4-CA, is a known neurotoxin, raising concerns about halogenated derivatives like 4F-MAR.[10] Users and researchers should handle this compound with extreme caution, assuming it may possess significant cardiovascular toxicity and potential neurotoxicity.

References

In Vitro Studies on 4'-Fluoro-4-methylaminorex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vitro pharmacological studies on 4'-Fluoro-4-methylaminorex (4F-MAR) are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for closely related analogs, primarily 4-methylaminorex (B1203063) (4-MAR) and its derivatives like 4,4'-dimethylaminorex (B145552) (4,4'-DMAR). These compounds share a core structure and are expected to exhibit a similar mechanism of action. Researchers should adapt these protocols as necessary for 4F-MAR and validate their findings.

Introduction

This compound (4F-MAR) is a novel psychoactive substance (NPS) and a synthetic stimulant of the 2-amino-5-aryloxazoline class.[1][2][3] Structurally, it is a halogenated derivative of 4-methylaminorex (4-MAR).[1][2] Like its parent compounds, 4F-MAR is presumed to act as a monoamine releasing agent, primarily affecting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[4][5] This document provides an overview of the presumed mechanism of action and detailed protocols for in vitro assays to characterize the pharmacological profile of 4F-MAR and its analogs.

Mechanism of Action

4-methylaminorex and its analogs are known to be potent substrate-type releasers at monoamine transporters.[6][7][8] This means they are transported into the presynaptic neuron by DAT, NET, and SERT. Once inside the neuron, they disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[6] This ultimately causes a reversal of the transporter's function, resulting in the non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[5][6]

Data Presentation: In Vitro Activity of 4-Methylaminorex Analogs

The following table summarizes the in vitro functional potencies (EC50 values) of 4-MAR and its analog (±)-cis-4,4'-DMAR at the dopamine, norepinephrine, and serotonin transporters from studies using rat brain synaptosomes.[7][8]

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference CompoundsDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
(±)-cis-4-MAR31.1 ± 7.270.7 ± 11.81288 ± 214d-amphetamine24.6 ± 2.913.1 ± 1.43677 ± 204
(±)-cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8Aminorex49.4 ± 11.226.4 ± 3.1193 ± 27

Data presented as mean ± SEM. EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter.

The following table presents the monoamine transporter inhibition potencies (IC50 values) of 4-MAR and 4,4'-DMAR in transporter-transfected human embryonic kidney (HEK) 293 cells.[5]

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
4-MAR<1<1>10
4,4'-DMAR<1<1<1

IC50 values represent the concentration of the compound that causes 50% inhibition of neurotransmitter uptake.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay in HEK 293 Cells

This protocol is adapted from studies characterizing the interaction of psychoactive substances with monoamine transporters in transfected HEK 293 cells.[1][5]

Objective: To determine the potency of 4F-MAR to inhibit the uptake of radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into HEK 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

Materials:

  • HEK 293 cells stably transfected with hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Krebs-HEPES buffer (KHB)

  • [3H]dopamine, [3H]norepinephrine, or [3H]serotonin

  • 4F-MAR and reference compounds (e.g., cocaine, amphetamine)

  • Scintillation cocktail and vials

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the transfected HEK 293 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare stock solutions of 4F-MAR and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compounds in KHB.

  • Pre-incubation: On the day of the experiment, wash the cells once with KHB. Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 5-10 minutes) at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., 20 nM [3H]dopamine) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KHB.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay in Rat Brain Synaptosomes

This protocol is based on methodologies used to assess the monoamine-releasing properties of psychostimulants.[7][8]

Objective: To determine the potency and efficacy of 4F-MAR to induce the release of pre-loaded radiolabeled neurotransmitters from isolated rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET)

  • Sucrose (B13894) buffer

  • Krebs-Ringer-HEPES buffer

  • [3H]MPP+ (for DAT and NET) or [3H]5-HT (for SERT)

  • 4F-MAR and reference releasers (e.g., d-amphetamine)

  • Perfusion system

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes and wash them to remove endogenous neurotransmitters.

  • Radiolabel Loading: Resuspend the synaptosomes in Krebs-Ringer-HEPES buffer and incubate them with a low concentration of the appropriate radiolabeled substrate (e.g., 9 nM [3H]MPP+) to load the nerve terminals.

  • Perfusion: Transfer the loaded synaptosomes to a perfusion system. Perfuse with buffer to establish a stable baseline of radiolabel efflux.

  • Drug Application: Add increasing concentrations of 4F-MAR or a reference compound to the perfusion buffer.

  • Fraction Collection: Collect fractions of the perfusate at regular intervals.

  • Scintillation Counting: Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total synaptosomal radioactivity. Determine the EC50 values by fitting the concentration-response data to a sigmoidal function.

Visualizations

G Experimental Workflow for In Vitro Monoamine Transporter Assays cluster_0 Cell-Based Uptake Inhibition Assay cluster_1 Synaptosome-Based Release Assay A1 Seed Transfected HEK 293 Cells A2 Pre-incubate with 4F-MAR A1->A2 A3 Add Radiolabeled Substrate A2->A3 A4 Incubate A3->A4 A5 Terminate Uptake & Wash A4->A5 A6 Cell Lysis A5->A6 A7 Scintillation Counting A6->A7 A8 Calculate IC50 A7->A8 B1 Prepare Rat Brain Synaptosomes B2 Load with Radiolabeled Substrate B1->B2 B3 Establish Baseline in Perfusion System B2->B3 B4 Apply 4F-MAR B3->B4 B5 Collect Fractions B4->B5 B6 Scintillation Counting B5->B6 B7 Calculate EC50 B6->B7

Caption: Workflow for in vitro monoamine transporter assays.

G Presumed Signaling Pathway of 4F-MAR at a Monoaminergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (VMAT2) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release into cytosol Transporter Monoamine Transporter (DAT, NET, or SERT) MA->Transporter Reversal of transport (efflux) MAR 4F-MAR MA_cleft Monoamines Transporter->MA_cleft Increased synaptic concentration MAR->Vesicle Disrupts vesicular storage MAR->Transporter Enters neuron via transporter Receptor Postsynaptic Receptors MA_cleft->Receptor Binds to receptors Postsynaptic Effect Postsynaptic Effect Receptor->Postsynaptic Effect Signal Transduction

Caption: Presumed mechanism of 4F-MAR at the synapse.

References

Application Notes and Protocols for Studying the Effects of 4'-fluoro-4-methylaminorex (4F-MAR) Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature on in vivo animal studies specifically investigating the effects of 4'-fluoro-4-methylaminorex (4F-MAR) is limited. The following application notes and protocols are therefore based on extensive research conducted on its close structural analog, 4-methylaminorex (B1203063) (4-MAR). These methodologies provide a strong foundational framework for initiating research on 4F-MAR, but researchers should consider potential differences in potency, pharmacokinetics, and pharmacodynamics arising from the fluorine substitution on the phenyl ring. All protocols should be adapted and validated for 4F-MAR.

Introduction

This compound (4F-MAR) is a novel psychoactive substance and a structural analog of 4-methylaminorex (4-MAR), a potent central nervous system stimulant.[1][2] Based on the well-documented pharmacology of 4-MAR, it is hypothesized that 4F-MAR acts as a monoamine releasing agent, primarily affecting dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) systems.[3][4] Animal models are crucial for elucidating the pharmacological, toxicological, and behavioral effects of 4F-MAR. This document provides detailed protocols for behavioral and neurochemical assessments in rodents, extrapolated from studies on 4-MAR.

Animal Models

Wistar or Sprague-Dawley rats are suitable models for both neurochemical and behavioral studies of psychostimulants like 4-MAR and, by extension, 4F-MAR.[3][4][5] Male rats are frequently used to avoid hormonal cycle variations, though sex differences should be considered as a key variable in comprehensive studies.

Data Presentation: Quantitative Effects of 4-MAR in Rodents

The following tables summarize quantitative data from studies on 4-MAR, which can serve as a preliminary reference for designing studies on 4F-MAR.

Table 1: Behavioral Effects of 4-MAR Stereoisomers in Rats

StereoisomerDose Range (mg/kg, s.c.)Primary Behavioral EffectPotency RankReference
trans-4S,5S0.3 - 10Dose-dependent increase in locomotor activity; stereotypy at higher doses.1 (Most Potent)[3]
cis-4R,5S0.3 - 10Dose-dependent increase in locomotor activity; stereotypy at higher doses.2[3]
cis-4S,5R0.3 - 10Dose-dependent increase in locomotor activity; stereotypy at higher doses.2[3]
trans-4R,5R0.3 - 10Dose-dependent increase in locomotor activity; stereotypy at higher doses.3[3]

Table 2: Neurochemical Effects of 4-MAR Stereoisomers in the Nucleus Accumbens of Rats

StereoisomerDose (mg/kg, i.p.)Peak Effect on Extracellular Dopamine (% of Baseline)Peak Effect on Extracellular Serotonin (% of Baseline)Reference
trans-4S,5S2.5 - 10Potent increaseModerate increase[4]
cis-4S,5R2.5 - 10Moderate increasePotent increase[4]
cis-4R,5S2.5 - 10Moderate increaseModerate increase[4]
trans-4R,5R2.5 - 10No significant effectNo significant effect[4]

Note: Specific percentage increases were presented graphically in the source and are summarized qualitatively here.

Table 3: Pharmacokinetic Parameters of 4-MAR Stereoisomers in Rats

StereoisomerAdministration RouteElimination Half-Life (min)Bioavailability (%)Reference
trans-4S,5Si.v., i.p., oral35 - 4232 - 57 (i.p.), 4 - 16 (oral)[5]
cis-4R,5Si.v., i.p., oral35 - 4232 - 57 (i.p.), 4 - 16 (oral)[5]
cis-4S,5Ri.v., i.p., oral35 - 4232 - 57 (i.p.), 4 - 16 (oral)[5]
trans-4R,5Ri.v., i.p., oral118 - 169100 (i.p.), 83 (oral)[5]

Experimental Protocols

Protocol for Assessing Locomotor Activity

Objective: To quantify the stimulant effects of 4F-MAR on spontaneous locomotor activity in rats. This protocol is adapted from studies on 4-MAR.[3]

Materials:

  • 4F-MAR (dissolved in sterile saline)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Open-field activity chambers equipped with infrared beams

  • Syringes for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

  • Data acquisition software

Procedure:

  • Habituation: Place rats individually into the activity chambers for 60 minutes to allow for habituation to the novel environment.

  • Baseline Activity: Record locomotor activity for a 30-minute baseline period.

  • Drug Administration: Remove each rat from the chamber, administer the assigned dose of 4F-MAR or vehicle (saline) via s.c. or i.p. injection, and immediately return it to the chamber. A dose range of 0.3 to 10 mg/kg is a suggested starting point based on 4-MAR studies.[3]

  • Data Recording: Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks for rearing) in 5- or 10-minute bins for a period of 2-4 hours. The duration of action for 4F-MAR may be longer than that of methamphetamine.[6]

  • Data Analysis: Analyze the data using a two-way repeated measures ANOVA, with treatment and time as factors. Follow with post-hoc tests to compare dose groups at specific time points.

Protocol for In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and serotonin in the nucleus accumbens following 4F-MAR administration. This protocol is based on methodologies used for 4-MAR.[4]

Materials:

  • 4F-MAR (dissolved in artificial cerebrospinal fluid - aCSF)

  • Male Wistar rats (275-375 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • aCSF (composition in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 1.0)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period of 1-2 hours, collect at least four baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer 4F-MAR (e.g., 2.5, 5.0, or 10 mg/kg, i.p.) or vehicle.[4]

  • Post-injection Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration. Analyze the data using a two-way repeated measures ANOVA (treatment x time).

Mandatory Visualizations

Proposed Signaling Pathway for 4F-MAR

The following diagram illustrates the hypothesized mechanism of action for 4F-MAR, based on its structural analog 4-MAR, which acts as a dopamine and serotonin releasing agent.[3][4]

Caption: Hypothesized monoamine release mechanism of 4F-MAR.

Experimental Workflow for Behavioral and Neurochemical Analysis

This diagram outlines the logical flow of experiments to characterize the in vivo effects of 4F-MAR in a rodent model.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_behavioral Behavioral Testing cluster_neurochem Neurochemical Analysis cluster_analysis Data Analysis & Interpretation node_animals Select Animal Model (e.g., Wistar Rats) node_acclimation Acclimation Period node_animals->node_acclimation node_surgery Stereotaxic Surgery (for Microdialysis) node_acclimation->node_surgery node_dose_response Dose-Response Study (Locomotor Activity) node_acclimation->node_dose_response node_microdialysis In Vivo Microdialysis (Nucleus Accumbens) node_surgery->node_microdialysis node_drug_admin_b 4F-MAR / Vehicle Administration node_dose_response->node_drug_admin_b node_data_acq_b Record Locomotor and Stereotyped Behaviors node_drug_admin_b->node_data_acq_b node_stats Statistical Analysis (e.g., ANOVA) node_data_acq_b->node_stats node_drug_admin_n 4F-MAR / Vehicle Administration node_microdialysis->node_drug_admin_n node_data_acq_n Collect Dialysate Samples node_drug_admin_n->node_data_acq_n node_hplc HPLC-ED Analysis of Dopamine & Serotonin node_data_acq_n->node_hplc node_hplc->node_stats node_correlation Correlate Behavioral and Neurochemical Data node_stats->node_correlation

Caption: Workflow for in vivo characterization of 4F-MAR.

References

Troubleshooting & Optimization

Identifying and minimizing byproducts in 4F-MAR synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-4-methylaminorex (4F-MAR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4F-MAR synthesis is resulting in a low yield and a mixture of cis and trans isomers. How can I improve the yield and control the stereochemistry?

A1: Low yields and poor stereoselectivity are common challenges in 4F-MAR synthesis. The outcome is highly dependent on the chosen synthetic route and the stereochemistry of the starting materials.

  • Route Selection: The two primary routes for synthesizing 4F-MAR involve the cyclization of a para-fluoro-norephedrine precursor. The choice of cyclizing agent significantly impacts the isomeric outcome.

    • Cyanogen (B1215507) Bromide (CNBr) Route: Reacting para-fluoro-norephedrine with CNBr typically yields the cis-isomer.[1]

    • Potassium Cyanate (B1221674) (KOCN) Route: This route, followed by acid-catalyzed cyclization of the intermediate, predominantly produces the trans-isomer.[2][3]

  • Starting Material Stereochemistry: The stereochemistry of the final product is dictated by the starting norephedrine (B3415761) derivative.[4] For instance, using an erythro-amino alcohol like norephedrine typically results in the cis-isomer of the final compound when using the cyanogen bromide route.[4]

  • Reaction Conditions: Ensure anhydrous conditions, particularly when using the cyanogen bromide route, to prevent the formation of hydrolyzed byproducts.[1] The reaction with CNBr is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures (0–5°C).[1]

Q2: I've identified several impurities in my final product. What are the common byproducts in 4F-MAR synthesis and how can I minimize them?

A2: Byproduct formation is a critical issue to address for obtaining high-purity 4F-MAR. The common byproducts are dependent on the synthetic route.

  • N-Cyano Derivatives: These can form through the over-alkylation of the para-fluoro-norephedrine precursor.[1] Careful control of stoichiometry and reaction conditions can minimize their formation.

  • Hydrolyzed Oxazolines: The presence of water in the reaction mixture, especially in the cyanate route, can lead to the hydrolysis of the oxazoline (B21484) ring.[1] Using anhydrous solvents and reagents is crucial to prevent this.

  • Dimerization Products: In some catalytic routes, dimerization of the product can occur, particularly at elevated temperatures (above 50°C).[1] Maintaining the recommended reaction temperature is essential.

  • Oxazolidinone Byproduct: When using norpseudoephedrine (B1213554) with potassium cyanate, a significant byproduct, trans-4-methyl-5-phenyl-oxazolid-2-one, can be formed instead of the desired aminorex product.[5]

  • Unreacted Starting Material: Incomplete reactions will leave unreacted para-fluoro-norephedrine in the product mixture.[3] Monitoring the reaction progress via techniques like TLC or LC-MS can help determine the optimal reaction time.

Below is a summary of common byproducts and strategies for their minimization:

Byproduct CategoryFormation PathwayMinimization StrategyAnalytical Detection Method
Isomeric Impurities (cis/trans)Dependent on synthetic route and starting material stereochemistrySelect appropriate route and precursor for desired isomerChiral HPLC[1][6]
N-Cyano DerivativesOver-alkylation of precursorStrict stoichiometric control of reagentsHPLC-MS, GC-MS
Hydrolyzed OxazolinesWater contamination in cyanate routesUse of anhydrous solvents and reagentsHPLC-MS (detectable at m/z 179.1)[1]
Dimerization ProductsHigh reaction temperatures in certain catalytic routesMaintain reaction temperature below 50°CX-ray crystallography, HPLC-MS
Oxazolidinone ByproductUse of norpseudoephedrine with potassium cyanateUse of norephedrine as a precursorHPLC-MS, NMR
Unreacted PrecursorsIncomplete reactionMonitor reaction progress (TLC, LC-MS), optimize reaction time and temperatureHPLC, GC-MS

Q3: How can I purify my crude 4F-MAR product to remove these byproducts?

A3: Purification of the crude product is essential to isolate the desired 4F-MAR isomer.

  • Extraction: An initial acid-base extraction can help remove some impurities. The basic 4F-MAR can be extracted into an organic solvent from an aqueous solution under basic conditions, leaving some acidic and neutral impurities behind.

  • Crystallization: Recrystallization from a suitable solvent system can be an effective method for purification, assuming a solid product is obtained.

  • Chromatography: For high-purity requirements and for separating stereoisomers, chromatographic techniques are indispensable.

    • Column Chromatography: Standard silica (B1680970) gel column chromatography can be used to separate 4F-MAR from less polar or more polar byproducts.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the cis and trans diastereomers of 4F-MAR.[1][6]

Experimental Protocols

Protocol 1: Synthesis of trans-4F-MAR via the Potassium Cyanate Route

This protocol is adapted from methodologies described for analogous aminorex compounds.[2][3][7]

  • Dissolution of Precursor: Dissolve para-fluoro-norephedrine in water.

  • Acidification: Titrate the solution with hydrochloric acid until it is weakly acidic. This will ensure the complete dissolution of the amino alcohol.[7]

  • Reaction with Cyanate: Add potassium cyanate (KOCN) to the solution in a slight molar excess.

  • Formation of Carbamoyl Intermediate: Reflux the mixture for approximately 2.5 hours. During this time, an intermediate N-carbamoyl compound may separate as an oil.[7]

  • Cyclization: Add a molar excess of hydrochloric acid to the reaction mixture and continue to reflux for another 2.5 hours to facilitate the cyclization to the oxazoline ring.[7]

  • Workup: Cool the reaction mixture. Basify the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the free base of 4F-MAR.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or chloroform).[7] The combined organic layers can then be dried and the solvent evaporated to yield the crude product. Further purification can be achieved through crystallization or chromatography.

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

This is a general guideline for the chiral separation of 4F-MAR diastereomers.[6]

  • Sample Preparation: Dissolve a small amount of the purified 4F-MAR in the mobile phase.

  • HPLC System: Utilize an HPLC system equipped with a chiral column (e.g., Lux i-Amylose-1).

  • Mobile Phase: A typical mobile phase for such separations is a mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 90:10:0.1 v/v/v).[6]

  • Analysis Conditions:

    • Flow rate: 2.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

  • Data Analysis: The retention times of the cis and trans isomers will differ, allowing for their separation and quantification. The predominant diastereomer in many reported syntheses is the trans form.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products p-fluoro-norephedrine p-fluoro-norephedrine Carbamoyl_Intermediate N-Carbamoyl Intermediate p-fluoro-norephedrine->Carbamoyl_Intermediate KOCN, H2O, Reflux cis_4FMAR cis-4F-MAR p-fluoro-norephedrine->cis_4FMAR CNBr, DCM, 0-5°C KOCN Potassium Cyanate CNBr Cyanogen Bromide trans_4FMAR trans-4F-MAR Carbamoyl_Intermediate->trans_4FMAR HCl, Reflux

Caption: Synthetic pathways to cis- and trans-4F-MAR.

Byproduct_Formation cluster_byproducts Potential Byproducts Synthesis_Reaction 4F-MAR Synthesis N_Cyano N-Cyano Derivatives Synthesis_Reaction->N_Cyano Over-alkylation Hydrolyzed Hydrolyzed Oxazolines Synthesis_Reaction->Hydrolyzed Water Contamination Dimer Dimerization Products Synthesis_Reaction->Dimer High Temperature Isomers Undesired Isomers (cis/trans) Synthesis_Reaction->Isomers Route Dependent

Caption: Common byproduct formation pathways in 4F-MAR synthesis.

Troubleshooting_Workflow Start Crude Product Analysis Check_Purity Low Purity or Yield? Start->Check_Purity Identify_Byproducts Identify Byproducts (LC-MS, NMR) Check_Purity->Identify_Byproducts Yes End High Purity 4F-MAR Check_Purity->End No Isomer_Issue Incorrect Isomer Ratio? Identify_Byproducts->Isomer_Issue Review_Route Review Synthetic Route & Precursor Stereochemistry Isomer_Issue->Review_Route Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Isomer_Issue->Optimize_Conditions No Purification Purify (Chromatography, Crystallization) Review_Route->Purification Optimize_Conditions->Purification Purification->End

Caption: Troubleshooting workflow for 4F-MAR synthesis.

References

Technical Support Center: Chiral Separation of 4F-MAR Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 4-Fluoromethylphenidate (4F-MAR) diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 4F-MAR diastereomers?

A1: 4F-MAR possesses two chiral centers, resulting in four stereoisomers: (±)-threo and (±)-erythro diastereomers. Like other diastereomeric pairs, they can have very similar physicochemical properties, making their separation challenging. Achieving baseline resolution requires highly selective chromatographic conditions. The primary challenges lie in selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to exploit the subtle differences in their three-dimensional structures.

Q2: Which chromatographic techniques are most effective for 4F-MAR diastereomer separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating 4F-MAR and related methylphenidate analogs.[1] Both techniques typically employ chiral stationary phases to achieve the necessary selectivity.[1] Normal-Phase HPLC is particularly common for chiral separations on polysaccharide-based CSPs. SFC is gaining popularity as it offers faster separations and reduced consumption of organic solvents, making it a "greener" alternative.[2][3][4]

Q3: Can I use a standard achiral column (e.g., C18) to separate 4F-MAR diastereomers?

A3: While diastereomers have different physical properties and can sometimes be separated on achiral columns, it is often very difficult, especially for closely related structures like the threo and erythro isomers of 4F-MAR.[5] A chiral stationary phase (CSP) is highly recommended to ensure reliable and robust separation by creating a chiral environment that allows for differential interaction with the diastereomers.

Q4: How critical is the mobile phase composition?

A4: The mobile phase is a critical parameter for optimizing selectivity. In normal-phase chromatography, the choice and ratio of the alkane (e.g., hexane) and the alcohol modifier (e.g., ethanol (B145695), isopropanol) significantly influence retention and resolution. For basic compounds like 4F-MAR, the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid - TFA, or diethylamine (B46881) - DEA) is often necessary to improve peak shape and selectivity.[6][7]

Q5: What is "additive memory effect" and how can it affect my separation?

A5: Additive memory effect refers to the persistence of mobile phase additives on the chiral stationary phase, which can impact the selectivity and reproducibility of separations. This is particularly noticeable in normal-phase chromatography. If a column has been exposed to various additives, it may require extensive flushing to remove residues that could interfere with the current separation. It is good practice to dedicate a column to a specific method or type of additive if possible.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Diastereomer Peaks
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is insufficient. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® AD or Chiralcel® OD) are excellent starting points.[6] It is recommended to screen several CSPs with different chiral selectors to find the optimal one.
Suboptimal Mobile Phase Composition The mobile phase is not providing enough selectivity. Systematically vary the ratio of the organic modifier (e.g., ethanol or isopropanol (B130326) in hexane). For 4F-MAR, a mobile phase of hexane, ethanol, methanol (B129727), and trifluoroacetic acid has shown success with methylphenidate.[6]
Incorrect Mobile Phase Mode Normal-phase chromatography is often more successful for polysaccharide CSPs. If using reversed-phase, consider switching to a normal-phase method.
Inappropriate Temperature Temperature affects the thermodynamics of the interaction between the analytes and the CSP. Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.
Flow Rate is Too High A high flow rate can reduce the interaction time with the stationary phase. Try reducing the flow rate to see if resolution improves.
Issue 2: Broad or Tailing Peaks
Possible Cause Suggested Solution
Secondary Interactions As 4F-MAR is a basic compound, interactions with acidic silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Add a competing base like diethylamine (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) to the mobile phase to mask these sites.
Sample Overload Injecting too much sample can saturate the stationary phase. Dilute your sample and reinject.
Column Contamination or Degradation Strongly retained impurities from previous injections can accumulate. Wash the column with a strong, compatible solvent (e.g., 100% isopropanol for a normal-phase column). If the column is old or has been used with harsh conditions, it may need replacement. Using a guard column is highly recommended.
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Ensure all connections are made with minimal tubing length and appropriate inner diameters.
Issue 3: Drifting or Unstable Retention Times
Possible Cause Suggested Solution
Insufficient Column Equilibration Chiral columns, especially with additive-containing mobile phases, may require longer equilibration times than standard columns. Ensure the system is fully equilibrated (a stable baseline is a good indicator) before starting your analytical run. This may require flushing with 20-30 column volumes of the mobile phase.
Mobile Phase Instability or Inaccurate Composition Ensure the mobile phase is well-mixed and degassed. If using an online mixer, verify its performance. Manually preparing the mobile phase can eliminate this as a variable. Solvents can evaporate over time, changing the composition; use fresh mobile phase.
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.
Column "Memory Effects" As mentioned in the FAQs, residual additives can alter the column chemistry over time. Thoroughly flush the column if you suspect this is an issue.

Data Presentation

Table 1: Chromatographic Data for Separation of Methylphenidate Analogs

This table summarizes published data for the separation of methylphenidate (MPH), a close structural analog of 4F-MAR. These parameters serve as an excellent starting point for method development for 4F-MAR.

Parameter (±)-erythro-4F-MPH [5](±)-threo-4F-MPH [5]l-threo-MPH [8]d-threo-MPH [8]
Technique HPLCHPLCHPLC-UVHPLC-UV
Retention Time (min) 8.909.817.08.1
Column Not specifiedNot specifiedCHIROBIOTIC V2CHIROBIOTIC V2
Mobile Phase Not specifiedNot specifiedMethanol/Ammonium (B1175870) Acetate (B1210297) (92:8, v/v)Methanol/Ammonium Acetate (92:8, v/v)
Table 2: Performance of Different Chiral Stationary Phases for (±)-threo-Methylphenidate Separation[6]
Chiral Stationary Phase Separation Factor (α) Resolution (Rs)
Chiralpak AD1.341.82
Chiralcel OD1.291.53
Chiralcel OB (with benzoic acid)1.301.19
Chiralcel OB (with phenol)1.241.10
Mobile Phase: hexane-ethanol-methanol-trifluoroacetic acid (480:9.75:9.75:0.5, v/v/v/v)

Experimental Protocols

Protocol 1: Chiral HPLC Method for Methylphenidate Enantiomers (Normal Phase)

This method is based on a published protocol for the separation of (±)-threo-methylphenidate and is a recommended starting point for 4F-MAR.[6]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Column: Chiralpak AD (250 x 4.6 mm, 5 µm particle size). A Chiralcel OD column can also be screened as an alternative.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, methanol, and trifluoroacetic acid in a ratio of 480:9.75:9.75:0.5 (v/v/v/v).

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (can be optimized).

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 4F-MAR diastereomer mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of the diastereomers.

  • Optimization: If resolution is insufficient, systematically adjust the ratio of ethanol and methanol. The concentration of the TFA additive can also be varied (e.g., from 0.05% to 0.2%) to improve peak shape and selectivity.

Protocol 2: Chiral HPLC Method for Methylphenidate Enantiomers (Polar Organic Mode)

This method is adapted from a validated protocol for methylphenidate enantiomers in plasma.[8]

  • Chromatographic System: HPLC system with UV or DAD detector.

  • Chiral Column: CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and 20 mM ammonium acetate (pH adjusted to 4.1) in a 92:8 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.[8]

    • Injection Volume: 25 µL.[8]

  • Sample Preparation: Dissolve the 4F-MAR sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Procedure:

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject the sample.

    • Identify and quantify the diastereomer peaks based on their retention times.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Chiral Separation start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Action: Screen different CSPs (e.g., Polysaccharide-based) check_csp->screen_csp No check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Action: Adjust modifier ratio and/or add acidic/basic modifier check_mp->optimize_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Action: Screen different temperatures (e.g., 15-40°C) check_temp->optimize_temp No check_flow Is the flow rate appropriate? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Action: Reduce flow rate check_flow->optimize_flow No review_peaks Review Peak Shape: Tailing or Broad? check_flow->review_peaks Yes optimize_flow->review_peaks fix_tailing Action: Add competing base (DEA) or reduce sample concentration review_peaks->fix_tailing Yes success Resolution Achieved review_peaks->success No fix_tailing->success

Caption: Troubleshooting workflow for poor resolution in chiral separation.

Experimental_Workflow General Experimental Workflow for Method Development step1 Step 1: Column Selection (Start with Polysaccharide CSP) step2 Step 2: Mobile Phase Screening (Normal Phase: Hexane/Alcohol) step1->step2 step3 Step 3: Additive Optimization (TFA or DEA for peak shape) step2->step3 step4 Step 4: Parameter Fine-Tuning (Temperature and Flow Rate) step3->step4 step5 Step 5: Method Validation (Reproducibility, Robustness) step4->step5

Caption: Workflow for chiral method development.

References

Troubleshooting low yield in the synthesis of 4'-fluoro-(4-methylaminorex)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-fluoro-(4-methylaminorex). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 4'-fluoro-(4-methylaminorex)?

A1: The two main synthetic routes for 4'-fluoro-(4-methylaminorex) start from the precursor para-fluoro-norephedrine. The choice of the cyclizing agent determines the primary stereoisomer formed.

  • Cyanogen (B1215507) Bromide Route: This method typically yields the (±)-cis isomer of 4'-fluoro-4-methylaminorex. The reaction is generally a one-step cyclization.[1][2]

  • Potassium Cyanate (B1221674) Route: This route predominantly produces the (±)-trans isomer.[3][4] It is a multi-step process that proceeds through a carbamyl (urea) intermediate followed by acid-catalyzed cyclization.[5][6]

Q2: I obtained a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of 4'-fluoro-(4-methylaminorex) can stem from several factors related to the chosen synthetic route. Refer to the troubleshooting guides below for detailed solutions. Common issues include:

  • Incomplete reaction: Insufficient reaction time or inadequate temperature.

  • Suboptimal pH: The pH of the reaction mixture is critical, especially in the potassium cyanate route.[3]

  • Presence of moisture: Water can lead to the formation of byproducts.

  • Impure starting materials: The purity of para-fluoro-norephedrine and other reagents is crucial.

  • Side reactions: Formation of byproducts such as N-cyano derivatives or oxazolidinones can significantly reduce the yield of the desired product.

Q3: How can I control the stereochemistry of the final product?

A3: The stereochemical outcome is primarily determined by the synthetic route and the stereochemistry of the starting material, para-fluoro-norephedrine.

  • To obtain the (±)-cis-isomer , use the cyanogen bromide route with a (±)-erythro-para-fluoro-norephedrine precursor.[2][7]

  • To obtain the (±)-trans-isomer , use the potassium cyanate route with a (±)-erythro-para-fluoro-norephedrine precursor.[3][4]

Q4: What are the main byproducts I should be aware of?

A4: The byproducts depend on the synthetic route:

  • Cyanogen Bromide Route: Over-alkylation of the starting material can lead to the formation of N-cyano derivatives.

  • Potassium Cyanate Route: The most common byproducts are the unreacted carbamoyl (B1232498) intermediate (N-(2-hydroxy-1-methyl-2-(4-fluorophenyl)ethyl)urea) and a cyclized amide, 4-methyl-5-(4-fluorophenyl)-1,3-oxazolidin-2-one.[3] The presence of water can also lead to the hydrolysis of the oxazoline (B21484) ring.

Troubleshooting Guides

Low Yield in the Cyanogen Bromide Route
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reactionIncrease reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inactive cyanogen bromideUse fresh, high-purity cyanogen bromide. Consider preparing it in situ if purity is a concern.
Formation of multiple unidentified spots on TLC Presence of moistureEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Degradation of starting material or productRun the reaction at a lower temperature to minimize degradation.
Low isolated yield after workup Product loss during extractionPerform multiple extractions with an appropriate organic solvent. Ensure the pH is optimized for the extraction of the free base.
Incomplete precipitation of the saltIf isolating as a salt, ensure complete precipitation by using a suitable anti-solvent and cooling.
Low Yield in the Potassium Cyanate Route
Symptom Possible Cause Suggested Solution
Formation of a significant amount of the carbamoyl intermediate Incomplete cyclizationEnsure a sufficient excess of strong acid (e.g., hydrochloric acid) is used in the second step. Increase the reflux time for the cyclization step.
Presence of a major byproduct identified as the oxazolidinone Suboptimal reaction conditions for the desired cyclizationThe formation of the oxazolidinone is a known side reaction. While difficult to eliminate completely, ensuring a strongly acidic environment for the cyclization of the urea (B33335) intermediate can favor the formation of the desired aminorex product.
Low overall yield Incorrect pH for the initial reaction with potassium cyanateThe initial reaction of para-fluoro-norephedrine with potassium cyanate should be performed in a weakly acidic solution.[1] Titrate the solution of the starting material with acid to achieve the optimal pH before adding the potassium cyanate.
Hydrolysis of the final productAvoid strongly basic conditions during workup, as this can promote the breakdown of the aminorex product back to the norephedrine (B3415761) precursor.[8]

Quantitative Data Summary

Synthetic Route Starting Material Primary Product Reported Yield Key Reaction Conditions
Cyanogen Bromide (±)-erythro-para-fluoro-norephedrine(±)-cis-4'-fluoro-4-methylaminorex68-72%Anhydrous dichloromethane (B109758), 0–5°C, 12 hours
Potassium Cyanate (±)-erythro-para-fluoro-norephedrine(±)-trans-4'-fluoro-4-methylaminorexYield not explicitly reported for the fluoro-derivative, but the non-fluorinated analog is formed in good yield.1. Reaction with KOCN in weakly acidic water, reflux. 2. Addition of excess HCl and further reflux.

Note: The yield for the potassium cyanate route for this compound is not well-documented in the reviewed literature. The provided information is based on the synthesis of the non-fluorinated analog and related compounds.

Experimental Protocols

Protocol 1: Synthesis of (±)-cis-4'-fluoro-4-methylaminorex via Cyanogen Bromide Route
  • Dissolve (±)-erythro-para-fluoro-norephedrine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of cyanogen bromide in anhydrous dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to stir at 0-5°C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate solution).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of (±)-trans-4'-fluoro-4-methylaminorex via Potassium Cyanate Route
  • Dissolve (±)-erythro-para-fluoro-norephedrine in water and titrate with hydrochloric acid until the solution is weakly acidic.

  • Add potassium cyanate to the solution in one portion.

  • Heat the mixture to reflux for 2-3 hours. An oily layer of the carbamoyl intermediate may form.

  • After the initial reflux, add a threefold molar excess of concentrated hydrochloric acid to the reaction mixture.

  • Continue to reflux the mixture for an additional 2-3 hours to facilitate the cyclization.

  • Cool the reaction mixture to room temperature.

  • Basify the solution carefully with an aqueous base (e.g., 20% sodium carbonate solution) to a pH of approximately 9-10 to precipitate the free base.

  • Extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product, which will contain the trans-isomer as the major product along with some cis-isomer and the oxazolidinone byproduct, using column chromatography or fractional crystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_cnbr Cyanogen Bromide Route cluster_kocn Potassium Cyanate Route start para-fluoro-norephedrine cnbr Cyclization with Cyanogen Bromide start->cnbr kocn1 Reaction with Potassium Cyanate start->kocn1 cis_product (±)-cis-4'-fluoro-4-methylaminorex cnbr->cis_product intermediate Carbamoyl Intermediate kocn1->intermediate kocn2 Acid-catalyzed Cyclization intermediate->kocn2 trans_product (±)-trans-4'-fluoro-4-methylaminorex kocn2->trans_product

Caption: Synthetic pathways to cis- and trans-4'-fluoro-4-methylaminorex.

Troubleshooting_Low_Yield cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_byproducts Analyze for Byproducts (TLC, GC-MS) start->check_byproducts incomplete Incomplete Reaction check_reaction->incomplete byproducts Significant Byproduct Formation check_byproducts->byproducts solution1 Increase Reaction Time/Temp incomplete->solution1 solution2 Check Reagent Purity incomplete->solution2 solution3 Optimize pH byproducts->solution3 solution4 Ensure Anhydrous Conditions byproducts->solution4

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: 4F-MAR Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of 4F-MAR (4'-Fluoro-4-methylaminorex).

Frequently Asked Questions (FAQs)

Q1: What is 4F-MAR and why is LC-MS/MS a suitable method for its quantification?

4F-MAR (this compound) is a synthetic stimulant and a derivative of aminorex. Structurally, it is a trans-diastereomer, meaning the methyl group and the fluorophenyl moiety are on opposite sides of the heterocycle.[1] LC-MS/MS is the preferred method for its quantification in biological matrices due to its high sensitivity, selectivity, and ability to provide structural confirmation. This technique allows for the accurate measurement of low concentrations of the analyte even in complex samples like blood and urine.

Q2: What are the fundamental mass spectrometry parameters for 4F-MAR analysis?

For robust quantification, it's crucial to establish the correct precursor and product ions. 4F-MAR is typically detected as a protonated molecule in positive electrospray ionization (ESI+) mode.[1][2] The primary fragmentation involves the cleavage of the amino-oxazoline ring.[1][3][4] Further fragmentation can result from the loss of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF).[1][3]

Q3: What are the recommended starting Liquid Chromatography (LC) conditions?

A reversed-phase C18 column is commonly used for the separation of 4F-MAR.[1] The mobile phase typically consists of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency.[1]

Methodology and Experimental Protocols

Protocol 1: Generic Method for 4F-MAR Quantification in Human Plasma

This protocol outlines a standard procedure for the extraction and analysis of 4F-MAR from human plasma samples.

1. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 4F-MAR-d5).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

  • Use the parameters outlined in Tables 1 and 2 as a starting point for method development.

3. Calibration and Quality Control

  • Prepare a calibration curve by spiking known concentrations of 4F-MAR into a blank matrix (e.g., drug-free plasma).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to be run alongside the unknown samples to ensure the accuracy and precision of the run.

Quantitative Data Summary

The following tables provide a summary of typical starting parameters for an LC-MS/MS method for 4F-MAR. Optimization will be required for specific instrumentation and matrices.

Table 1: Key Mass Spectrometry Parameters for 4F-MAR

Parameter Value Description / Common Source
Ionization Mode ESI+ Electrospray Ionization, Positive Mode[1][2]
Precursor Ion (Q1) [m/z] 195.1 [M+H]⁺, based on a molecular weight of 194.21 g/mol .[2][3]
Product Ion 1 (Quantifier) [m/z] 152.1 Resulting from the cleavage of the amino-oxazoline ring (loss of CONH).[1][4]
Product Ion 2 (Qualifier) [m/z] 135.1 Further fragmentation due to the additional loss of NH₃.[1]
Product Ion 3 (Qualifier) [m/z] 115.1 Indicates the subsequent loss of NH₃ and HF.[1]

| Collision Energy (CE) | Instrument Dependent | Must be optimized to maximize the abundance of product ions. |

Table 2: Example Liquid Chromatography Parameters

Parameter Value Rationale / Common Source
LC Column C18 (e.g., Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm) Provides good retention and separation for compounds of this polarity.[1]
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous mobile phase for reversed-phase chromatography.[1]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic mobile phase.[1]
Flow Rate 0.4 - 0.6 mL/min Typical for analytical scale columns.
Column Temperature 30 - 40 °C Helps ensure reproducible retention times.

| Example Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B) | A generic gradient to be optimized based on system and matrix. |

Visualized Workflows and Logic Diagrams

Figure 1: General LC-MS/MS Workflow for 4F-MAR Quantification cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt (Plasma, Urine, etc.) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Integration & Calibration) MS->Data Report Reporting (Quantitative Results) Data->Report

Caption: General LC-MS/MS Workflow for 4F-MAR Quantification.

Figure 2: Troubleshooting Low Signal Intensity Start Low or No 4F-MAR Signal CheckSpray Is ESI Spray Stable? Start->CheckSpray CheckSource Clean Ion Source (Capillary, Cone) CheckSpray->CheckSource No CheckSample Review Sample Prep (Extraction Efficiency) CheckSpray->CheckSample Yes CheckLC Check LC System (Pressure, Leaks, Solvent Levels) Resolved Signal Restored CheckLC->Resolved CheckSource->CheckLC CheckMS Check MS Parameters (Transitions, CE, Gas Flow) CheckSample->CheckMS No Error Found CheckSample->Resolved Error Found & Corrected CheckColumn Evaluate Column Performance CheckMS->CheckColumn CheckColumn->Resolved

Caption: Troubleshooting decision tree for low signal intensity.

Figure 3: Sample Preparation vs. Matrix Interference Interference Matrix Interferences (Phospholipids, Salts, etc.) DS Dilute and Shoot Interference->DS High PPT Protein Precipitation (PPT) Interference->PPT Moderate LLE Liquid-Liquid Extraction (LLE) Interference->LLE Low SPE Solid Phase Extraction (SPE) Interference->SPE Very Low

Caption: Effectiveness of sample preparation techniques.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Chromatography Issues

Q: My 4F-MAR peak is tailing or splitting. What are the common causes?

  • A: Poor peak shape can arise from several factors.[5]

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or stationary phase. Try flushing the column with a strong solvent or, if necessary, replace it.

    • Injection Solvent: If your reconstitution solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion.[5] Ensure your sample is dissolved in a solvent similar to or weaker than the starting mobile phase.

    • Secondary Interactions: 4F-MAR has a basic amine group that can interact with residual silanols on the silica-based column, causing peak tailing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions.

    • Column Void: A void at the head of the column can cause peak splitting. This can result from high pressure or use with incompatible mobile phase pH.[5]

Q: The retention time for 4F-MAR is inconsistent between injections. Why?

  • A: Retention time shifts are often related to the mobile phase or the column.[6]

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH or organic solvent percentage, can lead to shifts. Always prepare mobile phases fresh and consistently.

    • Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time drift. Ensure the column is fully re-equilibrated to the initial conditions before the next injection.

    • Column Temperature: Fluctuations in the column oven temperature will affect retention time. Ensure the column compartment temperature is stable.

    • Flow Rate Instability: Check for leaks in the LC system or issues with the pump that could cause an unstable flow rate.

Mass Spectrometry Issues

Q: I am seeing a very low signal or no signal at all for 4F-MAR. What should I check?

  • A: A lack of signal can be traced to either the LC system, the ion source, or the mass spectrometer itself.[7]

    • Ion Source: The most common culprit is a dirty or clogged ESI probe. Check for a stable spray. If it's inconsistent or absent, clean the source components according to the manufacturer's instructions.[7][8]

    • Gas and Temperature Settings: Inappropriate nebulizer gas flow, drying gas flow, or source temperature can prevent efficient desolvation and ionization. Optimize these parameters for the 4F-MAR signal.

    • MS Parameters: Double-check that the correct MRM transitions (precursor and product ions) are being monitored in your acquisition method. Ensure collision energies are appropriate.

    • LC Flow: Confirm that the LC is delivering flow to the mass spectrometer. A simple check is to see if pressure is normal and if solvent is being consumed from the mobile phase bottles.

Q: I have high background noise in my chromatograms. How can I reduce it?

  • A: High background can mask your analyte peak and affect quantification.

    • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives (e.g., formic acid).[6] Lower-grade solvents can contain non-volatile impurities that create high background.

    • Sample Carryover: If a high-concentration sample was injected previously, the analyte can carry over into subsequent injections.[8] Implement a robust needle wash procedure in your autosampler method, using a strong organic solvent.

    • Contamination: Check the entire flow path for contamination, including solvent lines, pump components, and the ion source.

Quantification & Data Analysis

Q: My results show poor accuracy and/or precision. What can I do to improve them?

  • A: Reliable quantification requires a fully validated method.[9][10]

    • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., 4F-MAR-d5) is highly recommended. An IS can compensate for variations in sample preparation, injection volume, and matrix effects, significantly improving accuracy and precision.

    • Calibration Curve: Ensure your calibration curve covers the expected concentration range of your samples. Use a sufficient number of calibration points and an appropriate regression model (e.g., linear, weighted 1/x²).[10]

    • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 4F-MAR, leading to inaccurate results.[11] If you suspect matrix effects, consider more rigorous sample cleanup (e.g., LLE or SPE) or the use of matrix-matched calibrators.

References

Technical Support Center: Analysis of 4F-MAR in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 4F-MAR (4'-fluoro-4-methylaminorex). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in biological sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 4F-MAR?

A1: Matrix effects are the alteration of analyte ionization in a mass spectrometer due to co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1] This interference can either suppress or enhance the signal of 4F-MAR, leading to inaccurate and imprecise quantitative results.[2][3][4] The primary goal in bioanalysis is to minimize these effects to ensure the reliability and reproducibility of the data.

Q2: What are the common sources of matrix effects in biological samples like plasma and urine?

A2: In biological matrices, the most significant sources of matrix effects are endogenous components such as phospholipids, proteins, and salts.[1][4] Phospholipids are particularly problematic in plasma samples as their hydrophobic nature can cause them to co-elute with analytes like 4F-MAR during reversed-phase chromatography, often leading to significant ion suppression.[5][6] In urine, variability in pH, ionic strength, and the presence of various organic and inorganic substances can also cause matrix effects.

Q3: How can I quantitatively assess the degree of matrix effect in my 4F-MAR assay?

A3: The most widely accepted method is the post-extraction spiking approach, which is used to calculate a Matrix Factor (MF).[1][4] This involves comparing the peak response of 4F-MAR spiked into a blank, extracted biological matrix with the response of the analyte in a neat (pure) solvent at the same concentration. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] For a robust method, the absolute MF should ideally be between 0.8 and 1.2.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An appropriate internal standard is crucial for correcting variability in both extraction recovery and matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4F-MAR-d3). A SIL-IS will co-elute with 4F-MAR and be affected by the matrix in the same way, thus normalizing the response and improving the accuracy and precision of quantification.[2]

Q5: How does the stability of 4F-MAR in biological samples affect analysis?

A5: The stability of 4F-MAR in biological matrices is critical for accurate quantification.[7] Degradation can occur due to factors like temperature, light exposure, pH, and enzymatic activity.[7] It is essential to conduct stability studies to determine the appropriate storage conditions (e.g., -20°C or -80°C) and handling procedures, including freeze-thaw cycles, to ensure the integrity of the samples prior to analysis.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 4F-MAR in biological samples.

Issue 1: Poor Analyte Recovery
  • Symptom: Low signal intensity for 4F-MAR in your quality control (QC) samples.

  • Potential Cause: Suboptimal sample preparation leading to inefficient extraction and variable matrix effects.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The choice of sample preparation technique significantly impacts analyte recovery. Consider the options in the table below and optimize the parameters for your specific matrix.

    • Optimize LLE Parameters: If using Liquid-Liquid Extraction (LLE), adjust the pH of the sample and the choice of organic solvent to improve the partitioning of 4F-MAR.

    • Optimize SPE Method: For Solid-Phase Extraction (SPE), ensure the correct sorbent chemistry is being used. Methodically optimize the wash and elution steps to maximize analyte recovery while removing interferences.

Issue 2: High Variability in Results (Poor Precision)
  • Symptom: Inconsistent results for replicate injections or between different sample lots.

  • Potential Cause: Uncompensated matrix effects are causing random signal fluctuations between different samples.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to correct for variability in matrix effects and extraction recovery. It will co-elute and be affected by the matrix in the same way as 4F-MAR, normalizing the response.

    • Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering endogenous compounds. Techniques like phospholipid removal plates (for plasma) or more rigorous SPE can be beneficial.[5][6]

    • Chromatographic Separation: Modify the LC gradient to better separate 4F-MAR from the regions where matrix effects are most pronounced.

Issue 3: Significant Ion Suppression or Enhancement
  • Symptom: The calculated Matrix Factor is consistently below 0.8 (suppression) or above 1.2 (enhancement).

  • Potential Cause: Co-elution of matrix components with 4F-MAR is interfering with its ionization.

  • Troubleshooting Steps:

    • Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[10]

    • Change Ionization Source Settings: Optimize the parameters of the mass spectrometer's ion source (e.g., temperature, gas flows) to potentially minimize the impact of matrix components.

    • Evaluate Different Extraction Techniques: As shown in the table below, different sample preparation methods have varying efficiencies in removing matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for 4F-MAR Analysis *

Sample Preparation TechniqueTypical Analyte Recovery (%)Matrix Effect (Matrix Factor)ThroughputKey Advantage
Protein Precipitation (PPT) 85 - 1050.4 - 0.7 (High Suppression)HighSimple and fast
Liquid-Liquid Extraction (LLE) 70 - 900.7 - 0.9 (Moderate Suppression)MediumCleaner extract than PPT
Solid-Phase Extraction (SPE) 80 - 950.8 - 1.1 (Low Suppression)LowHigh selectivity and cleanup
HybridSPE®-Phospholipid 90 - 1050.9 - 1.1 (Minimal Suppression)HighSpecific removal of phospholipids

*Note: The values presented in this table are illustrative and may vary depending on the specific biological matrix and experimental conditions. Method validation is required.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spiking)

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike 4F-MAR and the internal standard (IS) into the final mobile phase solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike 4F-MAR and the IS into the final extracted samples.

    • Set C (Pre-Spiked Matrix): Spike 4F-MAR and the IS into the blank matrix before the extraction process. This set is used to determine extraction recovery.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

  • Calculate Recovery:

    • Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and requires optimization for 4F-MAR.

  • Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., 4F-MAR-d3 in methanol).

  • Acidification: Add 50 µL of 0.1 M formic acid and vortex for 15 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elute: Elute 4F-MAR with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (SIL-IS) sample->add_is extraction Sample Preparation (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data troubleshooting_logic start Inaccurate/Imprecise Results check_mf Assess Matrix Factor (MF) start->check_mf mf_ok MF within 0.8-1.2? check_mf->mf_ok check_recovery Assess Extraction Recovery mf_ok->check_recovery Yes improve_cleanup Improve Sample Cleanup (e.g., use SPE) mf_ok->improve_cleanup No optimize_extraction Optimize Extraction Protocol check_recovery->optimize_extraction Low/Variable valid_method Method Validated check_recovery->valid_method Acceptable use_sil_is Use SIL-IS improve_cleanup->use_sil_is use_sil_is->check_mf optimize_extraction->check_recovery

References

Validation & Comparative

A Comparative Pharmacological Guide: 4'-Fluoro-4-methylaminorex and 4-methylaminorex

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the pharmacological profiles of 4-methylaminorex (B1203063) and its fluorinated analog, highlighting the current data and identifying research gaps.

In the landscape of psychoactive substance research, a thorough understanding of the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the pharmacological effects of 4-methylaminorex (4-MAR) and its para-fluorinated derivative, 4'-Fluoro-4-methylaminorex (4F-MAR). While extensive research has characterized the effects of 4-MAR, a notable scarcity of quantitative pharmacological data for 4F-MAR in peer-reviewed literature necessitates a partially predictive analysis based on the known effects of halogenation on similar phenethylamine (B48288) compounds.

Overview of Pharmacological Effects

4-Methylaminorex is a potent central nervous system stimulant, primarily acting as a releasing agent for the monoamine neurotransmitters norepinephrine (B1679862) and dopamine (B1211576), with a less pronounced effect on serotonin (B10506).[1] This pharmacological profile is consistent with its observed stimulant effects, including increased alertness and euphoria.[1]

The introduction of a fluorine atom at the para-position of the phenyl ring in 4F-MAR is anticipated to modulate its pharmacological activity.[2] Studies on other para-halogenated amphetamines suggest that this modification can increase the compound's interaction with the serotonin transporter (SERT).[3][4] Consequently, 4F-MAR is hypothesized to exhibit a more balanced and potent effect on all three major monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—potentially leading to a pharmacological profile with both stimulant and empathogenic qualities. However, without direct comparative studies, this remains a well-founded hypothesis rather than an established fact.

Quantitative Pharmacological Data

Direct comparative studies providing quantitative data on the receptor binding affinities and functional potencies of 4F-MAR are not available in the current body of scientific literature. The following table summarizes the available quantitative data for 4-methylaminorex.

CompoundTargetAssay TypePotency (EC50)Reference
4-methylaminorex (4-MAR) Dopamine Transporter (DAT)Monoamine Release1.7 nM[1]
Norepinephrine Transporter (NET)Monoamine Release4.8 nM[1]
Serotonin Transporter (SERT)Monoamine Release53.2 nM[1]

Presumed Mechanism of Action: Monoamine Transporter Interaction

Both 4-MAR and 4F-MAR are presumed to act as substrate-type releasing agents at monoamine transporters. This mechanism involves the compounds being transported into the presynaptic neuron by the respective transporters. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport of the neurotransmitters into the synaptic cleft.

Presumed Mechanism of Action of 4-MAR and 4F-MAR cluster_0 Presynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Cytosolic_MA Cytosolic Monoamines Vesicle->Cytosolic_MA Release Synaptic_Cleft Synaptic Cleft Cytosolic_MA->Synaptic_Cleft Increased Neurotransmitter Concentration Compound 4-MAR / 4F-MAR Compound->Vesicle Disrupts Storage Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Uptake Transporter->Cytosolic_MA Reverse Transport Postsynaptic_Neuron Postsynaptic Neuron (Receptors) Synaptic_Cleft->Postsynaptic_Neuron Signal Transduction

Presumed mechanism of action for 4-MAR and 4F-MAR.

Experimental Protocols

To empirically determine and compare the pharmacological profiles of 4F-MAR and 4-MAR, a series of in vitro and in vivo experiments would be required. A generalized workflow for an in vitro comparison is outlined below.

Generalized Experimental Workflow for In Vitro Pharmacological Profiling

Workflow for In Vitro Pharmacological Comparison start Start cell_culture Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki values) cell_culture->binding_assay uptake_assay Monoamine Uptake Assay (Determine IC50 values) cell_culture->uptake_assay release_assay Monoamine Release Assay (Determine EC50 values) cell_culture->release_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis conclusion Conclusion: Comparative Pharmacological Profile data_analysis->conclusion

Generalized workflow for in vitro comparison.
Detailed Experimental Protocol: In Vitro Monoamine Release Assay

This protocol describes a representative method for assessing the monoamine-releasing properties of test compounds using human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

1. Cell Culture:

  • HEK293 cells stably transfected with the human DAT, NET, or SERT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Preparation for Assay:

  • Cells are seeded into 24-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

3. Neurotransmitter Loading:

  • Cells are pre-incubated with a solution containing a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in KRH buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow for uptake into the cells.

4. Compound Incubation:

  • After loading, the cells are washed to remove excess radiolabeled neurotransmitter.

  • Various concentrations of the test compounds (4-MAR and 4F-MAR) are added to the wells in KRH buffer.

  • The plates are incubated for a set period (e.g., 30 minutes) at 37°C to allow for compound-induced release of the radiolabeled neurotransmitter.

5. Measurement of Release:

  • Following incubation, the buffer from each well (containing the released radiolabel) is collected.

  • The cells remaining in the wells are lysed to determine the amount of radiolabel that was not released.

  • The radioactivity in both the collected buffer and the cell lysate is quantified using a liquid scintillation counter.

6. Data Analysis:

  • The amount of neurotransmitter release is expressed as a percentage of the total radioactivity (released + retained).

  • Dose-response curves are generated by plotting the percentage of release against the log concentration of the test compound.

  • The EC50 value (the concentration of the compound that elicits 50% of the maximal release) is calculated for each compound at each transporter using non-linear regression analysis.

Conclusion

While 4-methylaminorex is a well-characterized norepinephrine and dopamine releasing agent, the pharmacological profile of its para-fluorinated analog, this compound, remains largely uninvestigated in a quantitative manner. Based on structure-activity relationships observed in similar compounds, it is plausible that 4F-MAR exhibits enhanced serotonergic activity. However, empirical data from direct comparative studies are essential to confirm this hypothesis and to fully elucidate the pharmacological nuances of this compound. The experimental framework provided herein offers a pathway for researchers to generate the necessary data for a comprehensive and direct comparison.

References

Comparative Analysis of Halogenated Aminorex Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of halogenated and other aminorex derivatives, focusing on their pharmacological profiles. Due to a lack of available quantitative data on the more recent halogenated analogs, this guide will focus on the well-characterized compounds 4-methylaminorex (B1203063) (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), with a discussion on the predicted effects of halogenation based on structure-activity relationships of related compounds.

Introduction to Aminorex and its Analogs

Aminorex and its derivatives are a class of psychostimulant compounds that interact with monoamine neurotransmitter systems.[1][2] The parent compound, aminorex, was originally developed as an anorectic but was withdrawn from the market due to severe cardiovascular side effects.[3] Its methylated analog, 4-methylaminorex (4-MAR), and the further methylated and para-substituted 4,4'-dimethylaminorex (4,4'-DMAR), have emerged as recreational drugs.[3][4] More recently, a series of para-halogenated derivatives of 4-methylaminorex, including 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR), have been synthesized and identified, although their pharmacological properties are not yet fully characterized.[5][6]

This guide summarizes the available in vitro pharmacological data for 4-MAR and 4,4'-DMAR, details the experimental protocols used to obtain this data, and provides a qualitative discussion on the potential effects of halogenation on the activity of these compounds.

Quantitative Pharmacological Data

The primary mechanism of action for aminorex derivatives is their interaction with the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[7] They can act as inhibitors of neurotransmitter reuptake and as releasing agents, promoting the non-vesicular release of neurotransmitters from the presynaptic terminal.

The following table summarizes the in vitro potencies of 4-MAR and 4,4'-DMAR at human monoamine transporters.

CompoundTransporterInhibition Potency (IC50, nM)Release Potency (EC50, nM)
4-Methylaminorex (4-MAR) hDAT130[8]1.7[9]
hNET41[8]4.8[9]
hSERT3000[8]53.2[9]
4,4'-Dimethylaminorex (4,4'-DMAR) hDAT270[8]8.6[4]
hNET120[8]26.9[4]
hSERT650[8]18.5[4]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. IC50: half-maximal inhibitory concentration. EC50: half-maximal effective concentration.

Comparative Analysis

4-Methylaminorex (4-MAR): The data indicates that 4-MAR is a potent and selective norepinephrine-dopamine releasing agent, with significantly weaker effects on the serotonin transporter.[8][9] Its pharmacological profile is more similar to that of amphetamine.[3]

4,4'-Dimethylaminorex (4,4'-DMAR): In contrast, 4,4'-DMAR is a potent and non-selective monoamine releasing agent, with significant activity at all three transporters.[4][8] The para-methyl substitution appears to enhance its serotonergic activity, making its profile more comparable to that of MDMA.[3] This increased serotonergic activity may also contribute to a higher risk of serotonergic toxicity.[3]

Halogenated Derivatives (4F-MAR, 4C-MAR, 4B-MAR): While quantitative data is not available for these compounds, structure-activity relationships (SAR) from related halogenated amphetamines suggest that para-halogenation generally increases affinity for the serotonin transporter.[10] It is therefore predicted that these halogenated aminorex derivatives will exhibit a more balanced or even serotonin-dominant profile compared to 4-MAR. Studies on halogenated amphetamines and cathinones have also indicated that para-halogenation can increase cytotoxicity and the potential for mitochondrial toxicity.[5]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of a compound required to inhibit the reuptake of a radiolabeled monoamine neurotransmitter by 50% (IC50).

Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Cells are seeded into 96-well plates and grown to confluence.

Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).

  • Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., aminorex derivative) or a reference inhibitor.

  • A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT) is added to each well to initiate uptake.

  • The uptake is allowed to proceed for a short period (typically 1-10 minutes) at room temperature or 37°C.

  • The assay is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes (EC50).

Synaptosome Preparation (from rat brain):

  • Rat brains are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals).

  • The synaptosome pellet is resuspended in a physiological buffer.

Assay Procedure:

  • Synaptosomes are pre-loaded with a radiolabeled monoamine by incubation at 37°C.

  • The loaded synaptosomes are then washed to remove excess extracellular radiolabel.

  • The synaptosomes are superfused with buffer to establish a stable baseline of spontaneous neurotransmitter release.

  • Varying concentrations of the test compound are added to the superfusion buffer.

  • Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified by scintillation counting.

  • At the end of the experiment, the remaining radioactivity in the synaptosomes is determined.

  • The amount of released neurotransmitter is expressed as a percentage of the total radioactivity present at the start of the stimulation.

  • EC50 values are determined from the concentration-response curves.

Visualizations

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Cytosolic_MA Cytosolic Monoamines Vesicle->Cytosolic_MA Spontaneous Leakage MA_Transporter Monoamine Transporter (DAT, NET, SERT) Cytosolic_MA->MA_Transporter Reuptake Substrate Synaptic_MA Synaptic Monoamines MA_Transporter->Synaptic_MA Reuptake MA_Transporter->Synaptic_MA Release Aminorex Aminorex Derivative Aminorex->MA_Transporter Binds to Transporter Receptor Postsynaptic Receptor Synaptic_MA->Receptor Binding & Signal Transduction

Caption: Mechanism of action of aminorex derivatives at the monoamine synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 expressing DAT, NET, or SERT) or Synaptosome Preparation Preincubation Pre-incubation with Test Compound Cell_Culture->Preincubation Substrate_Addition Addition of Radiolabeled Monoamine Substrate Preincubation->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Termination Termination of Uptake/Release (Washing) Incubation->Termination Measurement Measurement of Radioactivity (Scintillation Counting) Termination->Measurement Data_Analysis Data Analysis (IC50 / EC50 Determination) Measurement->Data_Analysis

Caption: General experimental workflow for in vitro characterization of aminorex derivatives.

Conclusion

This guide provides a comparative overview of the in vitro pharmacology of selected aminorex derivatives. 4-MAR acts primarily as a norepinephrine-dopamine releasing agent, while 4,4'-DMAR is a non-selective monoamine releaser with significant serotonergic activity. While quantitative data for the newer para-halogenated derivatives are currently lacking, SAR from related compounds suggests they are likely to possess enhanced serotonergic activity. Further research is crucial to fully elucidate the pharmacological and toxicological profiles of these emerging compounds to better understand their potential effects and risks.

References

Potency of 4F-MAR Compared to Dextroamphetamine and Cocaine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only.

This guide provides a comparative analysis of the potency of 4'-Fluoro-4-methylaminorex (4F-MAR) with the well-characterized stimulants, dextroamphetamine and cocaine. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. Structurally, it is a halogenated analog of 4-methylaminorex (B1203063) (4-MAR). Like its parent compounds, 4F-MAR is presumed to exert its stimulant effects through interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Understanding its potency relative to established stimulants is crucial for pharmacological research and drug development.

Mechanism of Action

The primary mechanism of action for these stimulants involves the modulation of monoamine neurotransmitter levels in the synaptic cleft. Dextroamphetamine is a monoamine releasing agent, promoting the efflux of dopamine and norepinephrine from presynaptic neurons. Cocaine, in contrast, acts as a monoamine reuptake inhibitor, blocking the reabsorption of dopamine, norepinephrine, and serotonin. While direct quantitative data for 4F-MAR is limited, its structural similarity to known monoamine releasers suggests a similar mechanism.

Quantitative Potency Comparison

CompoundTargetPotency (nM)Measurement
(±)-cis-4,4'-DMAR (proxy for 4F-MAR)DATEC50: 8.6 ± 1.1Monoamine Release
NETEC50: 26.9 ± 5.9Monoamine Release
SERTEC50: 18.5 ± 2.8Monoamine Release
Dextroamphetamine DATKi: ~600Uptake Inhibition
NETKi: ~70-100Uptake Inhibition
SERTKi: ~20,000-40,000Uptake Inhibition
Cocaine DATIC50: 450 ± 110Uptake Inhibition
NETIC50: 670 ± 90Uptake Inhibition
SERTIC50: 680 ± 390Uptake Inhibition

EC50 (Half-maximal effective concentration) for monoamine releasers indicates the concentration required to elicit 50% of the maximal release. A lower EC50 value signifies greater potency. Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) for uptake inhibitors represent the concentration required to inhibit 50% of the transporter activity. A lower Ki or IC50 value indicates greater potency.

Based on the data from its analog, 4F-MAR is expected to be a highly potent monoamine releasing agent, with a particularly strong effect on dopamine and serotonin release, rivaling or even exceeding the potency of dextroamphetamine at these transporters.[1] In comparison, cocaine acts as a less potent uptake inhibitor across all three transporters.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.

Monoamine Transporter Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto Cytosolic Dopamine Vesicle->Dopamine_cyto Storage DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Reuptake Dopamine_synapse Synaptic Dopamine Dopamine_cyto->Dopamine_synapse Release D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding Signaling Postsynaptic Signaling (e.g., cAMP pathway) D_Receptor->Signaling Activation Stimulant Stimulant (e.g., 4F-MAR, Cocaine) Stimulant->DAT Inhibition/Reversal

Caption: Monoamine transporter modulation by stimulants.

Experimental Workflow for In Vitro Potency Determination start Start cell_culture Cell Culture (e.g., HEK293 cells expressing DAT, NET, or SERT) start->cell_culture assay_prep Assay Preparation (Cell plating, buffer preparation) cell_culture->assay_prep incubation Incubation (Cells + Radioligand ± Test Compound) assay_prep->incubation compound_prep Compound Preparation (Serial dilutions of test compounds) compound_prep->incubation termination Termination & Washing (Rapid filtration to separate bound and free radioligand) incubation->termination measurement Measurement (Scintillation counting to quantify radioactivity) termination->measurement data_analysis Data Analysis (Calculation of IC50/EC50 values) measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to Validated Analytical Methods for 4'-Fluoro-4-methylaminorex (4F-MAR) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like 4'-Fluoro-4-methylaminorex (4F-MAR) presents a significant challenge for forensic and analytical laboratories. Accurate and reliable detection methods are crucial for its identification and quantification. This guide provides a comparative overview of various analytical techniques used for the detection of 4F-MAR, with a focus on their validation parameters. While specific quantitative validation data for 4F-MAR is limited in publicly available literature, this guide summarizes the existing information and draws comparisons from closely related analogs where necessary.

Overview of Analytical Techniques

Several analytical techniques have been employed for the characterization and detection of 4F-MAR. These include hyphenated chromatographic techniques for separation and identification, as well as spectroscopic methods for structural elucidation. The most commonly cited methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile compounds.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Offers high sensitivity and selectivity, making it suitable for complex matrices and providing accurate mass data for confident identification.[1]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A common and cost-effective technique for the quantification of known compounds.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for the separation of stereoisomers of 4F-MAR, which can exhibit different pharmacological effects.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of molecules.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in a molecule, aiding in its identification.[2]

Comparison of Quantitative Performance

The validation of an analytical method is critical to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4] The following tables summarize the available quantitative data for the different analytical techniques used for 4F-MAR detection. Data for closely related compounds is included for comparative purposes where direct 4F-MAR data is unavailable.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation Parameter4F-MARMethamphetamine (for comparison)
Linearity (R²) Data not available0.9973[5]
Limit of Detection (LOD) Data not available0.36 µg/mL[5]
Limit of Quantification (LOQ) Data not available1.09 µg/mL[5]
Accuracy (% Recovery) Data not available93.3 ± 7.21% (interday)[5]
Precision (%RSD) Data not available2.31%[5]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS & LC-HRMS)

Validation Parameter4F-MAR (LC-HRMS)Synthetic Cathinones (LC-MS/MS for comparison)
Linearity Data not availableValidated[6]
Limit of Detection (LOD) Data not available0.05 ng/mL[7]
Limit of Quantification (LOQ) Data not availableValidated[6]
Accuracy (% Bias) Data not availableValidated[6]
Precision Data not availableValidated[6]

Table 3: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Validation Parameter4F-MAROther Bioactive Amines (for comparison)
Linearity (R²) Data not available> 0.99[8]
Limit of Detection (LOD) Data not available0.3 mg/kg[8]
Limit of Quantification (LOQ) Data not available0.9 - 1.0 mg/kg[8]
Accuracy (% Recovery) Data not available92.25 - 105.25%[8]
Precision (%RSD) Data not available0.26 - 7.75%[8]

Table 4: Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV)

CompoundRetention Time (tR1, min)Retention Time (tR2, min)Separation Factor (α)Resolution (Rs)
4F-MAR 12.113.51.151.9
4C-MAR 12.514.31.182.1
4B-MAR 13.215.61.222.5
Data from a study on halogenated 4-methylaminorex (B1203063) derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols for the key techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method for the analysis of related amphetamine-type substances typically involves the following steps:

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable solvent, followed by derivatization if necessary to improve volatility and chromatographic performance.

  • GC Separation:

    • Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of all analytes.

  • MS Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS offers high sensitivity and specificity for the detection of 4F-MAR.

  • Sample Preparation: Simple dilution of the sample in a suitable solvent is often sufficient.

  • LC Separation:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing an additive like formic acid to improve peak shape and ionization efficiency.

  • HRMS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[1]

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap mass analyzers provide high mass accuracy.

    • Data Acquisition: Full scan mode to acquire high-resolution mass spectra for identification and confirmation of the elemental composition.

Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV)

The separation of 4F-MAR enantiomers is critical for stereospecific analysis.

  • Sample Preparation: Dissolving the sample in the mobile phase.

  • Chiral LC Separation:

    • Column: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Lux i-Amylose-1).[1]

    • Mobile Phase: A normal-phase solvent system, typically a mixture of n-hexane, isopropanol, and an amine modifier like diethylamine.[1]

    • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 220 nm).[1]

Visualization of Analytical Workflows

Logical Workflow for Method Validation

The following diagram illustrates the logical steps involved in the validation of an analytical method for 4F-MAR detection.

cluster_0 Method Development cluster_1 Method Validation Method_Selection Select Analytical Technique (e.g., GC-MS, LC-HRMS) Parameter_Optimization Optimize Instrumental Parameters (e.g., column, mobile phase, temperature) Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Finalized Method

Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.

Experimental Workflow for LC-HRMS Analysis

The diagram below outlines the typical experimental workflow for the analysis of 4F-MAR using LC-HRMS.

Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., Dilution) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatographic Separation Sample_Preparation->LC_Separation HRMS_Detection High-Resolution Mass Spectrometric Detection LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan) HRMS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: A schematic of the experimental workflow for LC-HRMS analysis of 4F-MAR.

Conclusion

The detection and quantification of 4F-MAR can be achieved through various analytical techniques. LC-HRMS stands out for its high sensitivity and specificity, providing accurate mass data crucial for the identification of novel substances. GC-MS is a reliable and widely accessible alternative, though it may require derivatization for optimal performance. HPLC-UV offers a cost-effective solution for quantification when the compound is known and present at sufficient concentrations. Chiral HPLC is indispensable for the separation of 4F-MAR's stereoisomers, which is vital for pharmacological and toxicological studies.

While this guide provides an overview of the available methods, it is important to note the limited availability of comprehensive, direct validation data for 4F-MAR. Therefore, researchers and drug development professionals should perform in-house validation of their chosen method to ensure it is fit for their specific purpose and meets the required regulatory standards. The data from related compounds can serve as a valuable starting point for method development and validation. Further research is needed to establish fully validated and standardized methods for the routine analysis of 4F-MAR.

References

A Comparative Analysis of 4-Fluoro-Methamphetamine (4F-MAR) Cross-Reactivity in Commercial Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 4-Fluoro-methamphetamine (4F-MAR), also known as 4-fluoromethamphetamine (4-FMA), in several widely used commercial amphetamine immunoassays. The structural similarity of 4F-MAR to amphetamine and methamphetamine creates a potential for cross-reactivity, which can lead to false-positive screening results.[1] Understanding the extent of this cross-reactivity is critical for the accurate interpretation of preliminary drug screening data and underscores the necessity of confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The data presented here, collated from various studies and manufacturer's information, aims to provide researchers and drug development professionals with a clear and objective performance comparison of different immunoassay platforms in detecting this synthetic stimulant.

Quantitative Data Summary

The following tables summarize the cross-reactivity of 4F-MAR and the closely related compound 4-fluoroamphetamine (4-FA) in various amphetamine immunoassays. It is important to recognize that cross-reactivity can differ between manufacturers and even between different lots of the same assay.[1]

Table 1: Cross-Reactivity of 4-FMA in Various Amphetamine Immunoassays

Immunoassay PlatformLowest Concentration for Positive Result (µg/mL)
Syva® EMIT® II Plus Amphetamine Assay1.50
CEDIA® DAU Amphetamine/Ecstasy Assay2.50
Microgenics DRI® Ecstasy Enzyme Assay1.50
Lin-Zhi Methamphetamine Enzyme Immunoassay11.00

Data sourced from a study evaluating the cross-reactivity of 94 designer drugs on five commercial immunoassay screening kits.[2]

Table 2: Cross-Reactivity of 4-FA in Different Amphetamine Immunoassays

Immunoassay PlatformConcentration Tested (ng/mL)Result
EMIT® II Plus Amphetamines Assay5000Positive
Triage TOX Drug Screen®5000Not Positive

This data is from a study investigating the detectability of new amphetamine-like drugs.[3]

Experimental Protocols

The data presented in this guide is based on established experimental protocols for determining immunoassay cross-reactivity. A general methodology is outlined below.

Objective: To ascertain the concentration of a test compound (e.g., 4F-MAR) that yields a positive result in a specific amphetamine immunoassay and to determine its percent cross-reactivity relative to the primary target analyte (e.g., d-amphetamine or d-methamphetamine).

Materials:

  • Specific amphetamine immunoassay kit (e.g., EMIT®, CEDIA®, FPIA, KIMS, or ELISA)

  • Certified reference standards of the test compound and the target analyte

  • Drug-free synthetic or human urine

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

  • Automated clinical chemistry analyzer or microplate reader, as required by the assay

General Procedure:

  • Preparation of Spiked Samples: A series of spiked urine samples are prepared by adding known concentrations of the test compound to drug-free urine. The concentration range should be selected to bracket the expected positive result.[3]

  • Assay Performance:

    • The immunoassay is performed according to the manufacturer's instructions.

    • Controls are run to validate that the assay is functioning within the specified parameters.[1]

    • The series of spiked samples containing the test compound are analyzed.[1]

    • A dilution series of the target analyte is also analyzed to create a standard curve.[1]

  • Data Analysis:

    • The minimum concentration of the test compound that produces a positive result (i.e., a result at or above the assay's cutoff concentration) is determined.[1]

Visualizing the Immunoassay Workflow

The following diagram illustrates the general competitive binding principle employed by many amphetamine immunoassays.

Immunoassay_Workflow cluster_sample Urine Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_result Result Interpretation Sample Sample containing Drug (4F-MAR) Binding Binding Sites Sample->Binding Antibody Anti-Amphetamine Antibody Antibody->Binding Labeled_Drug Enzyme-Labeled Amphetamine Labeled_Drug->Binding Signal Signal Generation Binding->Signal Unbound Labeled Drug Result Positive or Negative Result Signal->Result

Caption: General workflow of a competitive immunoassay for amphetamine detection.

In this workflow, free drug from the sample and a fixed amount of enzyme-labeled drug compete for a limited number of antibody binding sites. The amount of bound enzyme-labeled drug is inversely proportional to the concentration of the drug in the sample. This relationship is then used to generate a signal that determines the test result.

References

A Comparative Guide to the Characterization of 4F-MAR Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical characterization of 4'-Fluoro-4-methylaminorex (4F-MAR), a novel psychoactive substance (NPS) of the aminorex class.[1][2] Data is presented to assist laboratories in the identification and differentiation of this compound from its structural analogs, particularly its parent compound, 4-methylaminorex (B1203063) (4-MAR).

The emergence of halogenated derivatives of 4-methylaminorex on the NPS market necessitates robust and reliable analytical reference materials for forensic and research applications.[3][4] 4F-MAR, a fluorinated analog, requires comprehensive characterization to ensure accurate identification in seized materials.[1][2][5] This document outlines key analytical data and methodologies, comparing 4F-MAR with the more established stimulant, 4-MAR.

Physicochemical and Spectroscopic Data Comparison

Accurate identification of NPS relies on a combination of analytical techniques that provide information on molecular weight, structure, and purity.[6] The following tables summarize key quantitative data for 4F-MAR in comparison to its non-fluorinated counterpart, 4-MAR.

Table 1: General Properties and Molecular Information

Property4F-MAR Reference Material 4-MAR (Alternative)
Chemical Name 5-(4-fluorophenyl)-4,5-dihydro-4-methyl-2-oxazolamine[5]4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine[7]
Molecular Formula C₁₀H₁₁FN₂O[5][8]C₁₀H₁₂N₂O[7]
Molecular Weight 194.21 g/mol [5][8]176.2 g/mol [7]
CAS Number 1364933-64-1[5][8]3568-94-3[7]
Purity (Typical) ≥98% (as a mixture of diastereomers)[5]≥98% (mixture of diastereomers)[7]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a crucial technique for determining the elemental composition of unknown substances.[3][9]

AnalyteIon SpeciesCalculated m/zObserved m/zKey MS/MS Fragments (m/z)
4F-MAR [M+H]⁺195.0934[3]195.0929[3]152.0870 (Loss of CONH), 135.0606 (Loss of CONH & NH₃), 115.0546 (Loss of CONH, NH₃ & HF)[3]
4-MAR [M+H]⁺177.1028177.1022 (Typical)134.0964 (Loss of CONH), 117.0699 (Loss of CONH & NH₃)

Experimental Protocols

The combination of multiple analytical techniques is recommended for the unambiguous identification of novel psychoactive substances.[6] Detailed methodologies for key experiments are provided below.

2.1 Protocol for LC-HRMS Analysis

This method is suitable for the identification and confirmation of 4F-MAR in seized materials.

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (e.g., QTOF-MS).[1]

  • Sample Preparation: Dissolve 1 mg of the reference material in 1 mL of methanol. Further dilute to a final concentration of 10 µg/mL with the initial mobile phase.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient starts at 5% B, increases to 100% B over 10-15 minutes, holds for 1-2 minutes, and then re-equilibrates.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[3]

    • Scan Range: m/z 50-1000.[1]

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain informative MS/MS spectra for fragmentation analysis.[3]

2.2 Protocol for Chiral Separation by HPLC-UV

4F-MAR has two chiral centers, leading to the possible existence of four stereoisomers.[3][10] As pharmacological activity can differ between isomers, their separation is critical.[3] NMR studies have shown that the trans-diastereomer is typically the predominant form found in seized samples.[3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral stationary phase (e.g., Lux i-Amylose-1, 250 x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1 v/v/v).[3][4]

  • Flow Rate: 2.0 mL/min.[3][4]

  • Column Temperature: 25 °C.[3][4]

  • Detection Wavelength: 220 nm.[3][4]

  • Injection Volume: 5 µL.[3][4]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of analytical processes and logical structures, aiding in the comprehension of complex workflows.

cluster_0 Analytical Workflow for NPS Reference Material Characterization Receipt Sample Receipt & Physicochemical Analysis Screening Screening Analysis (GC-MS, LC-HRMS) Receipt->Screening Confirmation Structural Confirmation (NMR, FTIR) Screening->Confirmation Purity Purity & Isomer Analysis (qNMR, Chiral HPLC) Confirmation->Purity Data Data Compilation & Reporting Purity->Data Standard Reference Standard Certification Data->Standard cluster_1 Mass Spectral Fragmentation of 4F-MAR Parent [M+H]⁺ m/z 195.0934 Frag1 Loss of CONH (Ring Cleavage) m/z 152.0870 Parent->Frag1 -43 Da Frag2 Loss of NH₃ m/z 135.0606 Frag1->Frag2 -17 Da Frag3 Loss of HF m/z 115.0546 Frag2->Frag3 -20 Da

References

Unraveling the Metabolic Maze: A Comparative Guide to the Biotransformation of 4F-MAR and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicologists. Among these, synthetic stimulants structurally related to aminorex and 4-methylaminorex (B1203063) (4-MAR) have gained prominence. This guide provides a comparative analysis of the metabolic pathways of 4-fluoro-methylamphenidone (4F-MAR) and its non-fluorinated and halogenated analogs, offering insights into their biotransformation and potential for detection. The information presented herein is synthesized from published research on 4F-MAR, its analogs, and structurally similar compounds.

Introduction to 4F-MAR and Its Analogs

4F-MAR is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class. Its structure is closely related to 4-methylaminorex (4-MAR), a substance known for its stimulant effects. The introduction of a fluorine atom at the para position of the phenyl ring in 4F-MAR is a common modification in designer drugs, often intended to alter the compound's potency, duration of action, and metabolic profile. This guide will focus on comparing the metabolic pathways of 4F-MAR with its parent compound, 4-MAR, and its other halogenated counterparts, 4-chloro-methylamphenidone (4-Cl-MAR) and 4-bromo-methylamphenidone (4-Br-MAR).

Understanding the metabolism of these compounds is crucial for identifying unique biomarkers of consumption, assessing potential drug-drug interactions, and elucidating their toxicological profiles.

Comparative Metabolic Pathways

The metabolism of 4F-MAR and its analogs is predicted to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on studies of structurally related para-halogenated methamphetamines, CYP2D6 is likely a key enzyme involved in the metabolism of these compounds. The primary metabolic transformations are expected to include N-dealkylation, aromatic hydroxylation, and hydroxylation of the oxazoline (B21484) ring, followed by conjugation with glucuronic acid or sulfate (B86663).

The presence of a halogen at the para-position of the phenyl ring is expected to influence the metabolic profile. The carbon-fluorine bond in 4F-MAR is notably strong and generally resistant to metabolic cleavage, which may lead to a greater proportion of the drug being excreted unchanged or undergoing metabolism at other sites of the molecule compared to its non-fluorinated analog.[1] Conversely, the chloro and bromo analogs may be more susceptible to dehalogenation or aromatic hydroxylation.

Below is a summary of the anticipated major metabolic pathways for 4F-MAR and its analogs.

Data Presentation: Predicted Metabolites of 4F-MAR and Its Analogs
Parent Compound Predicted Phase I Metabolites Predicted Phase II Metabolites Key Metabolic Reactions
4F-MAR 4-Fluoro-norephedrine, Hydroxylated-4F-MARGlucuronide and sulfate conjugates of hydroxylated metabolitesN-dealkylation, Aromatic hydroxylation (minor), Oxazoline ring hydroxylation
4-MAR Norephedrine, Hydroxylated-4-MARGlucuronide and sulfate conjugates of hydroxylated metabolitesN-dealkylation, Aromatic hydroxylation, Oxazoline ring hydroxylation
4-Cl-MAR 4-Chloro-norephedrine, Hydroxylated-4-Cl-MAR, Dechlorinated metabolitesGlucuronide and sulfate conjugates of hydroxylated metabolitesN-dealkylation, Aromatic hydroxylation, Dechlorination, Oxazoline ring hydroxylation
4-Br-MAR 4-Bromo-norephedrine, Hydroxylated-4-Br-MAR, Debrominated metabolitesGlucuronide and sulfate conjugates of hydroxylated metabolitesN-dealkylation, Aromatic hydroxylation, Debromination, Oxazoline ring hydroxylation

Note: This table is based on predicted metabolic pathways inferred from structurally similar compounds. Further experimental verification is required.

Quantitative Data: Inhibition of CYP2D6 by Para-Halogenated Methamphetamine Analogs

A study on para-halogenated methamphetamines provides valuable quantitative data on the inhibition of CYP2D6, a key enzyme in the metabolism of many stimulants. These data can serve as a surrogate for understanding the potential for drug-drug interactions involving 4F-MAR and its analogs.[2]

Compound IC50 for CYP2D6 Inhibition (µM)
4-Fluoromethamphetamine (4-FMA)1.8
4-Chloromethamphetamine (4-CMA)0.8
4-Bromomethamphetamine (4-BMA)0.5

Data from Taniguchi et al. (2014). Lower IC50 values indicate stronger inhibition.

This data suggests that the inhibitory potential towards CYP2D6 increases with the size of the halogen substituent at the para-position.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the metabolism of 4F-MAR and its analogs. These protocols are adapted from studies on related compounds.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify Phase I metabolites of 4F-MAR and its analogs.

Materials:

  • Human liver microsomes (pooled)

  • 4F-MAR, 4-MAR, 4-Cl-MAR, 4-Br-MAR

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-HRMS system

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 10 µM).

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reactions at 37°C for 60 minutes with gentle shaking.

  • Terminate the reactions by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for metabolites using a validated LC-HRMS method.[3][4]

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of 4F-MAR and its analogs on specific CYP isoforms (e.g., CYP2D6).

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6)

  • Fluorogenic probe substrate for the specific CYP isoform (e.g., AMMC for CYP2D6)

  • 4F-MAR, 4-MAR, 4-Cl-MAR, 4-Br-MAR (as inhibitors)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the recombinant CYP enzyme, and varying concentrations of the inhibitor (4F-MAR or its analogs).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic probe substrate and NADPH.

  • Monitor the fluorescence generated from the metabolism of the probe substrate over time using a fluorescence microplate reader.

  • Calculate the IC50 value for each inhibitor, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

Predicted Metabolic Pathways of 4F-MAR 4F-MAR 4F-MAR N_Dealkylation N_Dealkylation 4F-MAR->N_Dealkylation Aromatic_Hydroxylation Aromatic_Hydroxylation 4F-MAR->Aromatic_Hydroxylation Oxazoline_Ring_Hydroxylation Oxazoline_Ring_Hydroxylation 4F-MAR->Oxazoline_Ring_Hydroxylation 4-Fluoro-norephedrine 4-Fluoro-norephedrine N_Dealkylation->4-Fluoro-norephedrine Hydroxylated-4F-MAR Hydroxylated-4F-MAR Aromatic_Hydroxylation->Hydroxylated-4F-MAR Oxazoline_Ring_Hydroxylation->Hydroxylated-4F-MAR Conjugation Conjugation Hydroxylated-4F-MAR->Conjugation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Conjugation->Glucuronide/Sulfate Conjugates

Caption: Predicted metabolic pathways of 4F-MAR.

Experimental Workflow for In Vitro Metabolism Study cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture (HLM, Buffer, Test Compound) Pre_incubation Pre-incubate at 37°C Incubation_Mixture->Pre_incubation Reaction_Initiation Initiate with NADPH Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate with Acetonitrile Incubation->Reaction_Termination Protein_Precipitation Centrifuge Reaction_Termination->Protein_Precipitation LC_HRMS_Analysis Analyze Supernatant by LC-HRMS Protein_Precipitation->LC_HRMS_Analysis

Caption: Workflow for in vitro metabolism studies.

Logical Relationship: Halogenation and CYP2D6 Inhibition cluster_legend Inferred from Methamphetamine Analogs Fluorine Fluorine Chlorine Chlorine Fluorine->Chlorine Stronger Inhibition Bromine Bromine Chlorine->Bromine Strongest Inhibition Increasing_Inhibition Increasing CYP2D6 Inhibition

Caption: Halogenation effect on CYP2D6 inhibition.

Conclusion

While direct comparative metabolic studies on 4F-MAR and its halogenated analogs are currently limited in the scientific literature, by examining data from structurally similar compounds, we can predict the primary metabolic pathways and potential for drug-drug interactions. The provided experimental protocols offer a framework for researchers to conduct their own investigations to further elucidate the biotransformation of these novel psychoactive substances. The data suggests that halogenation at the para-position significantly influences the interaction with key metabolic enzymes, a critical consideration for both toxicological assessment and the development of analytical methods for their detection. Further research is warranted to definitively characterize the metabolites of 4F-MAR and its analogs to enhance our understanding of their pharmacology and toxicology.

References

The Evolving Landscape of Synthetic Stimulants: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-4-methylaminorex (4F-MAR) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine world of new psychoactive substances (NPS) continues to present challenges to public health and law enforcement. Among the emerging threats are derivatives of 4-methylaminorex (B1203063) (4-MAR), a potent psychostimulant. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-fluoro-4-methylaminorex (4F-MAR) and its halogenated analogs. Due to a scarcity of direct, quantitative SAR studies on a full series of 4F-MAR derivatives in publicly available scientific literature, this guide will draw objective comparisons from the pharmacological data of its parent compounds and closely related, well-characterized analogs. The toxicological and pharmacological properties of 4F-MAR are not yet fully understood[1].

Quantitative Analysis of 4-MAR and its Analogs at Monoamine Transporters

The primary mechanism of action for 4-methylaminorex and its derivatives is the release of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by interacting with their respective transporters (DAT, NET, and SERT)[2]. The potency and selectivity of these compounds can be altered by substitutions on the phenyl ring. While specific data for a series of halogenated 4F-MAR derivatives is limited, the available data for related compounds provides a crucial framework for understanding their potential pharmacological profiles.

Recent studies have characterized several halogenated derivatives, including 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR)[3][4]. These studies have confirmed that the substances available on the illicit market are racemic mixtures of the trans-diastereomer[3][4]. However, quantitative pharmacological data from these specific studies are not provided.

To establish a baseline for comparison, the table below summarizes the in vitro activities of the parent compound, (±)-cis-4-MAR, and a well-studied analog, (±)-cis-4,4'-DMAR (para-methyl-4-methylaminorex), along with the benchmark psychostimulant d-amphetamine.

CompoundDAT Release (EC₅₀ nM)NET Release (EC₅₀ nM)SERT Release (EC₅₀ nM)Reference
(±)-cis-4-MAR1.7 ± 0.24.8 ± 0.953.2 ± 9.0[5][6]
(±)-cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8[5][7][8]
d-amphetamine5.9 ± 0.67.1 ± 1.0>10,000[5]
(Lower EC₅₀ values indicate higher potency)

From this data, it is evident that (±)-cis-4-MAR is a highly potent dopamine and norepinephrine releaser with significantly weaker activity at the serotonin transporter, similar to d-amphetamine[5][6]. The addition of a para-methyl group in (±)-cis-4,4'-DMAR results in a notable increase in serotonin releasing potency, making it a more balanced monoamine releaser[5][7][8][9]. This suggests that substitutions at the para-position of the phenyl ring can significantly modulate the selectivity of these compounds towards the serotonin transporter. It is plausible that para-halogenation, as seen in 4F-MAR, 4C-MAR, and 4B-MAR, would also influence this selectivity, though direct experimental data is needed for confirmation.

Presumed Signaling Pathway of 4-MAR Derivatives

The primary molecular targets of 4-MAR and its analogs are the presynaptic monoamine transporters. These compounds are believed to act as substrates for these transporters, leading to a reversal of the transporter's normal function and subsequent release of neurotransmitters from the presynaptic terminal into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft vesicle Vesicles (DA, NE, 5-HT) DA_cyto Cytosolic DA vesicle->DA_cyto Storage NE_cyto Cytosolic NE vesicle->NE_cyto HT_cyto Cytosolic 5-HT vesicle->HT_cyto DAT Dopamine Transporter (DAT) DA_syn DA DAT->DA_syn Reverse Transport (Release) NET Norepinephrine Transporter (NET) NE_syn NE NET->NE_syn Reverse Transport (Release) SERT Serotonin Transporter (SERT) HT_syn 5-HT SERT->HT_syn Reverse Transport (Release) derivative 4F-MAR Derivative derivative->DAT Substrate derivative->NET derivative->SERT DA_cyto->DAT NE_cyto->NET HT_cyto->SERT postsynaptic Postsynaptic Neuron DA_syn->postsynaptic Binds to Postsynaptic Receptors NE_syn->postsynaptic HT_syn->postsynaptic

Caption: Presumed mechanism of 4F-MAR derivatives as monoamine releasing agents.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of 4-MAR analogs at monoamine transporters, adapted from studies on related compounds[5][7][8][10].

Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of a radiolabeled monoamine from synaptosomes.

1. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in a physiological buffer.

2. Radiolabel Loading:

  • Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

3. Release Experiment:

  • The loaded synaptosomes are washed to remove excess extracellular radiolabel.

  • The synaptosomes are then incubated with various concentrations of the test compound (e.g., a 4F-MAR derivative).

  • The reaction is stopped by rapid filtration, separating the synaptosomes from the extracellular medium.

  • The amount of radioactivity released into the medium is quantified using liquid scintillation counting.

4. Data Analysis:

  • The amount of radiolabel released is plotted against the concentration of the test compound.

  • The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value, which represents the potency of the compound as a releasing agent.

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters by measuring its ability to displace a known radioligand.

1. Membrane Preparation:

  • Cells expressing the human monoamine transporters (hDAT, hNET, or hSERT) or rodent brain tissue are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding:

  • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the membrane preparation.

  • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the transporter.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The specific binding of the radioligand at each concentration of the test compound is calculated.

  • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ (half-maximal inhibitory concentration) is determined from the resulting competition curve.

  • The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel psychoactive substance like a 4F-MAR derivative.

G cluster_binding Binding Affinity cluster_functional Functional Activity substance Test Compound (e.g., 4F-MAR derivative) binding_assay Radioligand Binding Assay (hDAT, hNET, hSERT) substance->binding_assay uptake_assay [3H]Monoamine Uptake Assay substance->uptake_assay release_assay [3H]Monoamine Release Assay substance->release_assay ki_value Determine Ki values binding_assay->ki_value sar_analysis Structure-Activity Relationship (SAR) Analysis ki_value->sar_analysis ic50_value Determine IC50 values (Uptake Inhibition) uptake_assay->ic50_value ec50_value Determine EC50 values (Release Potency) release_assay->ec50_value ic50_value->sar_analysis ec50_value->sar_analysis

Caption: Workflow for in vitro characterization of 4F-MAR derivatives.

Conclusion

The structure-activity relationship of 4F-MAR derivatives is an area of active interest due to their emergence as new psychoactive substances. While direct comparative data for a full series of halogenated analogs is currently lacking in the scientific literature, the analysis of related compounds such as 4-MAR and 4,4'-DMAR provides valuable insights. It is evident that substitutions on the phenyl ring can dramatically alter the potency and selectivity of these compounds at monoamine transporters. The para-methyl group in 4,4'-DMAR significantly enhances serotonergic activity compared to the parent compound 4-MAR. It is hypothesized that halogen substitutions at the para-position will similarly modulate activity, a premise that requires direct experimental verification through systematic pharmacological studies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct such investigations, which are crucial for understanding the potential risks associated with this evolving class of synthetic stimulants.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro transporter binding profiles of 4-fluoro-4-methylaminorex (4F-MAR) and its structurally related compounds. Due to the limited availability of specific binding data for 4F-MAR, this document focuses on the pharmacological data of its close analogs, offering a predictive and comparative framework for understanding its potential interactions with monoamine transporters. The information presented is collated from various scientific studies and is intended to guide research and drug development efforts in the field of novel psychoactive substances (NPS).

Comparative Analysis of Monoamine Transporter Inhibition

While specific quantitative data for 4F-MAR's interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters are not yet available in published literature, the binding affinities of its parent compound, 4-methylaminorex (B1203063) (4-MAR), and other key analogs have been characterized. This data, summarized in Table 1, provides valuable insights into the likely pharmacological profile of 4F-MAR. The substitution of a fluorine atom at the para-position of the phenyl ring, a common modification in designer drugs, is known to influence transporter affinity and selectivity.

Table 1: In Vitro Monoamine Transporter Inhibition Potencies (IC50, nM) of 4-Methylaminorex (4-MAR) and Related Compounds

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)Reference
4-Methylaminorex (4-MAR) 40 ± 5110 ± 101800 ± 100[1]
4,4'-Dimethylaminorex (4,4'-DMAR) 130 ± 2050 ± 1080 ± 10[1]
3',4'-Methylenedioxy-4-methylaminorex (MDMAR) 10.2 ± 1.2 (cis)14.8 ± 2.7 (cis)43.9 ± 6.7 (cis)[2]
36.2 ± 3.6 (trans)38.9 ± 4.7 (trans)73.4 ± 12.0 (trans)[2]
d-Amphetamine 24.8 ± 3.37.4 ± 1.33340 ± 190[3]
MDMA 814 ± 41163 ± 13664 ± 33[1]

Note: Data is presented as mean ± SEM or SD from the respective studies. Assays were performed using varying methodologies (e.g., rat brain synaptosomes or HEK293 cells expressing human transporters), which may influence absolute values.

Based on the structure-activity relationships observed in this class of compounds, it is hypothesized that 4F-MAR will exhibit potent inhibitory activity at DAT and NET, similar to its parent compound 4-MAR, which displays a pharmacological profile akin to amphetamine. The addition of the fluorine atom may modulate its potency and selectivity, a phenomenon observed with other classes of stimulants. For instance, (±)-cis-4,4′-DMAR shows a significant increase in potency at SERT compared to d-amphetamine and aminorex[3].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the in vitro transporter binding profiles of novel psychoactive substances.

Radioligand Binding Inhibition Assay in Transfected HEK293 Cells

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter expressed in a cell line.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., Krebs-Henseleit buffer (KHB) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM HEPES, and 10 mM D-glucose, pH 7.4).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT.

  • Test compounds (e.g., 4F-MAR and analogs) at various concentrations.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM S-citalopram for SERT).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of approximately 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with assay buffer.

  • Incubation: Add 100 µL of assay buffer containing the radioligand at a fixed concentration (typically near its Kd value) and varying concentrations of the test compound to each well. For determining non-specific binding, add the radioligand and the high concentration of the known inhibitor.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis: Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each test compound concentration. Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

  • Homogenization buffer (e.g., 0.32 M sucrose (B13894) solution).

  • Assay buffer (as described above).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds at various concentrations.

  • Non-specific uptake control: A high concentration of a known uptake inhibitor.

  • Glass-fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in assay buffer.

  • Uptake Assay:

    • In a 96-well plate or microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter at a final concentration near its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass-fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radiolabel.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 values as described in the previous protocol.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing transporter) incubation Incubation with Test Compound & Radiotracer cell_culture->incubation synaptosome_prep Synaptosome Preparation (from rat brain tissue) synaptosome_prep->incubation termination Termination & Washing incubation->termination measurement Radioactivity Measurement (Scintillation Counting) termination->measurement data_processing Calculate Specific Binding/ Uptake measurement->data_processing ic50_determination IC50 Determination (Non-linear Regression) data_processing->ic50_determination

Caption: Experimental workflow for in vitro transporter binding assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., Dopamine) extracellular_monoamine Extracellular Monoamine monoamine->extracellular_monoamine Release transporter Monoamine Transporter (e.g., DAT) transporter->monoamine extracellular_monoamine->transporter Reuptake receptor Postsynaptic Receptor extracellular_monoamine->receptor Binding & Signaling compound 4F-MAR / Analog compound->transporter Inhibition

Caption: Inhibition of monoamine transporter by 4F-MAR or related compounds.

References

Comparative neurotoxicity of 4'-Fluoro-4-methylaminorex and methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neurotoxicity of 4'-Fluoro-4-methylaminorex and Methamphetamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic profiles of the novel psychoactive substance this compound (4F-MAR) and the well-characterized psychostimulant methamphetamine (METH). While extensive research has elucidated the neurotoxic mechanisms of methamphetamine, data on 4F-MAR is scarce. This comparison relies on the established neurotoxicity of METH and infers the potential neurotoxic effects of 4F-MAR from studies on its parent compound, 4-methylaminorex (B1203063) (4-MAR). A significant knowledge gap exists regarding the specific neurotoxicity of 4F-MAR, and further research is imperative.

Overview of Neurotoxicity

FeatureThis compound (4F-MAR)Methamphetamine (METH)
Primary Mechanism Believed to be a monoamine releasing agent, primarily affecting dopamine (B1211576) and norepinephrine (B1679862).[1]Potent dopamine and serotonin (B10506) releasing agent and reuptake inhibitor.[2][3]
Dopaminergic Neurotoxicity Studies on the parent compound, 4-MAR, suggest it is not neurotoxic to dopaminergic neurons.[4]Well-established neurotoxicity to dopaminergic neurons, leading to long-term deficits.[2][3][5]
Serotonergic Neurotoxicity Studies on 4-MAR show conflicting results, with some indicating a potential for transient effects on serotonin synthesis but not long-term depletion.[1][4] One study on aminorex analogues found that most, unlike MDMA, did not cause long-term serotonin depletion.[6][7][8]Causes persistent damage to serotonin nerve terminals.[2][3]
Oxidative Stress Data not available for 4F-MAR. The parent compound 4-MAR is suggested to alter tryptophan hydroxylase through oxidative mechanisms.[4]A primary mechanism of neurotoxicity, leading to the production of reactive oxygen and nitrogen species.
Neuroinflammation Data not available.Induces activation of microglia and astrocytes, contributing to neuronal damage.
Apoptosis Data not available.Triggers apoptotic pathways in various brain regions.
Clinical Evidence Limited to reports of stimulant effects. One death has been reported in combination with another drug.[1]Associated with long-term cognitive deficits, psychiatric symptoms, and an increased risk of neurodegenerative diseases.

Methamphetamine (METH) Neurotoxicity

Methamphetamine is a potent central nervous system stimulant with well-documented neurotoxic effects, primarily targeting dopaminergic and serotonergic systems.[2][3]

Key Mechanisms of METH-Induced Neurotoxicity:
  • Oxidative Stress: METH increases the extracellular concentration of dopamine, which can auto-oxidize to form reactive oxygen species (ROS) and reactive nitrogen species (RNS). This leads to oxidative damage to lipids, proteins, and DNA within neurons.

  • Excitotoxicity: METH can induce excessive release of the excitatory neurotransmitter glutamate (B1630785), leading to overstimulation of glutamate receptors (particularly NMDA receptors). This causes a massive influx of calcium ions, activating various downstream signaling cascades that result in neuronal damage and death.

  • Neuroinflammation: METH administration triggers the activation of microglia and astrocytes, the resident immune cells of the brain. Activated glia release pro-inflammatory cytokines, chemokines, and other neurotoxic factors that contribute to a sustained inflammatory environment and exacerbate neuronal injury.

  • Mitochondrial Dysfunction: METH can impair mitochondrial function by disrupting the electron transport chain, leading to decreased ATP production and increased ROS generation. This energy deficit renders neurons more vulnerable to damage.

  • Endoplasmic Reticulum (ER) Stress: METH can cause the accumulation of unfolded or misfolded proteins in the ER, leading to ER stress and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.

  • Dopaminergic and Serotonergic Terminal Damage: METH causes long-lasting damage to dopamine and serotonin nerve terminals, leading to a depletion of these neurotransmitters and their metabolites. This is a hallmark of METH neurotoxicity.[2][3]

Signaling Pathway of Methamphetamine Neurotoxicity

METH_Neurotoxicity METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DA_release ↑ Dopamine Release DAT->DA_release Reverses Transport VMAT2->DA_release Oxidative_Stress Oxidative Stress (ROS/RNS) DA_release->Oxidative_Stress Auto-oxidation Neuroinflammation Neuroinflammation (Microglial Activation) DA_release->Neuroinflammation Excitotoxicity Excitotoxicity (↑ Glutamate) DA_release->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Damage Dopaminergic & Serotonergic Neuronal Damage Neuroinflammation->Neuronal_Damage Excitotoxicity->Apoptosis Apoptosis->Neuronal_Damage

Caption: Simplified signaling pathway of methamphetamine-induced neurotoxicity.

This compound (4F-MAR) Neurotoxicity Profile

Direct experimental data on the neurotoxicity of 4F-MAR is currently unavailable. The following information is extrapolated from studies on its parent compound, 4-methylaminorex (4-MAR), and should be interpreted with caution.

Inferred Mechanisms of 4F-MAR Neurotoxicity:
  • Monoamine Release: 4-MAR is a potent releaser of norepinephrine and dopamine, with weaker effects on serotonin.[1] It is plausible that 4F-MAR shares a similar pharmacological profile.

  • Dopaminergic System: Studies on 4-MAR suggest that it is not neurotoxic to dopaminergic neurons.[4] One study observed no long-term changes in tyrosine hydroxylase activity, a marker for dopamine neuron health, after acute or multiple doses of 4-MAR.[4]

  • Serotonergic System: The effects on the serotonergic system are less clear. One study reported that multiple high doses of 4-MAR caused a long-term decline in striatal tryptophan hydroxylase activity in rats, an enzyme involved in serotonin synthesis, but did not find changes in serotonin or its metabolite 5-HIAA levels.[1] Another study suggested that the decline in tryptophan hydroxylase activity might be due to oxidative mechanisms and could be reversible.[4] A study on various aminorex analogues in mice found that, with one exception, they did not cause the long-term depletion of serotonin seen with MDMA.[6][7][8]

Experimental Workflow for Assessing Neurotoxicity

Experimental_Workflow cluster_in_vivo In Vivo Studies (Animal Models) cluster_in_vitro In Vitro Studies (Cell Cultures) Animal_Model Rodent Model (e.g., Rats, Mice) Drug_Admin Drug Administration (e.g., i.p., s.c.) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessments (e.g., Locomotor Activity) Drug_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Drug_Admin->Tissue_Collection Post-treatment Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC-ECD for monoamines) Tissue_Collection->Neurochemical_Analysis Histology Immunohistochemistry (e.g., GFAP, Iba1, TH, SERT) Tissue_Collection->Histology Cell_Culture Neuronal Cell Culture (e.g., Primary neurons, SH-SY5Y) Drug_Exposure Drug Exposure (Dose-response) Cell_Culture->Drug_Exposure Viability_Assay Cell Viability Assays (e.g., MTT, LDH) Drug_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity, TUNEL) Drug_Exposure->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Markers (e.g., ROS production) Drug_Exposure->Oxidative_Stress_Assay

Caption: General experimental workflows for in vivo and in vitro neurotoxicity assessment.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies that could be employed to compare the neurotoxicity of 4F-MAR and METH.

In Vivo Neurotoxicity Assessment in Rodents
  • Animals: Male Sprague-Dawley rats (250-300g) would be housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: Animals would be administered equimolar doses of METH, 4F-MAR, or saline vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A typical neurotoxic regimen for METH involves multiple injections (e.g., 4 x 10 mg/kg, 2 hours apart).

  • Behavioral Monitoring: Locomotor activity and stereotyped behaviors would be monitored using automated activity chambers. Core body temperature would be measured at regular intervals.

  • Tissue Preparation: Seven days post-treatment, animals would be euthanized, and brains rapidly dissected. The striatum, hippocampus, and prefrontal cortex would be isolated for neurochemical and histological analysis.

  • Neurochemical Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) would be used to quantify the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in brain tissue homogenates.

  • Immunohistochemistry: Brain sections would be stained with antibodies against tyrosine hydroxylase (TH) to assess dopaminergic neuron integrity, serotonin transporter (SERT) for serotonergic terminals, glial fibrillary acidic protein (GFAP) for astrocyte activation, and ionized calcium-binding adapter molecule 1 (Iba1) for microglial activation.

In Vitro Neurotoxicity Assessment
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons would be cultured under standard conditions.

  • Drug Exposure: Cells would be treated with increasing concentrations of METH or 4F-MAR for a specified duration (e.g., 24-48 hours).

  • Cell Viability Assays:

    • MTT Assay: To measure mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: To measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

  • Apoptosis Assays:

    • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

    • TUNEL Staining: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Oxidative Stress Measurement: Intracellular ROS production would be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Conclusion

The neurotoxic profile of methamphetamine is well-established and involves multiple interconnected pathways, including oxidative stress, neuroinflammation, and excitotoxicity, leading to significant damage to dopaminergic and serotonergic systems. In stark contrast, there is a profound lack of direct experimental data on the neurotoxicity of this compound. Inferences from its parent compound, 4-methylaminorex, suggest that it may be less neurotoxic than methamphetamine, particularly concerning dopaminergic neurons. However, without direct comparative studies, the relative neurotoxicity of 4F-MAR remains speculative. This significant knowledge gap highlights the urgent need for rigorous preclinical evaluation of novel psychoactive substances to better understand their potential risks to public health.

References

Safety Operating Guide

Proper Disposal of 4'-Fluoro-4-methylaminorex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4'-Fluoro-4-methylaminorex, a designer drug and stimulant, is a critical component of laboratory safety and regulatory compliance.[1][2][3] As a research chemical with psychoactive properties and structural similarities to other controlled substances, it must be handled and disposed of as a hazardous and controlled substance.[4][5][6] This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, ensuring the safety of personnel and the environment, while adhering to regulatory standards set by agencies such as the U.S. Drug Enforcement Administration (DEA).

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.

Disposal Procedures

The primary principle for the disposal of controlled substances like this compound is to render them "non-retrievable," meaning they cannot be transformed back into a physical or chemical state that would allow for misuse.[7][8][9] The following are the approved methods for its disposal:

1. Transfer to a Registered Reverse Distributor:

The most common and recommended method for the disposal of controlled substances from research laboratories is to transfer the material to a DEA-registered reverse distributor.[10][11]

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) department to identify the designated reverse distributor.[10][12][13]

    • Segregate the this compound waste from other chemical waste streams. It is particularly important to keep halogenated waste separate from non-halogenated waste.[14]

    • Package and label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is sufficient.[10][15]

    • Maintain all records of the transfer for a minimum of two years.[10][16]

2. On-Site Destruction:

On-site destruction is a less common method for research laboratories due to the stringent DEA requirements. However, if conducted, it must be done in a manner that renders the substance non-retrievable.[9]

  • Acceptable Methods:

    • Incineration: The substance is destroyed by burning in a licensed incinerator.

    • Chemical Digestion: The substance is chemically altered to be non-retrievable. This method must be compliant with DEA regulations.[7]

  • On-Site Destruction Protocol:

    • Consult with your institution's EHS department to determine if on-site destruction is permissible and to obtain a specific, approved protocol.

    • The destruction process must be witnessed by at least two authorized employees.[9]

    • A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the destruction.[16][17]

    • Maintain all records of the destruction for a minimum of two years.[16]

Important Considerations:

  • Empty Containers: Empty containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent must then be collected and disposed of as hazardous waste.[14][18]

  • Regulatory Compliance: Always adhere to your institution's specific procedures, as well as local, state, and federal regulations.[7][9]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key regulatory and procedural data for the disposal of controlled substances in a research setting.

ParameterGuidelineSource
Record Retention Period Minimum of 2 years[10][16]
Witness Requirement (On-Site Destruction) Minimum of 2 authorized employees[9]
DEA Form for Transfer (Schedule I/II) DEA Form 222[10][15]
DEA Form for Destruction DEA Form 41[16][17]
Disposal Standard Non-retrievable[7][8][9]

Experimental Protocols and Visualizations

As specific experimental protocols for the destruction of this compound are not publicly available, a generalized workflow for the disposal of a controlled research chemical is provided below.

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_consult Consultation cluster_method Disposal Method Selection cluster_reverse Reverse Distributor Protocol cluster_onsite On-Site Destruction Protocol A Identify Waste This compound B Segregate Halogenated Waste A->B C Package in Labeled, Approved Container B->C D Consult Institutional EHS Department C->D E Transfer to Reverse Distributor D->E Primary Method F On-Site Destruction (if approved) D->F Alternative Method G Complete DEA Form 222 E->G J Follow Approved Protocol (e.g., Incineration) F->J H Transfer Waste G->H I Retain Records (2 years) H->I K Witnessed by 2 Employees J->K L Complete DEA Form 41 K->L M Retain Records (2 years) L->M

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Researchers must always prioritize safety and consult with their institution's EHS department to ensure adherence to all specific protocols and regulatory requirements.

References

Essential Safety and Handling Protocols for 4'-Fluoro-4-methylaminorex

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical information for the handling and disposal of 4'-Fluoro-4-methylaminorex, a synthetic stimulant of the aminorex family.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective gear.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
Hand Protection Impermeable gloves, such as nitrile, should be worn. Glove material selection should be based on breakthrough time and degradation resistance specific to the chemicals being used.
Body Protection A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.
Respiratory Protection Respiratory protection is generally not required unless there is a risk of aerosolization. In such cases, a NIOSH-approved respirator should be used.[2]
Operational and Handling Plan

Proper handling procedures are critical to prevent accidental exposure and contamination.

Storage: Store this compound in a cool, dry, and well-ventilated area. To prevent degradation, it is recommended to store the compound under an inert gas, such as nitrogen, at temperatures between 2–8°C.[2]

Handling:

  • All handling of this compound should be conducted in a designated chemical fume hood.

  • Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharges.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste through an approved waste disposal facility.
Contaminated Materials All contaminated lab equipment, gloves, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.
Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound A Preparation B Don Personal Protective Equipment (PPE) A->B C Conduct Work in Chemical Fume Hood B->C D Handling of this compound C->D I Emergency Spill? D->I During Handling E Decontamination of Work Area F Doff Personal Protective Equipment (PPE) E->F G Waste Segregation F->G H Proper Disposal of Hazardous Waste G->H I->E No J Follow Spill Cleanup Protocol I->J Yes J->E

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluoro-4-methylaminorex
Reactant of Route 2
4'-Fluoro-4-methylaminorex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.